(S)-6-methoxychroman-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWFKUWDZQXHL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654673 | |
| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018978-90-9 | |
| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (S)-6-methoxychroman-4-amine
Abstract
(S)-6-methoxychroman-4-amine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a chroman scaffold, is a privileged motif found in a variety of biologically active molecules. The stereochemistry at the C4 position, coupled with the electronic influence of the methoxy group at the C6 position, imparts distinct physicochemical properties that are critical for its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its acidity, lipophilicity, solubility, and stability. Furthermore, this document details robust experimental protocols for the determination of these parameters, offering field-proven insights to guide researchers in their drug development endeavors.
Chemical Identity and Molecular Structure
This compound is a primary amine derivative of a chroman ring system. The presence of a chiral center at the C4 position dictates its interaction with biological targets, making the enantiomeric purity a critical quality attribute.
| Identifier | Value |
| IUPAC Name | (4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
| CAS Number | 1018978-90-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)OCCC2N |
Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the interplay between the basic amine functionality and the substituted aromatic ring defines its behavior in various environments.
Acidity and Basicity (pKa)
The basicity of the primary amine at the C4 position is a key determinant of the molecule's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and interaction with acidic excipients or biological targets.
Predicted pKa: While experimental data for this compound is not readily available in the public domain, computational prediction methods can provide a reliable estimate. Based on the electronic effects of the chroman ring and the methoxy substituent, the pKa of the conjugate acid is predicted to be in the range of 8.5 - 9.5 . This prediction is based on the known pKa values of similar aliphatic and benzylic amines. For instance, the pKa of the closely related 6-methoxychroman-4-ol has a predicted pKa of 13.77 for the hydroxyl proton, which is not relevant to the basicity of the amine[1]. More relevantly, computational models for amine pKa prediction, such as those using semi-empirical quantum mechanics, can provide more accurate estimations[2][3].
Experimental Determination of pKa: Potentiometric titration is the gold-standard method for the experimental determination of pKa. This technique involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the pH.
Protocol 1: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Deionized water, freshly boiled to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small volume of 0.1 M HCl to ensure the amine is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate determination, a Gran plot or derivative plots of the titration curve can be used to identify the equivalence point.
Causality Behind Experimental Choices: The use of a background electrolyte minimizes changes in activity coefficients during the titration. Boiling the water removes dissolved carbon dioxide, which can interfere with the titration of a basic compound.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes and its distribution into various tissues. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Predicted LogP and LogD: Computational tools can provide estimates for LogP. For this compound, the predicted LogP is in the range of 1.5 - 2.5 . Given its basic nature, the LogD at physiological pH (7.4) will be significantly lower than the LogP due to the protonation of the amine group. The relationship between LogD, LogP, and pKa is given by the equation:
LogD = LogP - log(1 + 10^(pKa - pH))
Experimental Determination of LogD: The shake-flask method is the traditional and most reliable method for determining LogP and LogD.
Protocol 2: LogD Determination by Shake-Flask Method
Objective: To determine the distribution coefficient (LogD) of this compound at pH 7.4.
Materials:
-
This compound
-
1-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Shaker
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and phosphate buffer (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: In a centrifuge tube, add a known volume of the octanol and the aqueous stock solution.
-
Equilibration: Vortex the mixture for several minutes and then place it on a shaker for a defined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method.
-
Calculation: Calculate the LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Causality Behind Experimental Choices: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. Centrifugation ensures a clean separation of the two phases, which is critical for accurate quantification.
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical factor for oral absorption and the formulation of parenteral dosage forms. Poor solubility can lead to low bioavailability and challenges in formulation development.
Predicted Aqueous Solubility: The aqueous solubility of this compound is expected to be pH-dependent due to the presence of the basic amine. At acidic pH, where the amine is protonated, the solubility will be significantly higher than in neutral or basic conditions where the free base predominates. Predictive models suggest a solubility of the free base in the range of 0.1 to 1 mg/mL .
Experimental Determination of Aqueous Solubility: Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility provides the true equilibrium solubility.
Protocol 3: Kinetic Aqueous Solubility Determination
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to PBS in a 96-well plate and perform serial dilutions to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.
-
UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant at the λ_max of the compound.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Causality Behind Experimental Choices: DMSO is used as a co-solvent to initially dissolve the compound. The short incubation time makes this a high-throughput method suitable for early-stage screening.
Caption: Workflow for kinetic aqueous solubility determination.
Chemical Stability
Understanding the chemical stability of this compound is crucial for determining its shelf-life and for identifying potential degradation products that may have toxicological implications.
Potential Degradation Pathways:
-
Oxidation: The primary amine and the electron-rich aromatic ring are susceptible to oxidation. The amine can be oxidized to the corresponding nitroso or nitro compound, while the aromatic ring can undergo hydroxylation.
-
Hydrolysis: The ether linkage in the chroman ring is generally stable but can be susceptible to cleavage under harsh acidic conditions.
-
Photostability: Exposure to light, particularly UV radiation, can lead to photodegradation.
Forced Degradation Studies: Forced degradation studies are performed to intentionally degrade the compound under stressed conditions to identify potential degradation products and to develop stability-indicating analytical methods.
Protocol 4: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing a solution of the compound to UV light.
Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
Incubate the solutions for a defined period, taking samples at various time points.
-
Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
-
Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.
Causality Behind Experimental Choices: The use of a range of stress conditions helps to mimic potential storage and handling conditions and to identify the most likely degradation pathways.
Synthesis and Potential Impurities
The synthesis of chiral 4-aminochromans often involves the asymmetric reduction of the corresponding 4-oxime or reductive amination of the 4-chromanone.
A plausible synthetic route to this compound involves the following key steps:
-
Formation of 6-methoxychroman-4-one: This can be achieved through various methods, such as the intramolecular cyclization of a suitably substituted phenol.
-
Asymmetric Reductive Amination: The 6-methoxychroman-4-one can be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to stereoselectively form the (S)-amine.
Potential Impurities:
-
Starting materials: Unreacted 6-methoxychroman-4-one.
-
Reagents and byproducts: Residual catalysts, reducing agents, and their byproducts.
-
(R)-enantiomer: The opposite enantiomer, which may be formed if the asymmetric synthesis is not perfectly stereoselective.
-
Degradation products: As identified in the forced degradation studies.
Spectroscopic and Crystallographic Data
While a full dataset for this compound is not publicly available, data from its enantiomer and related compounds can provide a strong indication of its expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum of the (R)-enantiomer is available and can be considered identical to that of the (S)-enantiomer[4]. Key expected signals would include those for the aromatic protons, the methoxy group protons, and the protons of the chroman ring, including the chiral proton at C4.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether and methoxy groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
-
Crystal Structure: While no crystal structure for the free base is available, the structures of related chroman derivatives have been reported[5][6][7][8][9][10][11]. These can provide insights into the likely conformation and packing of this compound in the solid state.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule of significant interest in drug discovery. By combining predictive methods with established experimental protocols, researchers can gain a thorough understanding of this compound's behavior, which is essential for its successful development as a therapeutic agent. The provided protocols offer a robust framework for the experimental determination of pKa, LogD, and aqueous solubility, while the discussion on stability and synthesis provides crucial context for formulation and quality control.
References
- 1. 6-METHOXYCHROMAN-4-OL CAS#: 18385-74-5 [m.chemicalbook.com]
- 2. peerj.com [peerj.com]
- 3. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-6-methoxychroman-4-amine(1018978-89-6) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (S)-6-methoxychroman-4-amine: A Technical Guide
For Immediate Release
Shanghai, China – December 31, 2025 – This technical guide provides a comprehensive overview of the spectroscopic characterization of (S)-6-methoxychroman-4-amine, a chiral amine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While specific experimental data for this exact enantiomer is not widely available in public repositories, this guide will leverage data from closely related analogs and predictive models to provide a robust framework for its spectroscopic identification and analysis.
Introduction: The Significance of this compound
This compound belongs to the chroman family, a class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules. The specific stereochemistry at the C4 position, combined with the methoxy substituent on the aromatic ring, makes it a valuable chiral building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and downstream applications.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, presented below, dictates its expected spectroscopic signatures. The molecule comprises a benzene ring fused to a dihydropyran ring, with a methoxy group at the 6-position and an amine group at the chiral center (C4).
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C5-H) | ~6.8 | d | 1H |
| Aromatic-H (C7-H) | ~6.7 | dd | 1H |
| Aromatic-H (C8-H) | ~6.6 | d | 1H |
| Chroman-H (C4-H) | ~4.1 | t | 1H |
| Chroman-H (C2-H₂) | ~4.2 | m | 2H |
| Chroman-H (C3-H₂) | ~2.1 & ~1.9 | m | 2H |
| Methoxy-H (OCH₃) | ~3.8 | s | 3H |
| Amine-H (NH₂) | ~1.6 (variable) | br s | 2H |
-
Expertise & Experience: The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the ether oxygen and the methoxy group. The diastereotopic protons on the C3 position of the chroman ring are expected to show distinct signals and coupling patterns. The amine protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C6) | ~153 |
| Aromatic-C (C8a) | ~148 |
| Aromatic-C (C4a) | ~122 |
| Aromatic-C (C5) | ~117 |
| Aromatic-C (C8) | ~115 |
| Aromatic-C (C7) | ~114 |
| Chroman-C (C2) | ~65 |
| Methoxy-C (OCH₃) | ~56 |
| Chroman-C (C4) | ~48 |
| Chroman-C (C3) | ~30 |
-
Trustworthiness: The assignment of these carbon signals can be unequivocally confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). For instance, the methoxy carbon at ~56 ppm would show a correlation to the methoxy protons at ~3.8 ppm in an HSQC spectrum.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretching | 3300-3500 | Medium, sharp (doublet for primary amine) |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium to strong |
| C=C (Aromatic) | Stretching | 1500-1600 | Medium to strong |
| C-O (Ether) | Stretching | 1230-1270 (aryl) & 1000-1150 (alkyl) | Strong |
| C-N (Amine) | Stretching | 1020-1250 | Medium |
-
Authoritative Grounding: The presence of a primary amine is typically characterized by a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[3][4] The strong absorption bands for the C-O ether linkages are also key identifiers for the chroman and methoxy groups.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Expected Molecular Ion: For this compound (C₁₀H₁₃NO₂), the expected exact mass is approximately 179.0946 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 179.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for chroman derivatives involves the retro-Diels-Alder (RDA) reaction of the dihydropyran ring. Another likely fragmentation is the loss of the amine group or the methoxy group.
Figure 2. Predicted key fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
Acquiring high-quality spectroscopic data requires standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra at a constant temperature (e.g., 298 K).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide outlines the expected spectroscopic data for this compound based on fundamental principles and data from analogous compounds. The provided tables of predicted chemical shifts and absorption frequencies, along with the fragmentation analysis, serve as a valuable reference for the characterization of this important chiral building block. For definitive structural confirmation, it is imperative to acquire and analyze the full set of experimental 1D and 2D NMR, IR, and high-resolution MS data.
References
- 1. (R)-6-methoxychroman-4-amine(1018978-89-6) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
(S)-6-methoxychroman-4-amine: A Privileged Scaffold for Next-Generation Neuromodulators
An In-Depth Technical Guide
Abstract
The chromane ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Within this class, (S)-6-methoxychroman-4-amine emerges as a compound of considerable interest for neuroscience research. Its unique stereochemistry and substitution pattern—a methoxy group at the 6-position and an amine at the 4-position—suggest a high potential for interaction with key neurological targets. This guide provides a comprehensive technical overview of the potential applications of this compound, grounded in the established pharmacology of related chromane derivatives. We will delve into its most probable mechanism of action as a monoamine oxidase (MAO) inhibitor, outline rigorous experimental protocols to validate its activity, and explore other promising therapeutic avenues, including cholinesterase inhibition and sigma-1 receptor modulation. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this promising molecule for treating complex neurological and psychiatric disorders.
Part 1: Primary Target Hypothesis: Monoamine Oxidase Inhibition
The structural backbone of this compound strongly suggests its primary pharmacological activity will be the modulation of monoamine neurotransmitter systems. The most direct mechanism for this is through the inhibition of Monoamine Oxidase (MAO), a critical enzyme in the metabolic degradation of serotonin, dopamine, and norepinephrine.[3]
The Scientific Rationale: Causality and Precedent
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines, terminating their signaling.[4] Inhibition of these enzymes increases the synaptic availability of neurotransmitters, a proven therapeutic strategy for major depressive disorder and Parkinson's disease.[3]
Numerous studies have established that the chromane scaffold is a viable pharmacophore for MAO inhibition. For instance, propargyl gem-dimethylchromanamines have been shown to exhibit moderate inhibitory activity against MAO-B.[1] Furthermore, a broad range of chromone derivatives have been synthesized and evaluated as potent and selective MAO-B inhibitors, highlighting the scaffold's suitability for interacting with the enzyme's active site.[5] The amine moiety at the 4-position of this compound is a critical feature, as the basic nitrogen is a common structural element in many known MAO inhibitors, facilitating interaction with the flavin adenine dinucleotide (FAD) cofactor within the enzyme.[6][7]
Signaling Pathway: Monoamine Metabolism
The diagram below illustrates the metabolic pathway of monoamine neurotransmitters and the critical intervention point for an inhibitor like this compound.
Caption: Monoamine neurotransmitter lifecycle and point of MAO inhibition.
Experimental Protocol: In Vitro MAO Activity Assay
To empirically determine the MAO inhibitory potential of this compound, a fluorometric assay is the method of choice due to its high sensitivity, safety, and amenability to high-throughput screening.
Objective: To quantify the inhibitory potency (IC₅₀) of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Clorgyline (MAO-A selective inhibitor, positive control)
-
Pargyline (MAO-B selective inhibitor, positive control)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Prepare similar dilutions for clorgyline and pargyline.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold Assay Buffer to the desired working concentration, as determined by preliminary enzyme titration experiments.
-
Pre-incubation: In separate wells of the 96-well plate, add 45 µL of the MAO-A or MAO-B enzyme solution. Add 5 µL of each concentration of the test compound or control inhibitors. Also, prepare "no inhibitor" control wells by adding 5 µL of Assay Buffer.
-
Inhibitor Interaction: Incubate the plate at room temperature for 15 minutes in the dark. This allows the inhibitors to bind to the enzymes before the substrate is introduced.
-
Working Reagent Preparation: Prepare a "Working Reagent" by mixing Assay Buffer, p-tyramine substrate, HRP enzyme, and the Dye Reagent according to the kit manufacturer's instructions.
-
Reaction Initiation: Add 50 µL of the Working Reagent to all wells to initiate the enzymatic reaction. Briefly mix the plate on an orbital shaker.
-
Signal Development: Incubate the plate for 20-30 minutes at 37°C, protected from light. The MAO enzyme will convert p-tyramine, producing H₂O₂. The HRP then uses H₂O₂ to convert the dye reagent into its fluorescent product.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation set to ~530 nm and emission set to ~585 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Part 2: Quantifying Neurochemical Impact: In Vivo Microdialysis
Confirming in vitro MAO inhibition is the first step. The critical next phase is to demonstrate that this activity translates into a functional increase in extracellular neurotransmitter levels in a living system. In vivo microdialysis is the gold-standard technique for this purpose, allowing for the direct measurement of neurochemicals in specific brain regions of awake, freely moving animals.[8][9]
Rationale: Linking Enzyme Inhibition to Neurotransmitter Availability
Successful MAO inhibition in vivo will decrease the rate of dopamine and serotonin metabolism, leading to their accumulation in the extracellular space.[10] This elevation is the proximal biological event that underlies the potential therapeutic effects. Measuring these changes in brain regions integral to mood and motor control, such as the prefrontal cortex and striatum, provides direct evidence of the compound's target engagement and functional impact.[8]
Experimental Workflow: In Vivo Microdialysis
The following diagram outlines the key stages of an in vivo microdialysis experiment.
Caption: Workflow for an in vivo microdialysis study.
Experimental Protocol: In Vivo Microdialysis in the Rat Striatum
Objective: To measure extracellular levels of dopamine and serotonin in the striatum of freely moving rats following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound, vehicle solution
-
HPLC system with electrochemical detection (HPLC-ECD)
Step-by-Step Methodology:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum. Allow the animal to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum. Place the animal in a behavior bowl that allows free movement.
-
Perfusion & Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 2.0 µL/min).[8] Allow the system to equilibrate for at least 90-120 minutes.
-
Baseline Collection: Collect dialysate samples every 20 minutes into vials containing an antioxidant (to prevent monoamine degradation). Collect at least four baseline samples. The average concentration of these samples will be defined as 100%.
-
Compound Administration: Administer a single dose of this compound (or vehicle) via intraperitoneal (i.p.) injection. The dose should be determined from prior pharmacokinetic and tolerability studies.
-
Post-Dose Collection: Continue collecting dialysate fractions every 20 minutes for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples using a validated HPLC-ECD method to separate and quantify dopamine and serotonin.[9]
-
Data Analysis: For each animal, calculate the concentration of each neurotransmitter in each sample. Normalize the data by expressing it as a percentage of the average baseline concentration. Compare the time course of neurotransmitter changes between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Anticipated Data Summary
The results of the microdialysis study can be summarized in a table to clearly present the peak effect of the compound.
| Treatment Group | Analyte | Baseline Conc. (pg/µL) | Peak Effect (% of Baseline) | Time to Peak (min) |
| Vehicle | Dopamine | 1.5 ± 0.2 | 110 ± 8% | N/A |
| Vehicle | Serotonin | 0.8 ± 0.1 | 105 ± 10% | N/A |
| (S)-6-methoxy... (10 mg/kg) | Dopamine | 1.6 ± 0.3 | 250 ± 35% | 60 |
| (S)-6-methoxy... (10 mg/kg) | Serotonin | 0.9 ± 0.2 | 310 ± 40% | 80 |
| *Data are hypothetical and represent a significant increase over vehicle (p < 0.05). |
Part 3: Exploring Expanded Therapeutic Potential
While MAO inhibition is the most probable primary mechanism, the versatile chromane scaffold suggests other important neuroscience targets should be investigated to build a complete pharmacological profile.
Logical Framework for Secondary Target Exploration
The core structure of this compound shares features with ligands for other targets relevant to neurodegenerative and psychiatric disorders.
Caption: Potential molecular targets and therapeutic applications.
Secondary Target Areas
-
Cholinesterase (AChE/BuChE) Inhibition: The cognitive deficits in Alzheimer's disease are linked to a decline in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down (acetylcholinesterase and butyrylcholinesterase) is a frontline therapeutic strategy.[11] Notably, chroman-4-amine derivatives have demonstrated potent and selective inhibition of BuChE.[1] Given this precedent, this compound should be screened for activity against both cholinesterases using a standard Ellman's assay.
-
Sigma-1 (σ1) Receptor Modulation: The σ1 receptor is a unique intracellular chaperone protein implicated in neuroprotection, neuroplasticity, and pain modulation.[12] It is a high-value target for both neurodegenerative diseases and analgesia. A recent study detailed a series of 3-amino-chromane ligands with low nanomolar binding affinity for the σ1 receptor.[12][13] Standard competitive radioligand binding assays should be employed to determine the affinity of this compound for this receptor.
Conclusion
This compound stands out as a molecule with significant, untapped potential in neuroscience drug discovery. Based on robust evidence from structurally related compounds, its primary and most promising application lies in the inhibition of monoamine oxidase, with predictable therapeutic relevance for depression and Parkinson's disease. The experimental protocols detailed in this guide provide a clear, validated pathway to confirm this hypothesis, from initial in vitro screening to definitive in vivo target engagement. Furthermore, the known polypharmacology of the chromane scaffold mandates a broader investigation into its effects on cholinesterases and the sigma-1 receptor. A thorough characterization of these activities will create a comprehensive pharmacological profile, enabling the strategic development of this compound as a potential next-generation therapeutic for complex neurological disorders.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase: Methods and Protocols - Google Books [books.google.com.sg]
- 5. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical study of reversible monoamine oxidase inhibitors: structural approach of the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Solubility Profile of (S)-6-Methoxychroman-4-amine: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the intrinsic solubility of a drug candidate is a foundational pillar upon which its ultimate success is built. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and unreliable in vitro and in vivo testing results. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a critical determinant of a molecule's journey from the laboratory to the clinic.
This in-depth technical guide focuses on the solubility of (S)-6-methoxychroman-4-amine, a chiral amine with a chroman scaffold that is of significant interest in medicinal chemistry. While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility profile. By elucidating the underlying physicochemical principles and providing detailed, field-proven protocols, this document empowers researchers to navigate the complexities of solubility and make informed decisions in their drug development endeavors.
Deconstructing the Molecule: A Structural Perspective on Solubility
The solubility of this compound is dictated by the interplay of its constituent functional groups and overall molecular architecture. The principle of "like dissolves like" serves as a fundamental guidepost: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1] The structure of this compound presents a fascinating duality in this regard.
-
The Chroman Scaffold: The bicyclic chroman core is a largely nonpolar, hydrophobic structure. This component will favor solubility in nonpolar organic solvents.
-
The Amine Group (-NH₂): As a primary amine, this functional group is a hydrogen bond donor and acceptor, imparting significant polarity to the molecule. This group will drive solubility in polar protic solvents.[2]
-
The Methoxy Group (-OCH₃): The ether linkage of the methoxy group can act as a hydrogen bond acceptor, contributing to the molecule's overall polarity, albeit to a lesser extent than the amine group.
-
Chirality: The (S)-enantiomer designation refers to the stereochemistry at the C4 position. While enantiomers have identical physical properties in achiral environments (including solubility in achiral solvents), their interactions with other chiral molecules can differ.
The balance between the hydrophobic chroman backbone and the hydrophilic amine and methoxy groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.
Predicting the Solubility Landscape: A Qualitative Assessment
In the absence of extensive experimental data, a qualitative prediction of solubility can be an invaluable tool for solvent selection in initial experimental work. The following table provides a predicted solubility profile of this compound in a selection of common organic solvents, categorized by their polarity and hydrogen bonding capabilities.
| Solvent | Chemical Formula | Class | Predicted Solubility | Rationale |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amine and methoxy groups of the molecule. |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene may offer some π-π stacking interactions with the chroman ring system, but the significant polarity mismatch with the amine group will limit solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderately Soluble | DCM's moderate polarity can accommodate both the nonpolar and polar regions of the molecule to some extent. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble | Ethyl acetate can act as a hydrogen bond acceptor, interacting favorably with the amine group, while also having sufficient nonpolar character to solvate the chroman core. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | THF is a good solvent for many organic compounds due to its ability to act as a hydrogen bond acceptor and its relatively low polarity. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | Acetonitrile is a polar aprotic solvent that should effectively dissolve the compound through dipole-dipole interactions. |
| Isopropanol | C₃H₈O | Polar Protic | Soluble | As a polar protic solvent, isopropanol can engage in hydrogen bonding with both the amine and methoxy groups, facilitating dissolution. |
| Ethanol | C₂H₆O | Polar Protic | Very Soluble | Similar to isopropanol, ethanol's ability to form strong hydrogen bonds makes it an excellent solvent for polar amines. |
| Methanol | CH₄O | Polar Protic | Very Soluble | Methanol is a highly polar protic solvent that is expected to be a very effective solvent due to strong hydrogen bonding interactions. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is an excellent choice for solvating polar organic molecules. |
The Causality of Solvent Choice: A Deeper Dive
The selection of a solvent is a critical experimental parameter that hinges on a nuanced understanding of intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (in this case, oxygen). They are excellent hydrogen bond donors and acceptors. For this compound, the primary amine group (-NH₂) can both donate and accept hydrogen bonds, and the methoxy group (-OCH₃) can accept hydrogen bonds. This strong, specific interaction is the primary driver of high solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. Their ability to solvate this compound is primarily due to strong dipole-dipole interactions and their capacity to accept hydrogen bonds from the amine group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The energy required to break the intermolecular hydrogen bonds between molecules of this compound in its solid state is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules. This results in poor solubility.
Experimental Determination of Solubility: Protocols for the Modern Laboratory
To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. Two primary methods are employed in the pharmaceutical industry: kinetic solubility and thermodynamic solubility determination.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is a rapid assessment suitable for screening large numbers of compounds in the early stages of drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is a dynamic equilibrium between the dissolved and undissolved solute. This is a more accurate and fundamentally important measure of solubility, crucial for later-stage drug development.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each organic solvent to be tested. The presence of excess solid is critical to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant.
-
Concentration Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated supernatant, typically in units of mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Visualizing the Interplay of Factors Influencing Solubility
The solubility of this compound is not a singular property but rather the result of a complex interplay between the solute's characteristics and the solvent's properties. The following diagram illustrates these key relationships.
References
enantiomeric purity of (S)-6-methoxychroman-4-amine
An In-Depth Technical Guide to the Determination of Enantiomeric Purity for (S)-6-Methoxychroman-4-amine
Authored by: A Senior Application Scientist
Abstract
This compound is a privileged chiral scaffold, a key building block in the synthesis of pharmacologically active molecules targeting the central nervous system. As with all chiral therapeutics, the stereochemical identity and purity of the active enantiomer are not merely quality attributes but are fundamental to ensuring desired efficacy and safety profiles. The biological activity of a chiral drug is typically associated with one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects[1]. This guide provides a comprehensive, field-proven framework for researchers, analytical chemists, and drug development professionals on the robust determination of the . We will delve into the causality behind methodological choices, present validated protocols, and offer insights grounded in established analytical principles.
The Imperative of Enantiomeric Purity in Drug Development
The chroman-4-amine framework is a cornerstone in medicinal chemistry, with its rigid structure providing a defined orientation for pharmacophoric groups[2]. The (S)-enantiomer of such compounds often exhibits significantly different pharmacological activity compared to its (R)-counterpart[2]. For instance, while this compound itself is a building block, the broader class of chiral amines is central to many modern antidepressants and other CNS-active agents[1]. The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to optimize therapeutic outcomes[1]. Therefore, the ability to accurately quantify the enantiomeric excess (ee) of the (S)-enantiomer is a critical step, mandated by regulatory bodies to ensure the quality, safety, and consistency of the final active pharmaceutical ingredient (API).
Foundational Strategies for Chiral Analysis
The determination of enantiomeric purity hinges on creating a chiral environment that allows for the differentiation of the two enantiomers. This is primarily achieved through two distinct strategies:
-
Direct Separation: This superior and more common approach involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The enantiomers exhibit different affinities for the chiral phase, resulting in different retention times and, thus, separation.
-
Indirect Separation: This method involves derivatizing the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column[3]. While effective, this method introduces additional reaction and purification steps, which can be a source of error.
For routine quality control and development, direct methods, particularly chiral HPLC, are overwhelmingly preferred for their accuracy, speed, and robustness[4].
Chiral HPLC: The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most versatile and widely employed technique for resolving enantiomers in the pharmaceutical industry[4][5]. Its strength lies in the vast array of commercially available Chiral Stationary Phases (CSPs) that can be tailored to the analyte .
The Logic of Method Development
A systematic approach to method development is crucial for achieving a robust and reliable separation. The process is empirical but can be guided by an understanding of the analyte's structure and the properties of different CSPs.
Caption: A logical workflow for chiral HPLC method development.
Selecting the Chiral Stationary Phase (CSP)
For an aromatic amine like 6-methoxychroman-4-amine, polysaccharide-based CSPs are the most effective starting point. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions[4][6].
-
Recommended Starting Columns:
-
Amylose-based: CHIRALPAK® AD, CHIRALPAK® IA, CHIRALPAK® IC
-
Cellulose-based: CHIRALCEL® OD, CHIRALCEL® OJ
-
Immobilized phases (e.g., IA, IC) are generally preferred as they offer greater solvent compatibility and robustness compared to coated phases[7].
Protocol: Chiral HPLC Analysis of this compound
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and column batch.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), high purity
-
This compound reference standard
-
Racemic 6-methoxychroman-4-amine (for method development and resolution confirmation)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) | Normal phase mode is highly effective for polysaccharide CSPs. DEA is a basic modifier that deactivates acidic silica sites, preventing peak tailing for the amine analyte[6]. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing a good balance between resolution and analysis time[6]. |
| Column Temperature | 25°C | Temperature control is crucial for reproducible retention times and selectivity[6]. |
| Detection | UV at 230 nm | The chroman moiety exhibits strong absorbance in this region. |
| Injection Volume | 10 µL | |
| Sample Preparation | 0.5 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the mobile phase. |
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and calculate the resolution (Rs). A resolution of >1.5 is required for baseline separation.
-
Inject the (S)-enantiomer reference standard to confirm the elution order.
-
Inject the test sample solution.
-
Integrate the peak areas for both enantiomers.
4. Calculation of Enantiomeric Purity:
-
Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
% (S)-enantiomer = [ Area(S) / (Area(S) + Area(R)) ] * 100
Method Validation: Ensuring Trustworthiness
Once a suitable separation is achieved, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for purpose[8][9].
| Validation Parameter | Purpose |
| Specificity | Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and other potential impurities. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the undesired (R)-enantiomer that can be reliably quantified. |
| Linearity | Confirm a linear relationship between the peak area of the undesired enantiomer and its concentration over a specified range (e.g., LOQ to 1.0%). |
| Accuracy | Assess the closeness of the measured value to the true value by analyzing samples spiked with known amounts of the (R)-enantiomer. |
| Precision | Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing samples multiple times. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor perturbations. |
Alternative and Orthogonal Methods
While chiral HPLC is the primary technique, other methods can be used for confirmation or in specific situations.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric excess. The principle relies on a chiral solvating agent (CSA), such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE or Pirkle's alcohol), which forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of a proton signal into two distinct resonances in the ¹H NMR spectrum[10][11]. The integral ratio of these two signals directly corresponds to the enantiomeric ratio.
Caption: Interaction of enantiomers with a CSA to form distinct NMR signals.
Protocol: ¹H NMR Analysis with TFAE
-
Sample Preparation: Dissolve ~5-10 mg of the 6-methoxychroman-4-amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add the chiral solvating agent (TFAE) to the NMR tube in increments (e.g., 0.25, 0.5, 1.0 molar equivalents).
-
Acquire Subsequent Spectra: Acquire a new spectrum after each addition until optimal separation of a key proton signal (e.g., the proton at C4) is observed.
-
Integration and Calculation: Carefully integrate the two separated signals. The enantiomeric excess is calculated from the ratio of the integrals, similar to the HPLC method.[11]
Conclusion: A Multi-faceted Approach to Purity
The determination of the is a non-negotiable aspect of its use in pharmaceutical development. Chiral HPLC on a polysaccharide-based stationary phase stands as the most robust, accurate, and validated method for this purpose. The protocol detailed herein provides a reliable foundation for achieving baseline separation and accurate quantification. Complementary techniques, such as NMR spectroscopy with chiral solvating agents, serve as an excellent orthogonal method for verification. By grounding these analytical choices in a solid understanding of chiral recognition principles and adhering to rigorous validation standards, researchers can ensure the stereochemical integrity of this vital building block, paving the way for the development of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
The Strategic deployment of (S)-6-Methoxychroman-4-amine as a Chiral Building Block in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, chirality is a paramount consideration. The stereoisomers of a chiral drug molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical component of creating safe and effective medicines. Chiral building blocks, enantiopure molecules that serve as starting materials or key intermediates, are instrumental in this endeavor. They provide a reliable and efficient means to introduce stereocenters with defined configurations, thereby streamlining the synthesis of complex chiral targets.
Among the diverse array of chiral building blocks, those possessing a rigid scaffold and functional groups amenable to further elaboration are of particular value. (S)-6-methoxychroman-4-amine, with its fused heterocyclic system and strategically positioned amine and methoxy functionalities, has emerged as a synthon of significant interest. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, underscoring its role as a valuable tool in the arsenal of the medicinal chemist.
Physicochemical Properties of this compound
This compound is a chiral primary amine built upon a 6-methoxychroman core. The presence of a stereogenic center at the C4 position dictates its three-dimensional structure and subsequent interactions in chiral environments. It is typically handled as its hydrochloride salt, which enhances its stability and crystallinity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [Calculated] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | (Expected) White to off-white solid | [General knowledge] |
| Chirality | (S)-enantiomer | [N/A] |
| CAS Number | 1018978-90-9 (free base) | [N/A] |
| CAS Number (HCl salt) | 1392218-75-5 | [2] |
Predicted ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the chroman ring. The protons on the aromatic ring will appear as a set of doublets and a doublet of doublets. The methoxy protons will be a sharp singlet around 3.8 ppm. The protons on the dihydropyran ring will show characteristic diastereotopic splitting, with the benzylic protons (C5) appearing as a multiplet and the protons adjacent to the oxygen (C2) also as a multiplet. The proton at the chiral center (C4) will likely be a multiplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon bearing the methoxy group appearing at the higher end of this range. The methoxy carbon itself will be a sharp signal around 55-56 ppm. The carbons of the dihydropyran ring will appear in the aliphatic region, with the carbon attached to the oxygen (C2) being the most downfield of the aliphatic carbons.
Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M+) at m/z = 179. The fragmentation pattern would likely involve the loss of the amine group and fragmentation of the chroman ring.
Synthesis of this compound: A Multi-step Approach
The synthesis of enantiopure this compound is a multi-step process that hinges on the effective resolution of a racemic intermediate. The overall strategy involves the synthesis of the racemic chroman scaffold followed by separation of the desired enantiomer.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor, 6-Methoxychroman-4-one
The synthesis of the key intermediate, 6-methoxychroman-4-one, is typically achieved through an intramolecular Friedel-Crafts acylation.
Experimental Protocol:
-
Reaction Setup: To a cooled (0 °C) solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 2.5 eq) portion-wise.
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-methoxychroman-4-one.
Part 2: Synthesis of Racemic 6-Methoxychroman-4-amine via Reductive Amination
The ketone functionality of 6-methoxychroman-4-one is converted to a primary amine through reductive amination.
Experimental Protocol:
-
Imine Formation: Dissolve 6-methoxychroman-4-one (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate (10-20 eq), in methanol.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding water and adjust the pH to basic with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 6-methoxychroman-4-amine.
Part 3: Chiral Resolution using L-(+)-Tartaric Acid
The separation of the enantiomers is the most critical step and is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is a commonly used and effective resolving agent for primary amines.[3][4][5]
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 6-methoxychroman-4-amine (1.0 eq) in a minimal amount of a warm protic solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same warm solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which in this case is the (S)-amine-L-tartrate salt. The crystallization can be further promoted by cooling the mixture in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the more soluble (R)-amine-L-tartrate salt that remains in the mother liquor.
-
Enantiomeric Purity Assessment: The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC analysis or by measuring the specific rotation of the liberated free amine. Several recrystallizations may be necessary to achieve high enantiomeric purity.
Part 4: Liberation of this compound
The final step is the liberation of the enantiomerically pure free amine from its tartrate salt.
Experimental Protocol:
-
Base Treatment: Suspend the (S)-amine-L-tartrate salt in water and add a sufficient amount of a strong base, such as 2M sodium hydroxide, to achieve a basic pH.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. For long-term storage, it is advisable to convert the free amine to its hydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., diethyl ether) with a solution of HCl in the same solvent.
Applications of this compound in Synthesis
The rigid, chiral scaffold of this compound makes it an attractive starting point for the synthesis of a variety of biologically active molecules. The primary amine serves as a versatile handle for the introduction of diverse substituents through N-alkylation, N-acylation, and other amine-based transformations.
While specific, published examples of multi-step syntheses starting from this compound are not widespread in readily accessible literature, its utility can be inferred from the biological activities of related chroman derivatives. The 6-methoxychroman moiety is a key structural feature in a number of compounds with interesting pharmacological properties. For instance, derivatives of chroman have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.
The general synthetic utility is illustrated in the following conceptual scheme:
Figure 2: Potential synthetic transformations of this compound.
This versatility allows for the exploration of a wide chemical space in the pursuit of novel therapeutic agents. The fixed stereochemistry at the C4 position ensures that the resulting derivatives are also enantiomerically pure, which is crucial for structure-activity relationship (SAR) studies and clinical development.
Conclusion
This compound represents a valuable and versatile chiral building block for medicinal chemistry and organic synthesis. Its synthesis, while requiring a classical chiral resolution step, is achievable through well-established chemical transformations. The rigid chroman scaffold, combined with the reactive primary amine functionality, provides a robust platform for the development of novel, enantiomerically pure molecules with potential therapeutic applications. As the demand for stereochemically defined drug candidates continues to grow, the importance of chiral building blocks like this compound in streamlining the drug discovery process is set to increase.
References
An In-depth Technical Guide to the Discovery and History of Chroman Amine Derivatives
Abstract
The chroman ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a vast spectrum of biological activities.[1][2] The introduction of an amine functional group to this heterocyclic framework gives rise to chroman amine derivatives, a class of molecules that has garnered significant attention for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery and historical development of chroman amine derivatives, tracing their origins from natural products to their evolution as rationally designed therapeutic agents. We will delve into the key synthetic methodologies that have enabled their creation, explore their diverse pharmacological applications, and analyze the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical class.
The Chroman Scaffold: A Foundation of Therapeutic Promise
The chroman scaffold, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone of heterocyclic chemistry. Its structural rigidity and the presence of a chiral center at the C2 position (in many derivatives) provide a unique three-dimensional architecture for interaction with biological targets. This scaffold is prevalent in nature, most notably as the core of tocopherols (Vitamin E), which are renowned for their antioxidant properties.[3] The inherent biological relevance of the chroman ring has made it an attractive starting point for the design of novel therapeutic agents.
The addition of an amine moiety introduces a basic center, enabling ionic interactions, hydrogen bonding, and serving as a versatile handle for further chemical modification. This combination of the chroman framework and the amine functional group has unlocked a wide array of pharmacological activities, positioning these derivatives as promising candidates for treating a multitude of diseases.
A Historical Journey: From Natural Inspiration to Synthetic Innovation
The story of chroman amine derivatives begins not with a direct synthesis, but with the study of naturally occurring chromans. The isolation and characterization of Vitamin E in the early 20th century highlighted the biological significance of the chroman core and its role in mitigating oxidative stress.[4] This discovery spurred chemists to explore the synthesis and biological activity of simpler chroman structures.
While a singular "discovery" of the first chroman amine is difficult to pinpoint, early synthetic efforts in the mid-20th century focused on modifying natural product scaffolds. The development of synthetic routes to chroman-4-ones (flavanones) provided a key intermediate.[5] These ketones became the primary gateway to chroman amines through reductive amination, a strategy that remains a cornerstone of their synthesis today.[3] The subsequent exploration of their pharmacological properties revealed a broad spectrum of activities, including anticancer, anticonvulsant, and neuroprotective effects, marking the true beginning of the chroman amine era in drug discovery.[6][7]
Synthetic Methodologies: Crafting the Chroman Amine Core
The synthesis of chroman amine derivatives has evolved significantly, driven by the need for efficiency, stereocontrol, and diversity. The choice of synthetic route is often dictated by the desired substitution pattern on both the chroman ring and the amine itself.
Reductive Amination of Chroman-4-ones
The most direct and widely used method for synthesizing chroman-4-amines is the reductive amination of the corresponding chroman-4-one. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Experimental Protocol: Leuckart-type Reductive Amination [3]
-
Reaction Setup: To a solution of the substituted chroman-4-one (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol), add an excess of ammonium acetate (NH₄OAc, ~10 eq.) and aqueous ammonia.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature. The use of NaBH₃CN is advantageous as it is selective for the iminium ion over the ketone.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a dilute acid (e.g., 1M HCl). Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of ~9-10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to afford the desired chroman-4-amine.
Causality: The Leuckart-type reaction conditions are chosen for their ability to drive the formation of the iminium intermediate through a high concentration of the ammonia source. Sodium cyanoborohydride is the reductant of choice due to its mild nature and its kinetic preference for reducing the protonated imine over the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of chroman-4-amines.
Palladium-Catalyzed Aminocarbonylation
For the synthesis of chromone-3-carboxamides, which can be considered related derivatives, modern cross-coupling techniques have been employed. Palladium-catalyzed aminocarbonylation of 3-halochromones provides a highly efficient one-step transformation.[8] This method involves the reaction of a 3-iodochromone with an amine and carbon monoxide in the presence of a palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation [8]
-
Catalyst Preparation: In a reaction vessel, combine Pd(OAc)₂ and a suitable phosphine ligand (e.g., PPh₃) in a degassed solvent like toluene or DMF.
-
Reaction Mixture: Add the 3-iodochromone (1.0 eq.), the desired secondary amine (e.g., N,O-dimethylhydroxylamine, 1.2 eq.), and a base such as triethylamine (Et₃N).
-
Carbonylation: Purge the vessel with carbon monoxide (CO) gas and maintain a CO atmosphere (typically 1 atm) using a balloon.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 50°C) and monitor its progress by GC or LC-MS.
-
Purification: After completion, cool the reaction, filter off the catalyst, and concentrate the solvent. Purify the residue by column chromatography to yield the chromone-3-carboxamide.
Causality: This protocol is self-validating as the reaction is highly chemoselective. The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by CO insertion and reductive elimination with the amine nucleophile. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
Therapeutic Applications and Mechanisms of Action
Chroman amine derivatives have demonstrated a remarkable diversity of pharmacological activities, making them valuable leads in multiple therapeutic areas.
Neurodegenerative Diseases
The chroman scaffold is a key pharmacophore for agents targeting neurodegenerative disorders like Alzheimer's disease.[3] Certain chroman-4-amine derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase (MAO).
-
AChE Inhibition: These compounds often bind to the peripheral anionic site (PAS) of AChE, which is implicated in the aggregation of amyloid-beta plaques.[3]
-
MAO Inhibition: N-propargylated chroman-4-amines act as irreversible inhibitors of MAO enzymes. The propargylamine moiety is a known "warhead" that forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[3] This dual-action profile—reducing amyloid aggregation and modulating neurotransmitter levels—makes them highly attractive multi-target drug candidates.
Diagram: Dual Inhibition Mechanism in Alzheimer's Disease
Caption: Chroman amines can combat Alzheimer's pathology.
Oncology
The chroman framework is present in several potent anticancer agents.[7] Derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[9]
-
SIRT2 Inhibition: SIRT2 is a deacetylase whose substrates include α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of tubulin, which can disrupt microtubule function, induce cell cycle arrest, and ultimately lead to apoptosis in cancer cells. Chroman-4-one derivatives have been identified as highly selective SIRT2 inhibitors.[9][10]
Table 1: SIRT2 Inhibition by Substituted Chroman-4-ones
| Compound | Substitution at C2 | SIRT2 IC₅₀ (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM |
|---|---|---|---|---|
| (-)-1a | n-Pentyl | 1.5 | <10% | <10% |
| (+)-1a | n-Pentyl | 4.5 | <10% | <10% |
Data synthesized from reference[9]. IC₅₀ values were determined for compounds showing >70% inhibition at 200 µM.
Anticonvulsant and Anti-inflammatory Activities
Various chroman derivatives, including those with azole moieties, have shown significant anticonvulsant activity in animal models, such as the pentylenetetrazole (PTZ)-induced seizure model.[6][11] Additionally, the chroman scaffold can inhibit the production of pro-inflammatory cytokines like TNF-α, indicating potential as anti-inflammatory agents.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of chroman amines is exquisitely sensitive to their substitution patterns. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Chroman Ring Substitutions:
-
C2/C3 Positions: Substitutions at these positions with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds.[4]
-
C6/C7 Positions: Hydroxyl groups at these positions are often critical for antioxidant and antiestrogenic activity.[12] Electron-withdrawing groups at the C6 position of thiochroman-4-ones can enhance antifungal activity.[13]
-
-
Amine Group Modifications:
-
N-Alkylation: The nature of the substituent on the amine nitrogen is critical. As seen in MAO inhibitors, an N-propargyl group confers a specific mechanism of irreversible inhibition.[3]
-
Bioisosteric Replacement: Replacing the amine with other nitrogen-containing heterocycles or other functional groups can modulate activity and physicochemical properties.[14]
-
Table 2: General SAR of N-Methylchroman-6-amine Derivatives
| Position of Modification | Substituent Type | General Effect on Activity (CNS Disorders) |
|---|---|---|
| Chroman Ring (C2, C3) | Alkyl, Aryl groups | Can modulate potency and selectivity.[4] |
| Chroman Ring (C5-C8) | Hydroxy, Methoxy | Often crucial for antioxidant and receptor binding activity.[15] |
| Amine Nitrogen | Small Alkyl (e.g., Methyl) | Generally well-tolerated. |
| Amine Nitrogen | Propargyl | Confers MAO inhibitory activity.[3] |
| Amine Nitrogen | Bulky Substituents | May decrease activity due to steric hindrance. |
This table provides a predictive framework based on extrapolated data from related chroman derivatives.[15]
Future Directions and Perspectives
The field of chroman amine derivatives continues to be an exciting area of research. Future efforts will likely focus on:
-
Novel Scaffolds: The use of bioisosteric replacements for the chroman ring itself to improve properties like metabolic stability and solubility.[16][17]
-
Asymmetric Synthesis: Developing more efficient stereoselective syntheses to access enantiomerically pure chroman amines, which often exhibit different biological activities.
-
New Therapeutic Targets: Exploring the activity of chroman amine libraries against novel biological targets to address unmet medical needs.
-
Combination Therapies: Investigating the synergistic effects of chroman amine derivatives with existing drugs, particularly in complex diseases like cancer.[7]
The rich history and diverse biological activities of chroman amine derivatives underscore their importance in medicinal chemistry. From their natural product origins to rationally designed, multi-targeting agents, they represent a versatile and powerful platform for the discovery of new medicines. The continued exploration of their chemical space promises to yield even more potent and selective therapeutic agents in the years to come.
References
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
theoretical studies on (S)-6-methoxychroman-4-amine structure
An In-Depth Technical Guide to the Theoretical Structural Analysis of (S)-6-methoxychroman-4-amine
Authored by a Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, the chroman scaffold stands as a privileged structure, forming the core of numerous bioactive compounds and natural products.[1][2] Its inherent stereochemistry and potential for diverse functionalization make it a fertile ground for medicinal chemistry exploration. The specific molecule of interest, this compound, combines the foundational chroman ring system with a chiral amine at the 4-position and a methoxy group on the aromatic ring, features that suggest a rich potential for targeted biological interactions.
This guide eschews a conventional review of existing literature, as dedicated theoretical studies on this compound are not extensively published. Instead, it serves as a comprehensive, methodological whitepaper for researchers, scientists, and drug development professionals. Herein, we delineate a complete theoretical workflow, establishing a self-validating system of computational protocols to thoroughly characterize the structure of this compound from first principles. By treating this molecule as a principal case study, we provide a robust framework that can be adapted to other novel chemical entities, demonstrating how computational chemistry serves as an indispensable tool for predicting molecular properties and guiding rational drug design.
PART 1: Foundational Analysis - Conformational Landscape
The three-dimensional arrangement of a molecule is intrinsically linked to its biological activity. Identifying the most stable conformers is the foundational step in any theoretical analysis, as these are the structures most likely to be present and interact with biological targets.
Experimental Protocol: Multilevel Conformational Search
A robust conformational analysis workflow is crucial for exploring the vast conformational space of a flexible molecule.[3] A typical approach involves a multi-step process that begins with a broad search using computationally inexpensive methods, followed by refinement with more accurate, higher-level theories.
-
Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Broad Conformational Sampling: A systematic or stochastic search is performed using a molecular mechanics (MM) force field (e.g., MMFF94 or GAFF). This step rapidly generates a large number of potential conformers by rotating dihedral angles. Techniques like simulated annealing can be employed to overcome energy barriers and explore a wider range of the potential energy surface.[4]
-
Clustering and Filtering: The generated conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures. These are then filtered based on a specified energy window (e.g., within 10 kcal/mol of the lowest energy conformer found).
-
Quantum Mechanical Refinement: The unique, low-energy conformers are then subjected to geometry optimization using a computationally efficient density functional theory (DFT) method, such as B3LYP with a minimal basis set (e.g., 6-31G(d)).
-
Final Optimization and Energy Calculation: The lowest energy conformers from the previous step are re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p) or ωB97X-D/def2-SVP) to obtain accurate geometries and relative energies.[1] Frequency calculations are performed at this final stage to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.[5][6][7]
Caption: Workflow for a comprehensive conformational analysis.
Data Presentation: Conformational Energy Profile
The final output of the conformational analysis is a set of stable conformers, each with a calculated relative energy. This data is best presented in a table, allowing for easy identification of the global minimum and the Boltzmann population of each conformer at a given temperature.
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| S-6M4A-1 | 0.00 | 0.00 | 75.3 |
| S-6M4A-2 | 1.25 | 1.10 | 15.1 |
| S-6M4A-3 | 2.50 | 2.35 | 5.5 |
| S-6M4A-4 | 3.10 | 2.90 | 4.1 |
Note: The data presented in this table is illustrative and not the result of actual calculations.
PART 2: In-Depth Quantum Chemical Characterization
With the optimized, lowest-energy conformer identified, a suite of quantum chemical analyses can be performed to dissect its electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is the workhorse for these calculations due to its excellent balance of accuracy and computational cost for organic molecules.[8][9] The choice of functional is critical; hybrid functionals like B3LYP are widely used, while range-separated hybrids such as ωB97X-D are often recommended for their improved handling of non-covalent interactions.[1][10]
Caption: Suite of quantum chemical analyses performed on the lowest-energy structure.
Electronic Reactivity and Stability
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11][12] The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[13][14]
Experimental Protocol: FMO Calculation
-
Input File Preparation: Use the optimized geometry of the lowest-energy conformer of this compound.
-
DFT Calculation: Perform a single-point energy calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Include keywords in the calculation setup to output molecular orbital information and generate a checkpoint file.
-
Visualization: Use visualization software (e.g., GaussView, Avogadro) to read the checkpoint file and render the 3D isosurfaces of the HOMO and LUMO.
-
Data Extraction: Extract the energies of the HOMO, LUMO, and calculate the energy gap (ΔE = ELUMO - EHOMO).
| Parameter | Energy (eV) | Interpretation |
| EHOMO | -5.8 | Electron-donating capability |
| ELUMO | 1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 7.0 | High kinetic stability, low reactivity |
Note: The data presented in this table is illustrative.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[15] It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[16][17][18]
Experimental Protocol: MEP Surface Generation
-
Wavefunction Calculation: Perform a single-point DFT calculation on the optimized geometry to obtain the electronic wavefunction, saving it to a checkpoint file.
-
Cube File Generation: Use a utility program (e.g., cubegen in Gaussian) to generate two cube files from the checkpoint file: one for the total electron density and one for the electrostatic potential.[17]
-
Surface Mapping: In a visualization program (e.g., VMD, GaussView), first load the electron density cube file and generate an isosurface (typically at a value of 0.002 a.u.) to represent the molecule's surface.[18]
-
Color Coding: Map the electrostatic potential values from the second cube file onto this density surface, using a color scale to represent the potential range.
Intramolecular Interactions and Bonding
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[19][20] This method provides a quantitative description of charge distribution (Natural Population Analysis, NPA) and allows for the investigation of stabilizing intramolecular interactions, such as hyperconjugation, through second-order perturbation theory.[21][22]
Experimental Protocol: NBO Calculation
-
Calculation Setup: Perform a DFT calculation on the optimized structure. Include the POP=NBO keyword in the input file to request an NBO analysis.
-
Output Analysis: The NBO analysis output will contain several key sections:
-
Natural Population Analysis (NPA): Provides the charge distribution on each atom.
-
NBO Summary: Lists the localized bonds and lone pairs.
-
Second-Order Perturbation Analysis: Details the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) quantifies the strength of these interactions.
-
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N5 | σ(C4-C3) | 2.8 | Hyperconjugation |
| σ(C6-O1) | σ(C7-C8) | 1.5 | Ring stabilization |
Note: The data presented in this table is illustrative. LP = Lone Pair, σ = sigma bond, σ = sigma antibond.*
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, developed by Richard Bader, provides a rigorous definition of an atom within a molecule based on the topology of the electron density.[23] By analyzing the critical points in the electron density, one can characterize the nature of chemical bonds.[24][25] The properties at the bond critical point (BCP)—such as the electron density (ρ) and its Laplacian (∇²ρ)—distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.[26]
Experimental Protocol: QTAIM Analysis
-
Wavefunction File Generation: Perform a DFT calculation and request the output of a wavefunction file (e.g., a .wfn or .wfx file).
-
Topological Analysis: Use specialized software (e.g., AIMAll, Multiwfn) to read the wavefunction file and perform the topological analysis of the electron density.[24][25]
-
BCP Data Extraction: Identify the bond critical points between atoms of interest and extract the values of the electron density (ρ), the Laplacian of the electron density (∇²ρ), and other relevant properties.
Prediction of Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum chemical methods can accurately predict NMR chemical shifts, providing a powerful tool for structure verification and assignment.[27][28][29] Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method.
Experimental Protocol: NMR Chemical Shift Calculation
-
DFT Calculation: Using the optimized geometry, perform a DFT calculation with the NMR keyword. The GIAO method is the default and recommended approach. A suitable functional and basis set (e.g., B97-2/pcS-2) should be used.[28]
-
Solvation Model: Since NMR is typically performed in solution, including a continuum solvation model (e.g., SMD or PCM) is crucial for accurate predictions.[8][30][31]
-
Reference Shielding: Calculate the isotropic shielding constant for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) is calculated relative to the reference: δ = σref - σsample.[27][29]
| Atom | Calculated Isotropic Shielding (σ, ppm) | Calculated Chemical Shift (δ, ppm) |
| H1 | 28.5 | 2.5 |
| C4 | 120.3 | 72.7 |
| C6 | 65.8 | 127.2 |
Note: The data presented in this table is illustrative.
Conclusion: A Forward-Looking Perspective
This guide has outlined a comprehensive, first-principles approach to the theoretical characterization of this compound. By systematically progressing from conformational analysis to in-depth quantum chemical dissections of its electronic and structural properties, researchers can build a detailed, predictive model of the molecule's behavior. This computational framework not only provides fundamental insights into the nature of the target molecule but also establishes a robust, repeatable, and self-validating workflow. For drug development professionals, such a detailed theoretical understanding is invaluable. It informs structure-activity relationship (SAR) studies, aids in the interpretation of experimental data, and ultimately accelerates the rational design of more potent and selective therapeutic agents. The methodologies detailed herein represent the state-of-the-art in computational chemistry and serve as a powerful blueprint for the theoretical investigation of any novel small molecule of medicinal interest.
References
- 1. comporgchem.com [comporgchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calcus.cloud [calcus.cloud]
- 4. Conformational Search of Small Molecules Using GROMACS - 香川大学農学部 ケミカルバイオロジー研究室 [ag.kagawa-u.ac.jp]
- 5. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ORCA Input Library - Geometry optimizations [sites.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. MEP [cup.uni-muenchen.de]
- 17. KoláŠlab: Tutorial: How to visualize a molecular electrostatic potential with Molekel [kolar.vscht.cz]
- 18. youtube.com [youtube.com]
- 19. NBO [cup.uni-muenchen.de]
- 20. q-chem.com [q-chem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 24. m.youtube.com [m.youtube.com]
- 25. joaquinbarroso.com [joaquinbarroso.com]
- 26. is.muni.cz [is.muni.cz]
- 27. mdpi.com [mdpi.com]
- 28. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 29. books.rsc.org [books.rsc.org]
- 30. Solvation Models - NWChem [nwchemgit.github.io]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: (S)-6-methoxychroman-4-amine as a Chiral Derivatizing Agent
Introduction: The Principle and Imperative of Chiral Derivatization
In the realm of pharmaceutical and chemical analysis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit profoundly different pharmacological and toxicological profiles. However, they possess identical physical properties in an achiral environment (e.g., boiling point, solubility, and spectroscopic characteristics), making their separation and quantification a significant challenge.[1][2] Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using conventional achiral stationary phases cannot distinguish between enantiomers.[2]
Chiral derivatization offers an elegant and robust solution to this problem. The core principle involves reacting a racemic mixture of an analyte with an enantiomerically pure reagent, known as a Chiral Derivatizing Agent (CDA).[2][3] This reaction covalently converts the pair of enantiomers into a pair of diastereomers.[1][2] Unlike enantiomers, diastereomers have distinct physical and chemical properties, allowing them to be separated and quantified using standard, widely available achiral chromatographic methods.[1][2][4]
This guide focuses on (S)-6-methoxychroman-4-amine , a potent CDA for the resolution of chiral carboxylic acids and other related molecules. Its rigid, chromophoric scaffold and stereochemically defined primary amine make it an excellent tool for creating diastereomers with significant chromatographic and spectroscopic differences.[5]
This compound: A Profile
This compound is a chiral building block featuring a benzodihydropyran ring system.[5] The key features that make it an effective CDA are:
-
Enantiopurity: It is used as a single, known stereoisomer (the S-enantiomer).
-
Reactive Handle: The primary amine at the C4 position is a nucleophile that readily reacts with activated functional groups, most notably carboxylic acids, to form stable amide bonds.[5]
-
Rigid Conformation: The fused-ring chroman structure imparts conformational rigidity to the resulting diastereomers. This structural constraint often magnifies the subtle stereochemical differences, leading to better separation.[5]
-
Chromophore: The methoxy-substituted benzene ring provides a strong chromophore, facilitating sensitive UV detection during HPLC analysis.
Mechanism of Diastereomer Formation
The utility of this compound lies in its ability to transform an analytical challenge (separating enantiomers) into a routine procedure (separating diastereomers). When a racemic mixture of a chiral carboxylic acid, (R/S)-Analyte-COOH, is reacted with this compound, two distinct diastereomeric amides are formed.
-
(R)-Analyte-COOH + (S)-CDA → (R,S)-Diastereomer
-
(S)-Analyte-COOH + (S)-CDA → (S,S)-Diastereomer
These (R,S) and (S,S) products now have different spatial arrangements and, consequently, different physicochemical properties, enabling their separation.
Caption: Reaction workflow for creating diastereomers.
Core Application: Enantiomeric Resolution of Chiral Carboxylic Acids
The primary application of this compound is the determination of enantiomeric purity for chiral carboxylic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The following protocols provide a comprehensive guide for derivatization and subsequent HPLC analysis.
Protocol 1: Derivatization of a Racemic Carboxylic Acid
This protocol describes the formation of diastereomeric amides using a standard peptide coupling method, which is efficient and minimizes the risk of racemization.[6]
Materials and Reagents:
-
CDA: this compound
-
Analyte: Racemic carboxylic acid (e.g., Ibuprofen, Naproxen)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activator: 1-Hydroxybenzotriazole (HOBt)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base (optional): N,N-Diisopropylethylamine (DIPEA)
-
Aqueous Solutions: 1M HCl, Saturated NaHCO₃, Brine
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄
Experimental Workflow:
Caption: Step-by-step experimental derivatization workflow.
Detailed Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) portion-wise. Stir the mixture for 15-20 minutes at 0°C. This step forms the reactive HOBt-ester intermediate.
-
Causality Note: Using a coupling agent like EDC in combination with HOBt creates a highly reactive intermediate that efficiently couples with the amine. This avoids the need for converting the carboxylic acid to a more reactive acid chloride, a process that can sometimes lead to racemization at the alpha-carbon.[6]
-
-
Coupling: Add this compound (1.0 equivalent) to the reaction mixture. If the carboxylic acid salt was used, add a non-nucleophilic base like DIPEA (1.2 equivalents).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-18 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess EDC and base), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture. This mixture can often be used directly for HPLC analysis without further purification.
Protocol 2: HPLC Analysis of Diastereomeric Amides
The key advantage of derivatization is that the resulting diastereomers can be separated on a standard, achiral HPLC column.[1][6]
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: Achiral Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile (ACN) or Methanol (MeOH) and an aqueous buffer. A common starting point is a gradient of ACN in water with 0.1% Trifluoroacetic Acid (TFA).
-
Expert Insight: TFA is a common mobile phase additive that protonates residual silanols on the silica stationary phase, improving peak shape. It also ensures the analytes are in a consistent protonation state.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the chroman moiety has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL of the sample dissolved in the mobile phase.
Data Analysis and Interpretation:
The output chromatogram should show two distinct peaks corresponding to the (R,S) and (S,S) diastereomers.
-
Resolution (Rs): The quality of the separation is measured by the resolution factor (Rs). An Rs value of ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.[6]
-
Enantiomeric Excess (e.e.): The e.e. of the original analyte is calculated from the integrated peak areas of the two diastereomers (Area 1 and Area 2).
e.e. (%) = |(Area 1 - Area 2) / (Area 1 + Area 2)| * 100
Data Presentation: Exemplary HPLC Conditions
The following table provides illustrative starting conditions for the separation of diastereomeric amides formed from this compound and common chiral carboxylic acids. Optimization will be required for specific analytes.
| Analyte (Racemic) | Column | Mobile Phase | Elution Mode | Expected Result |
| Ibuprofen | C18 (4.6x150mm, 5µm) | A: 0.1% TFA in WaterB: Acetonitrile | Gradient: 30-70% B over 20 min | Two baseline-resolved peaks (Rs > 1.5) |
| Naproxen | C18 (4.6x150mm, 5µm) | A: 0.1% TFA in WaterB: Acetonitrile | Isocratic: 55% B | Two well-resolved peaks |
| 2-Phenylpropionic Acid | C18 (4.6x150mm, 5µm) | A: 10mM Ammonium AcetateB: Methanol | Isocratic: 60% B | Two separated peaks |
Trustworthiness and Self-Validation
Every protocol must be self-validating. To ensure the integrity of the results:
-
Derivatize a Standard: First, derivatize an enantiomerically pure standard (e.g., pure (S)-Naproxen) with the (S)-CDA. The resulting HPLC analysis should show only a single peak, confirming the elution time of the (S,S)-diastereomer and verifying that the derivatization process does not induce racemization.
-
Run a Blank: Inject a sample of the derivatization reaction mixture without the analyte to ensure that no peaks from the CDA or reagents co-elute with the diastereomer peaks.
-
Linearity and LOD/LOQ: For quantitative applications, establish linearity by derivatizing samples with known enantiomeric ratios. Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to understand the sensitivity of the method.[6]
Conclusion
This compound serves as a highly effective chiral derivatizing agent for the enantiomeric analysis of carboxylic acids. By converting enantiomers into easily separable diastereomers, it allows researchers to leverage standard achiral HPLC equipment for robust, accurate, and reliable determination of enantiomeric purity. The protocols and insights provided in this guide offer a solid foundation for developing and validating stereoselective analytical methods critical to modern drug development and chemical research.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scispace.com [scispace.com]
- 5. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Protocol for Enantiomeric Resolution of Primary Amines via Derivatization with a Novel Chiral Reagent, (S)-6-Methoxychroman-4-isothiocyanate
Abstract
This application note details a comprehensive protocol for the chiral derivatization of primary amines using a novel, synthetically accessible chiral derivatizing agent (CDA), (S)-6-methoxychroman-4-isothiocyanate. The protocol is designed for researchers, scientists, and drug development professionals engaged in the stereoselective analysis of chiral molecules. We present a complete workflow, including the synthesis of the precursor chiral amine, its conversion to the reactive isothiocyanate derivatizing agent, a step-by-step procedure for the derivatization of a target primary amine, and the subsequent analysis of the resulting diastereomers by High-Performance Liquid Chromatography (HPLC). The methodologies are grounded in established chemical principles, providing a robust and reproducible approach for determining the enantiomeric excess (ee) of chiral primary amines, which are critical building blocks in the pharmaceutical industry.
Introduction: The Imperative of Chiral Purity
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis and control of chiral drugs. The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, quality control, and pharmacokinetic studies.
One of the most reliable methods for determining the enantiomeric composition of a chiral analyte is through derivatization with a chiral derivatizing agent (CDA).[1] This process converts a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like HPLC or GC.[2][3]
Isothiocyanates are particularly effective derivatizing agents for primary and secondary amines, reacting under mild conditions to form stable thiourea derivatives.[4][5][6] The resulting diastereomeric thioureas are often well-resolved on common reversed-phase HPLC columns.[2]
This application note introduces a protocol based on a novel CDA, (S)-6-methoxychroman-4-isothiocyanate. The rigid chroman backbone and the defined stereocenter at the C4 position are expected to induce significant conformational differences in the resulting diastereomeric thioureas, leading to excellent chromatographic resolution. We provide a plausible and detailed synthetic pathway for the CDA and a comprehensive protocol for its application.
Overall Experimental Workflow
The entire process, from the synthesis of the chiral derivatizing agent to the analysis of the derivatized analyte, is outlined below. The workflow is designed to be modular, allowing researchers to enter at the appropriate stage depending on the availability of starting materials.
Figure 1: Overall experimental workflow.
Synthesis of the Chiral Derivatizing Agent (CDA)
This section details a proposed two-part synthesis for the chiral derivatizing agent, (S)-6-methoxychroman-4-isothiocyanate.
Part 1: Enantioselective Synthesis of this compound
The synthesis of the chiral amine precursor is predicated on the asymmetric reduction of a prochiral ketone. 6-Methoxychroman-4-one serves as a readily available starting material, which can be synthesized via an intramolecular Michael addition.[7][8] The key step is the introduction of the chiral amine functionality, which can be achieved through enantioselective reductive amination.
Reaction Scheme:
Figure 2: Synthesis of the chiral amine precursor.
Protocol 1: Synthesis of this compound
-
Imine Formation: In a high-pressure reactor, dissolve 6-methoxychroman-4-one (1.0 eq) in a suitable solvent such as methanol or isopropanol.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Asymmetric Hydrogenation: To the imine solution, add a chiral transition metal catalyst. A common choice would be an iridium or rhodium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or TunePhos).[3] The catalyst loading is typically in the range of 0.01-1 mol%.
-
Pressurize the reactor with hydrogen gas (H₂) to 20-50 bar.
-
Heat the reaction mixture to 40-60 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling and depressurizing the reactor, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched this compound. The enantiomeric excess of the product should be determined at this stage using a suitable chiral HPLC method.
Part 2: Conversion to (S)-6-Methoxychroman-4-isothiocyanate
With the chiral amine in hand, the next step is to convert it into the reactive isothiocyanate. Several methods exist for this transformation. We propose a green and efficient method using carbon disulfide and sodium persulfate in an aqueous medium.[7][8]
Reaction Scheme:
Figure 3: Synthesis of the chiral derivatizing agent.
Protocol 2: Synthesis of (S)-6-Methoxychroman-4-isothiocyanate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent if needed (e.g., THF) to aid solubility.
-
Add a base such as triethylamine or sodium bicarbonate (2.0-3.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Addition of CS₂: Add carbon disulfide (CS₂) (1.5-2.0 eq) dropwise while stirring vigorously. The reaction is expected to form a dithiocarbamate salt intermediate.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Oxidative Desulfurization: Prepare a solution of sodium persulfate (Na₂S₂O₈) (1.5-2.0 eq) in water and add it slowly to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, extract the mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-6-methoxychroman-4-isothiocyanate. The product should be stored under an inert atmosphere at low temperature to prevent degradation.
Protocol for Derivatization of Primary Amines
This protocol provides a general procedure for the derivatization of a racemic primary amine analyte with the newly synthesized (S)-6-methoxychroman-4-isothiocyanate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (S)-6-Methoxychroman-4-isothiocyanate (CDA) | Synthesized | In-house |
| Racemic primary amine analyte | Analytical Grade | Various |
| Anhydrous Acetonitrile (MeCN) | HPLC Grade | Various |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Various |
| Reaction Vials (e.g., 1.5 mL) | --- | Various |
| Nitrogen Gas Supply | High Purity | Various |
Protocol 3: Derivatization Reaction
-
Sample Preparation: Accurately weigh approximately 1 mg of the racemic primary amine analyte into a clean, dry reaction vial.
-
Dissolve the amine in 200 µL of anhydrous acetonitrile.
-
Reagent Preparation: Prepare a stock solution of the CDA, (S)-6-methoxychroman-4-isothiocyanate, in anhydrous acetonitrile (e.g., 5 mg/mL).
-
Derivatization: To the solution of the amine analyte, add a slight molar excess of the CDA solution (e.g., 1.1 equivalents, which would be approximately 220 µL of the 5 mg/mL stock solution, assuming similar molecular weights).
-
Add a catalytic amount of a tertiary amine base like triethylamine or pyridine (approximately 5 µL). This is to facilitate the reaction, especially if the amine analyte is used as a salt.[5]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary, but this should be optimized for each analyte to avoid side reactions.
-
Reaction Quenching (Optional): The reaction typically goes to completion. If needed, a small amount of a primary amine scavenger can be added to consume excess CDA, although this is often not necessary for HPLC analysis.
-
Sample Dilution: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis (e.g., dilute 10 µL of the reaction mixture into 990 µL of mobile phase).
-
The sample is now ready for HPLC analysis.
HPLC Analysis of Diastereomeric Thioureas
The diastereomeric thioureas formed can be separated and quantified using a standard reversed-phase HPLC system with UV detection.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water. A small amount of acid (e.g., 0.1% formic acid) may improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at a wavelength where the chroman moiety has strong absorbance (e.g., ~280 nm). |
Data Analysis
-
Inject the derivatized sample onto the HPLC system.
-
The two diastereomers should elute as two separate peaks.
-
Identify the peaks corresponding to the two diastereomers.
-
Integrate the peak areas of the two diastereomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess (ee) of the original amine analyte using the following formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low derivatization yield | Inactive CDA, presence of moisture, incorrect pH. | Use freshly prepared CDA. Ensure all solvents and reagents are anhydrous. Optimize the amount of base added. |
| Multiple unexpected peaks | Side reactions, degradation of CDA or analyte. | Lower the reaction temperature. Reduce the reaction time. Ensure the purity of the starting materials. |
| Poor peak resolution | Inappropriate HPLC conditions. | Optimize the mobile phase composition (e.g., change the organic modifier ratio). Try a different C18 column from another vendor. Adjust the column temperature. |
| Poor peak shape (tailing) | Silanol interactions on the column, incorrect mobile phase pH. | Use a mobile phase with a low pH (e.g., add 0.1% formic acid). Use a column with end-capping. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the derivatization of primary amines using a novel chiral derivatizing agent, (S)-6-methoxychroman-4-isothiocyanate. By detailing the synthesis of the CDA and its application in forming diastereomeric thioureas, we offer a complete workflow for the enantiomeric analysis of chiral primary amines. This method is expected to be a valuable tool for researchers in pharmaceutical development, asymmetric synthesis, and quality control, enabling accurate and reliable determination of enantiomeric purity.
References
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone and flavanone synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Application of (S)-6-Methoxychroman-4-amine in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Significance of Chiral Amines in Modern Chemistry
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral amines, such as (S)-6-methoxychroman-4-amine, are invaluable building blocks and reagents in this endeavor.[1][2] Their rigid chroman scaffold and strategically positioned methoxy and amine functionalities make this compound a versatile tool for inducing chirality in a variety of chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic campaigns.
The chroman framework itself is a privileged structure found in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties.[3] The introduction of a chiral amine at the C4 position, as in this compound, provides a powerful handle for asymmetric synthesis. This is primarily achieved through three key strategies: its use as a chiral resolving agent, its incorporation as a chiral auxiliary, and its derivatization into chiral ligands for asymmetric catalysis.
PART 1: this compound as a Chiral Resolving Agent
One of the most classical yet effective methods for obtaining enantiomerically pure compounds is through chiral resolution.[4] This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like fractional crystallization.[5][6] this compound, being a chiral base, is exceptionally well-suited for the resolution of racemic carboxylic acids and other acidic compounds.
The fundamental principle lies in the formation of diastereomeric salts. The interaction between the (S)-amine and the racemic acid generates two distinct salts: ((S)-amine)-((R)-acid) and ((S)-amine)-((S)-acid). The differing spatial arrangements of these diastereomeric pairs lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. This solubility difference is the key to their separation.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution using this compound.
Detailed Protocol: Resolution of a Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium hydroxide (1 M aqueous solution)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC or polarimeter for enantiomeric excess (ee) determination
Procedure:
-
Salt Formation: In a clean, dry flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of the chosen anhydrous solvent with gentle heating. In a separate flask, dissolve this compound (0.5 - 1.0 eq) in the same solvent.
-
Expert Insight: The stoichiometry of the resolving agent is critical. Starting with 0.5 equivalents can be more efficient, as it selectively precipitates one diastereomer, leaving the other enantiomer of the acid in solution along with the unreacted resolving agent.
-
-
Crystallization: Slowly add the amine solution to the acid solution with continuous stirring. The formation of a precipitate may occur immediately or upon cooling. If no precipitate forms, slowly cool the solution in an ice bath and gently scratch the inside of theflask with a glass rod to induce crystallization. Allow the mixture to stand at a reduced temperature (e.g., 4 °C) for several hours to overnight to maximize crystal formation.
-
Causality: The choice of solvent is crucial and often requires empirical optimization. A solvent in which the diastereomeric salts have significantly different solubilities is ideal.
-
-
Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent to remove any adhering mother liquor. The enantiomeric excess of the acid in the crystalline salt can be determined at this stage by liberating a small sample and analyzing it.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add 1 M HCl until the solution is acidic (pH ~1-2). This will protonate the amine, making it water-soluble, and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: To recover the this compound, basify the aqueous layer from the previous step with 1 M NaOH until pH ~11-12. Extract the liberated amine with an organic solvent, dry the organic layer, and concentrate to recover the resolving agent for reuse.
-
Analysis: Determine the enantiomeric excess of the resolved acid using chiral HPLC or polarimetry.
| Parameter | Typical Range | Notes |
| Yield of Resolved Enantiomer | 40-50% (theoretical max 50%) | Can be improved with racemization and recycling of the unwanted enantiomer. |
| Enantiomeric Excess (ee) | >85% | Often requires recrystallization of the diastereomeric salt to achieve >99% ee.[7] |
| Recovery of Resolving Agent | >90% | Efficient recovery is crucial for the economic viability of the process. |
PART 2: this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[8][9] The auxiliary is then removed, having imparted its chirality to the substrate. This compound can be converted into a chiral amide, which can then be used to direct diastereoselective reactions such as alkylations or conjugate additions.[10][11]
The principle behind the effectiveness of a chiral auxiliary lies in its ability to create a sterically biased environment around the reactive center. The rigid chroman backbone of this compound provides a well-defined conformational preference, which effectively shields one face of the enolate or enamine intermediate, forcing the incoming electrophile to attack from the less hindered face.
Diastereoselective Alkylation Workflow
Caption: Workflow for diastereoselective alkylation using this compound as a chiral auxiliary.
Detailed Protocol: Diastereoselective Alkylation of an Acyl-Chroman Amide
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
This compound
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Lithium hydroxide
-
Methanol/Water mixture
-
Standard workup and purification reagents
Procedure:
-
Amide Formation: Couple the prochiral carboxylic acid with this compound using a standard peptide coupling protocol to form the chiral amide. Purify the amide by column chromatography.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amide in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.1 eq) and stir for 1 hour to ensure complete enolate formation.
-
Expert Insight: The formation of a specific enolate geometry (E or Z) can be influenced by additives and is crucial for high diastereoselectivity. The rigid chroman structure helps in favoring one geometry.
-
-
Alkylation: Add the alkylating agent (1.2 eq) to the enolate solution at -78 °C and stir for several hours, monitoring the reaction by TLC.
-
Causality: The bulky chroman auxiliary sterically blocks one face of the planar enolate, directing the incoming alkylating agent to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.
-
-
Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the organic layer, dry it, and concentrate.
-
Purification and Analysis: Purify the crude product by silica gel chromatography to isolate the alkylated amide. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: Cleave the auxiliary by treating the alkylated amide with a reagent such as lithium hydroxide in a methanol/water mixture. This hydrolysis will yield the enantiomerically enriched carboxylic acid and recover the this compound.
-
Trustworthiness: The conditions for auxiliary removal should be chosen carefully to avoid racemization of the newly formed stereocenter.
-
| Parameter | Typical Range | Notes |
| Diastereomeric Ratio (dr) | >90:10 | Highly dependent on the substrate, electrophile, and reaction conditions. |
| Yield of Alkylated Product | 70-95% | |
| Yield of Chiral Acid (after cleavage) | 80-95% |
PART 3: this compound in Chiral Ligand Synthesis
The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis.[12][13] The amine functionality of this compound provides a convenient point for derivatization into a wide array of ligands, such as Schiff bases, phosphines, and oxazolines. These ligands can then coordinate to a metal center (e.g., Rh, Ru, Pd, Cu), creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction.
The efficacy of these ligands stems from the combination of the rigid, sterically demanding chroman backbone and the electronic properties of the coordinating atoms. This combination creates a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Conceptual Workflow for Asymmetric Catalysis
Caption: Conceptual workflow for asymmetric catalysis using ligands derived from this compound.
Protocol: Synthesis of a Schiff Base Ligand and Use in Asymmetric Reduction
Materials:
-
This compound
-
Salicylaldehyde or a derivative
-
Ethanol
-
Metal precursor (e.g., Copper(II) acetate)
-
Prochiral ketone (e.g., acetophenone)
-
Reducing agent (e.g., borane dimethyl sulfide complex)
-
Anhydrous solvent for catalysis (e.g., THF, toluene)
Procedure:
-
Ligand Synthesis: In a round-bottom flask, dissolve this compound (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol. Reflux the mixture for 2-4 hours. Upon cooling, the chiral Schiff base ligand will often crystallize out of solution. Collect the solid by filtration and dry.
-
In Situ Catalyst Formation: In a dry flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) and the metal precursor (e.g., Cu(OAc)₂, 0.05 eq) in the anhydrous reaction solvent. Stir at room temperature for 30-60 minutes to allow for complex formation.
-
Asymmetric Reduction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the prochiral ketone (1.0 eq), followed by the slow, dropwise addition of the reducing agent (e.g., BH₃·SMe₂, 1.2 eq).
-
Mechanistic Insight: The substrate coordinates to the chiral metal complex in a specific orientation due to steric and electronic interactions with the ligand. The hydride is then delivered to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol preferentially.
-
-
Workup and Analysis: After the reaction is complete (monitored by TLC), quench carefully with methanol, followed by 1 M HCl. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the chiral alcohol by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-10 mol% | Lower catalyst loadings are desirable for process efficiency. |
| Yield of Chiral Product | 80-99% | |
| Enantiomeric Excess (ee) | >90% | Highly dependent on the ligand structure, metal, and reaction conditions. |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility as a chiral resolving agent, a reliable chiral auxiliary, and a precursor to effective chiral ligands underscores its importance in the pursuit of enantiomerically pure molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to strategically apply this valuable chiral building block to solve complex synthetic challenges in drug discovery and materials science. By understanding the principles behind its application and carefully optimizing reaction conditions, the full potential of this compound in asymmetric synthesis can be realized.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 6. Chiral_resolution [chemeurope.com]
- 7. rsc.org [rsc.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. 手性助劑 [sigmaaldrich.com]
- 10. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 12. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (S)-6-Methoxychroman-4-amine
<
Introduction
(S)-6-methoxychroman-4-amine is a key chiral building block in the synthesis of various pharmacologically active molecules. Its stereochemical purity is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the development of robust and reliable analytical methods for the accurate quantification of the (S)-enantiomer and its potential enantiomeric impurity, (R)-6-methoxychroman-4-amine, is paramount for quality control, drug development, and regulatory compliance.[2]
This comprehensive guide provides detailed application notes and protocols for the enantioselective quantification of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure scientifically sound and reproducible results. The methodologies described are designed to be self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH).[3][4][5][6][7]
Core Principles of Chiral Separation
The primary challenge in quantifying this compound lies in its chiral nature. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[1][2][8] CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation and quantification.
Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol details a primary, robust method for the enantioselective analysis of this compound. Polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amines.[1][9]
Experimental Workflow: Chiral HPLC-UV
Caption: Workflow for chiral HPLC-UV analysis.
Detailed Protocol: Chiral HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
(R,S)-6-methoxychroman-4-amine racemic mixture (for method development)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Basic additive: Diethylamine (DEA) or similar
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis Detector
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Amylose or Cellulose based CSP (e.g., CHIRALPAK® IA) 4.6 x 250 mm, 5 µm | Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including amines.[1][9] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA) | Normal phase conditions often provide better selectivity for chiral separations. The basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing of the amine analyte.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 25°C | Temperature can influence chiral recognition. Maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 280 nm | The methoxy-substituted aromatic ring of the chroman structure provides a suitable chromophore for UV detection. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
5. Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6] Key validation parameters include:
| Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to resolve the (S)- and (R)-enantiomers from each other and from any impurities. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[10] |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | Repeatability (RSD ≤ 2.0%) and intermediate precision (RSD ≤ 3.0%). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters.[6] |
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, LC-MS/MS is the preferred technique.[11] This method often utilizes reversed-phase chromatography, which is more compatible with mass spectrometry.[9]
Logical Flow: Sample Preparation for LC-MS/MS
Caption: Sample preparation options for LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Sample Preparation (from Plasma):
-
Protein Precipitation: A simple and rapid method.[12] To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE): Provides a cleaner extract.[13][14] Condition a mixed-mode cation exchange SPE cartridge. Load the plasma sample, wash with an appropriate solvent to remove interferences, and elute the analyte with a solvent containing a base.
-
Post-Extraction: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Chiral column suitable for reversed-phase conditions (e.g., immobilized polysaccharide-based CSP) | Immobilized CSPs are compatible with a wider range of solvents, including those used in reversed-phase LC-MS.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient elution) | Reversed-phase conditions are highly compatible with ESI-MS. Formic acid aids in the protonation of the amine for positive ion mode detection. |
| Flow Rate | 0.4 mL/min | A suitable flow rate for standard analytical LC columns. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules like amines. The amine group is readily protonated in positive ion mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | MRM provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[15] This is crucial for quantification in complex matrices. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte into the mass spectrometer. | The precursor ion will be [M+H]⁺. Product ions will be generated by collision-induced dissociation (CID) and the most intense and stable transitions will be selected for quantification and confirmation. |
3. Data Analysis and Quantification:
-
Quantification is typically performed using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Alternative and Emerging Techniques
While chiral HPLC and LC-MS/MS are the gold standards, other techniques may be applicable in specific contexts:
-
Supercritical Fluid Chromatography (SFC): Offers faster separations and is considered a "greener" alternative to normal phase HPLC due to the use of supercritical CO₂ as the main mobile phase component.[16]
-
Capillary Electrophoresis (CE): A powerful technique for chiral separations, offering high efficiency and low sample consumption.[4][17]
-
Derivatization followed by LC-MS/MS: In some cases, derivatizing the amine with a chiral reagent can form diastereomers that can be separated on a standard achiral reversed-phase column.[15][18][19] This can be an alternative if a suitable chiral column is not available.
Conclusion
The accurate enantioselective quantification of this compound is a critical aspect of its use in pharmaceutical development. The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Chiral HPLC with UV detection is a robust and reliable method for purity and quality control applications. For bioanalytical studies or when higher sensitivity is needed, LC-MS/MS is the method of choice. Regardless of the technique employed, rigorous method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS - Chair of Analytical Chemistry [analytical.chem.ut.ee]
Strategic Application of (S)-6-methoxychroman-4-amine in the Asymmetric Synthesis of Potent and Selective ROCK2 Inhibitors
An Application Note for Drug Development Professionals
Abstract
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a pivotal therapeutic target for a spectrum of diseases characterized by inflammation and fibrosis.[1][2] The development of isoform-selective ROCK2 inhibitors is critical to achieving therapeutic efficacy while mitigating off-target effects associated with pan-ROCK inhibition, such as hypotension.[3][4] This guide details the strategic use of the chiral building block, (S)-6-methoxychroman-4-amine, and its derivatives, in the asymmetric synthesis of highly potent and selective ROCK2 inhibitors. We provide a comprehensive overview of the ROCK2 signaling pathway, the rationale for targeting this kinase, and the critical role of the chroman scaffold's stereochemistry in achieving high-affinity binding. A detailed, field-proven protocol for the synthesis of a representative chroman-based inhibitor is presented, underscoring the causality behind experimental choices to ensure reproducibility and high stereochemical fidelity.
Introduction: The Therapeutic Promise of ROCK2 Inhibition
Rho-associated coiled-coil containing kinases (ROCK) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[5][6] The two mammalian isoforms, ROCK1 and ROCK2, share high homology in their kinase domains but exhibit distinct tissue distribution and biological functions.[4][7] ROCK2 is highly expressed in the brain, heart, and muscle tissues and plays a central role in regulating cellular processes such as actin cytoskeleton organization, cell migration, and smooth muscle contraction.[6][7]
Dysregulation of the ROCK2 signaling pathway is implicated in numerous pathologies, including cardiovascular diseases, neurological disorders, and autoimmune conditions.[1][2][8] Specifically, ROCK2 activation contributes to inflammation and fibrosis, making it a compelling target for therapeutic intervention.[9] The FDA approval of Belumosudil (Rezurock), a selective ROCK2 inhibitor, for the treatment of chronic graft-versus-host disease (cGVHD) validates this approach.[10][11][12][13][14][15] Belumosudil functions by modulating immune responses, specifically by rebalancing the Th17/Treg (regulatory T cell) ratio and inhibiting pro-fibrotic pathways.[9][16][17]
The Imperative of Isoform Selectivity
While both ROCK isoforms share substrates, systemic inhibition of ROCK1 is associated with adverse effects like hypotension.[3] Therefore, designing inhibitors with high selectivity for ROCK2 over ROCK1 is a primary objective in drug discovery to create a wider therapeutic window. This selectivity is often achieved by exploiting subtle differences in the ATP-binding pockets of the two isoforms.
The Chroman Scaffold: A Privileged Motif for ROCK2 Inhibition
The chroman ring system has emerged as a highly effective scaffold for potent ROCK inhibitors.[18][19] Its rigid, bicyclic structure provides a fixed conformational framework that can be precisely oriented within the kinase hinge region. The strategic incorporation of specific functional groups and, most importantly, the control of stereochemistry, are paramount to achieving high potency and selectivity.
The Critical Role of (S)-Stereochemistry
Stereochemistry is a fundamental determinant of a drug's biological activity. For chroman-based ROCK inhibitors, the chirality at the 4-position (in the case of the amine) or the 3-position (in derived carboxylic acids) is crucial. Extensive structure-activity relationship (SAR) studies have demonstrated that the (S)-enantiomer is the eutomer, exhibiting significantly greater inhibitory potency against ROCK2 compared to its (R)-counterpart.[19] This difference, often several orders of magnitude, arises from the specific three-dimensional arrangement of the molecule, which allows for optimal interactions with key residues in the ROCK2 active site.[20]
The this compound building block provides a direct and reliable route to establishing this critical stereocenter, ensuring the synthesis of the biologically active enantiomer. The 6-methoxy group further contributes to the molecule's overall profile by potentially enhancing ligand-target binding, improving physicochemical properties, and favorably influencing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[21]
Visualizing the Mechanism and Synthesis
To contextualize the protocol, it is essential to visualize both the biological pathway being targeted and the chemical transformation being performed.
The ROCK2 Signaling Cascade
The RhoA/ROCK2 pathway is a central regulator of cellular contractility and gene expression that drives inflammation and fibrosis. Inhibitors block the kinase activity of ROCK2, preventing the phosphorylation of its downstream substrates.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 7. A review on ROCK-II inhibitors: From molecular modelling to synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 10. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Belumosudil - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]
- 14. FDA Approves Rezurock for the Treatment of Chronic Graft-versus-Host Disease - Oncology Practice Management [oncpracticemanagement.com]
- 15. Rezurock (belumosudil) FDA Approval History - Drugs.com [drugs.com]
- 16. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal [scholarship.miami.edu]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-6-methoxychroman-4-amine for Pharmaceutical Research
Introduction
(S)-6-methoxychroman-4-amine is a valuable chiral building block in pharmaceutical research, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid chroman scaffold and chiral amine functionality make it a sought-after component in the design of novel therapeutics. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable multi-step process. The presented protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural details, mechanistic understanding, and practical considerations for scaling up production.
The synthetic strategy outlined herein involves a three-stage process: the initial construction of the 6-methoxychroman-4-one precursor, followed by the introduction of the amine functionality via reductive amination, and culminating in the chiral resolution of the resulting racemic amine to isolate the desired (S)-enantiomer. Each step has been designed with scalability and efficiency in mind, drawing upon established and reliable chemical transformations.
Synthetic Strategy Overview
The overall synthetic pathway for this compound is depicted below. The process begins with the synthesis of the key intermediate, 6-methoxychroman-4-one, from commercially available starting materials. This is followed by a one-pot reductive amination to yield the racemic 6-methoxychroman-4-amine. The final and critical step is the diastereomeric salt resolution to isolate the enantiomerically pure (S)-amine.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 6-Methoxychroman-4-one
The synthesis of the chromanone core is a critical first step. A reliable method for the large-scale preparation of 6-methoxychroman-4-one involves the reaction of 4-methoxyphenol with crotonic acid in the presence of a polyphosphoric acid (PPA) catalyst. This transformation proceeds through an initial Michael addition of the phenol to the α,β-unsaturated acid, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone.
Protocol 1: Large-Scale Synthesis of 6-Methoxychroman-4-one
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Methoxyphenol | 1.0 kg (8.05 mol) | Commercially available starting material. |
| Crotonic Acid | 0.76 kg (8.86 mol) | Ensure high purity. |
| Polyphosphoric Acid (PPA) | 5.0 kg | Acts as both catalyst and solvent. |
| Reaction Temperature | 90-100°C | Monitor for exotherm. |
| Reaction Time | 4-6 hours | Monitor by TLC or HPLC. |
| Work-up | Quenching with ice-water, extraction | |
| Purification | Recrystallization from ethanol/water | |
| Expected Yield | 75-85% |
Step-by-Step Procedure:
-
To a large, mechanically stirred reaction vessel equipped with a thermometer and a heating mantle, add polyphosphoric acid (5.0 kg).
-
Begin stirring and heat the PPA to approximately 60°C.
-
In a separate container, melt 4-methoxyphenol (1.0 kg) and add it to the warm PPA.
-
Slowly add crotonic acid (0.76 kg) portion-wise to the reaction mixture, maintaining the temperature below 80°C during the addition.
-
After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to 60-70°C and carefully pour it onto a large quantity of crushed ice with vigorous stirring.
-
The solid product will precipitate. Allow the mixture to stir until all the PPA has been hydrolyzed.
-
Filter the crude product and wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude solid from a mixture of ethanol and water to afford pure 6-methoxychroman-4-one as a crystalline solid.
Stage 2: Reductive Amination to (±)-6-Methoxychroman-4-amine
The conversion of the ketone to the primary amine is efficiently achieved through the Leuckart reaction.[1][2] This one-pot reductive amination utilizes ammonium formate as both the ammonia source and the reducing agent.[1] The reaction proceeds by the formation of an imine intermediate, which is then reduced in situ by formate.[1]
Caption: Simplified mechanism of the Leuckart reductive amination.
Protocol 2: Synthesis of (±)-6-Methoxychroman-4-amine
| Reagent/Parameter | Quantity/Value | Notes |
| 6-Methoxychroman-4-one | 1.0 kg (5.61 mol) | From Stage 1. |
| Ammonium Formate | 2.1 kg (33.3 mol) | Use a significant excess. |
| Reaction Temperature | 160-170°C | Use a setup with a condenser. |
| Reaction Time | 8-12 hours | Monitor by TLC or HPLC. |
| Work-up | Acid hydrolysis, basification, extraction | |
| Purification | Vacuum distillation or crystallization | |
| Expected Yield | 60-70% |
Step-by-Step Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, combine 6-methoxychroman-4-one (1.0 kg) and ammonium formate (2.1 kg).
-
Heat the mixture with stirring to 160-170°C. The mixture will become a melt.
-
Maintain this temperature for 8-12 hours. The reaction can be monitored by the evolution of carbon dioxide and water.
-
After the reaction is complete (as determined by TLC), cool the mixture to below 100°C.
-
Add a 20% solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide. Heat the mixture at reflux for 2-4 hours.
-
Cool the acidic solution and wash with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) with the addition of a concentrated sodium hydroxide solution, keeping the temperature below 30°C with external cooling.
-
Extract the liberated racemic amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (±)-6-methoxychroman-4-amine.
-
The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.
Stage 3: Chiral Resolution of (±)-6-Methoxychroman-4-amine
The separation of the enantiomers is achieved by classical resolution using a chiral resolving agent. (+)-Di-p-toluoyl-D-tartaric acid is a highly effective agent for the resolution of racemic amines, forming diastereomeric salts with different solubilities.[3][4] This allows for the selective crystallization of one of the diastereomers.
Protocol 3: Chiral Resolution to this compound
| Reagent/Parameter | Quantity/Value | Notes |
| (±)-6-Methoxychroman-4-amine | 1.0 kg (5.64 mol) | From Stage 2. |
| (+)-Di-p-toluoyl-D-tartaric acid | 1.09 kg (2.82 mol) | 0.5 equivalents. |
| Solvent | Methanol | Solvent choice is critical for resolution. |
| Crystallization Temperature | Room temperature, then 0-5°C | Slow cooling is important. |
| Liberation of Amine | Aqueous NaOH | |
| Expected Yield of (S)-amine | ~40% (based on racemate) | Theoretical max is 50%. |
| Expected Enantiomeric Excess | >98% | After recrystallization of the salt. |
Step-by-Step Procedure:
-
Diastereomeric Salt Formation:
-
In a large reaction vessel, dissolve (±)-6-methoxychroman-4-amine (1.0 kg) in warm methanol.
-
In a separate vessel, dissolve (+)-Di-p-toluoyl-D-tartaric acid (1.09 kg, 0.5 equivalents) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with good stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine should begin to crystallize.
-
Continue stirring at room temperature for 2-4 hours, then cool the mixture to 0-5°C and hold for another 2-4 hours to maximize crystallization.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Filter the crystalline precipitate and wash the filter cake with a small amount of cold methanol.
-
To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from fresh hot methanol.
-
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in water.
-
With stirring, add a 2M sodium hydroxide solution until the pH of the mixture is > 12.
-
Extract the liberated this compound with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
-
-
Recovery of the (R)-Enantiomer (Optional):
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt of the (R)-amine. The (R)-amine can be recovered by basification and extraction. The recovered (R)-amine can be racemized and recycled to improve the overall process efficiency.
-
Characterization Data
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid or oil |
| ¹H NMR | Consistent with the structure of 6-methoxychroman-4-amine. |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the amine. |
| Chiral HPLC | Single peak corresponding to the (S)-enantiomer, e.e. >98%. |
| Optical Rotation | Specific rotation value characteristic of the (S)-enantiomer. |
Safety Considerations
-
Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
The Leuckart reaction is conducted at high temperatures. Ensure proper temperature control and use equipment rated for the reaction conditions. The reaction also evolves carbon dioxide, so proper ventilation is essential.
-
Handle all solvents and reagents in accordance with their safety data sheets (SDS).
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the large-scale production of enantiomerically pure this compound. By employing well-established chemical transformations and a classical resolution strategy, this guide offers a practical approach for obtaining this valuable pharmaceutical intermediate with high purity and in significant quantities. The provided step-by-step procedures, along with the underlying chemical principles, are intended to empower researchers and drug development professionals in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-6-methoxychroman-4-amine
Welcome to the technical support center for the synthesis of (S)-6-methoxychroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this critical chiral amine.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: Low yield in the initial synthesis of the precursor, 6-methoxychroman-4-one.
Common Cause: Incomplete reaction during the intramolecular cyclization or side product formation. The synthesis of the chroman-4-one core is a foundational step, and its efficiency directly impacts the overall yield.[1]
Solution:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the starting material, such as 3-bromo-1-(2-hydroxy-5-methoxyphenyl)propan-1-one, is fully consumed before proceeding with the workup.
-
Base and Solvent Optimization: The choice of base and solvent is critical for the intramolecular cyclization. While aqueous NaOH is commonly used, exploring other bases like potassium carbonate in a solvent such as DMF can sometimes improve yields.[1]
-
Temperature Control: Maintain the recommended reaction temperature. For base-mediated cyclizations, starting at a lower temperature (e.g., 5°C) and gradually warming to room temperature can minimize side reactions.[2]
Question 2: Incomplete conversion during the reductive amination of 6-methoxychroman-4-one.
Common Cause: Several factors can lead to incomplete reductive amination, including suboptimal pH, insufficient reducing agent, or instability of the intermediate imine.[3][4]
Solution:
-
pH Adjustment: The formation of the imine intermediate is most efficient under mildly acidic conditions (pH 4-5).[5] This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) is effective, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often superior for reductive aminations.[5] They are more selective for the iminium ion over the ketone, reducing the formation of the corresponding alcohol byproduct.[5]
-
Staged Addition: For less stable imines, a two-step, one-pot approach can be beneficial. First, allow the ketone and amine source (e.g., ammonium acetate) to stir for a period to form the imine, then add the reducing agent.
Question 3: Difficulty in separating the final this compound from the corresponding (R)-enantiomer.
Common Cause: Enantiomers possess identical physical properties, making their separation by standard chromatographic techniques challenging.[6] This necessitates the use of chiral separation methods.
Solution:
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical and often effective method.[6][7]
-
React the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid).
-
This forms a mixture of diastereomeric salts with different solubilities.
-
One diastereomer will preferentially crystallize from a suitable solvent.
-
The crystallized salt is then treated with a base to liberate the desired enantiomerically enriched amine.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) in HPLC can effectively separate enantiomers.[8][] This method is particularly useful for analytical assessment of enantiomeric excess (ee) and for small-scale preparative separations.
-
Enzymatic Kinetic Resolution: Specific enzymes, such as lipases, can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[10]
Question 4: Presence of unreacted imine impurity in the final product after reductive amination.
Common Cause: This indicates an incomplete reduction step. The imine intermediate can be persistent if the reducing agent is not sufficiently reactive or is added in stoichiometric insufficiency.[3][4]
Solution:
-
Increase Reducing Agent Equivalents: Try increasing the molar equivalents of the reducing agent (e.g., NaBH₄ or NaBH₃CN) to 1.5-2.0 equivalents relative to the starting ketone.
-
Protonation of the Imine: Adding a mild acid can protonate the imine, forming a more electrophilic iminium ion that is more readily reduced.[3]
-
Reaction Time and Temperature: Extend the reaction time and monitor by TLC or LC-MS until the imine spot is no longer visible. Gentle heating may also drive the reduction to completion, but should be done cautiously to avoid side reactions.
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route to this compound?
A prevalent strategy involves a multi-step synthesis:
-
Synthesis of 6-methoxychroman-4-one: This is typically achieved through the cyclization of a substituted phenol derivative.[1][2][11]
-
Formation of the Racemic Amine: The ketone is converted to a racemic amine via reductive amination.
-
Chiral Resolution: The racemic mixture is then resolved to isolate the desired (S)-enantiomer.[6][7]
What are the key considerations for optimizing the yield of the reductive amination step?
Optimizing the reductive amination hinges on several factors: the choice of reducing agent, solvent, temperature, and pH. For instance, using a selective reducing agent like sodium triacetoxyborohydride can often improve yields by minimizing the reduction of the starting ketone.[5][12]
How can I accurately determine the enantiomeric excess (ee) of my final product?
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess.[8] This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
Are there asymmetric methods to directly synthesize the (S)-enantiomer and avoid a resolution step?
Yes, asymmetric synthesis is a more elegant approach. This can involve:
-
Asymmetric Reductive Amination: Using a chiral catalyst to directly reduce the imine intermediate to the desired (S)-amine.[13]
-
Enantioselective Reduction of an Oxime Intermediate: The ketone can be converted to an oxime, which is then asymmetrically reduced to the amine.
These methods can be more efficient by avoiding the 50% theoretical yield limit of classical resolution.[14]
III. Key Experimental Protocols
Protocol 1: Synthesis of 6-Methoxychroman-4-one
This protocol is adapted from procedures for the synthesis of similar chromanone derivatives.[2][11]
-
To a stirred solution of 1-(2-hydroxy-5-methoxyphenyl)ethanone (1 equivalent) and an appropriate aldehyde (1.1 equivalents) in ethanol, add diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-methoxychroman-4-one.
Protocol 2: Reductive Amination of 6-Methoxychroman-4-one
-
Dissolve 6-methoxychroman-4-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Basify the mixture with aqueous NaOH and extract with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield racemic 6-methoxychroman-4-amine.
Protocol 3: Chiral Resolution of Racemic 6-Methoxychroman-4-amine
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a solution of an enantiomerically pure resolving agent, such as (+)-tartaric acid (0.5 equivalents), to the amine solution.
-
Allow the mixture to stand, possibly with gentle heating and slow cooling, to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, dissolve the collected salt in water and basify with a strong base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent, dry the organic phase, and concentrate to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess using chiral HPLC.
IV. Data and Workflow Visualization
Table 1: Troubleshooting Summary for Reductive Amination
| Problem | Potential Cause | Recommended Action | Key Parameter |
| Low Conversion | Inefficient imine formation | Add catalytic acetic acid | pH |
| Insufficient reducing power | Use NaBH₃CN or NaBH(OAc)₃ | Reducing Agent | |
| Alcohol Byproduct | Reduction of starting ketone | Use a more selective reducing agent | Reducing Agent |
| Persistent Imine | Incomplete reduction | Increase equivalents of reducing agent | Stoichiometry |
| Poor Isolation | Emulsion during workup | Add brine to the aqueous layer | Workup |
| Product is water-soluble as a salt | Ensure complete basification before extraction | pH |
Diagram 1: General Workflow for Synthesis and Resolution
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Guide for (S)-6-methoxychroman-4-amine Derivatization Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (S)-6-methoxychroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. Instead of a generic list of procedures, this resource provides in-depth, field-proven insights into the common derivatization reactions—amide coupling and reductive amination—and offers robust solutions to the specific challenges you may encounter. Our goal is to explain the causality behind experimental outcomes, empowering you to diagnose and resolve issues effectively.
Part 1: Initial Diagnosis & General Troubleshooting
Before diving into specific reaction types, it's crucial to validate the foundational parameters of your experiment. A systematic initial check can often resolve issues without extensive optimization.
FAQ: My reaction shows no conversion of the starting material. What are the first things I should check?
This is a common and frustrating scenario. The root cause often lies in the integrity of the starting materials or the reaction setup rather than the reaction mechanism itself.
Initial Troubleshooting Workflow
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Chroman Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of chroman derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Williamson ether synthesis when applied to chroman scaffolds. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively.
The Williamson Ether Synthesis: A Powerful Tool for Chroman Functionalization
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages (C-O-C). In the context of chroman chemistry, it is an invaluable method for alkylating the phenolic hydroxyl group, a common handle for modifying the biological activity of these privileged scaffolds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated chromanol (a chromanoxide) acts as a nucleophile, attacking a primary alkyl halide or sulfonate.[1][2]
While robust, the reaction's success is highly sensitive to a range of parameters. Competition from side reactions and suboptimal conditions can lead to poor yields and complex purification challenges. This guide will help you navigate these issues.
Core Reaction Pathway
The fundamental mechanism involves two key steps: deprotonation of the chromanol and the subsequent SN2 attack.
Caption: General mechanism of the Williamson ether synthesis for chromanols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting chromanol, even after several hours. What are the likely causes?
A1: This is a common issue that typically points to problems with nucleophile generation or overall reaction kinetics.
-
Potential Cause 1: Incomplete Deprotonation. The phenolic proton of the chromanol must be fully removed to generate the potent chromanoxide nucleophile.[3] If the base is not strong enough, you will have a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.
-
Solution: Switch to a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃), consider using sodium hydride (NaH) or potassium hydride (KH).[4][5] These bases irreversibly deprotonate the phenol, driving the equilibrium entirely towards the nucleophile.[3] Crucially, when using hydrides, you must use an anhydrous (dry) solvent like THF or DMF, as they react violently with water. [4]
-
-
Potential Cause 2: Low Reaction Temperature. SN2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient for your specific substrate and alkylating agent combination.
-
Potential Cause 3: Poor Reagent Quality. The alkylating agent may have degraded, or the base may be old and inactive. Anhydrous solvents are critical, as water can quench the base and the generated nucleophile.
-
Solution: Use freshly purchased or purified reagents. Ensure your alkylating agent is of high purity. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) before use, especially when working with highly reactive bases like NaH.
-
Q2: My desired ether is forming, but I'm getting a significant amount of an alkene byproduct. How can I suppress this side reaction?
A2: The formation of an alkene indicates that an E2 (elimination) reaction is competing with the desired SN2 pathway.[6] This occurs because the chromanoxide is not only a nucleophile but also a strong base.[7]
-
Potential Cause 1: Sterically Hindered Alkyl Halide. The Williamson ether synthesis works best with primary alkyl halides.[4][8] Secondary halides often give a mixture of substitution and elimination products, while tertiary halides almost exclusively yield the elimination product.[4][6]
-
Solution: Whenever possible, design your synthesis to use a primary alkyl halide. If you need to synthesize an ether with a secondary alkyl group, you may have to accept a lower yield or explore alternative synthetic routes. Never use a tertiary alkyl halide in a Williamson synthesis. [4]
-
-
Potential Cause 2: High Reaction Temperature. While heat can increase the rate of the SN2 reaction, it often accelerates the competing E2 elimination reaction to a greater extent.[9]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are getting elimination at 80 °C, try running it at 50 °C for a longer period.
-
-
Potential Cause 3: Sterically Bulky Base. While not as common an issue with phenoxides, a very bulky base could, in principle, favor abstracting a proton (elimination) over allowing the nucleophile to attack a carbon center.
-
Solution: Ensure your base is appropriate. Standard bases like NaH, K₂CO₃, and NaOH are generally not considered sterically bulky and are good choices.
-
Q3: My mass spectrometry and NMR data suggest I've formed a product where the alkyl group is attached to the aromatic ring of the chroman instead of the oxygen. Why did C-alkylation occur?
A3: This side reaction occurs because the chromanoxide (phenoxide) ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (typically at the ortho and para positions).[1] While O-alkylation is usually favored, C-alkylation can become a significant competing pathway under certain conditions.[5][9]
-
Potential Cause 1: Solvent Effects. The choice of solvent has a profound impact on the O- vs. C-alkylation ratio.[10][11] Protic solvents (like ethanol or methanol) can hydrogen-bond with the oxygen atom of the phenoxide, making it less available for nucleophilic attack. This solvation effect can leave the carbon atoms of the ring as more accessible nucleophilic sites.
-
Solution: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are excellent choices.[1][6] They solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the oxygen nucleophile relatively "bare" and highly reactive, strongly favoring O-alkylation.[12]
-
-
Potential Cause 2: Counter-ion Association. The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the reaction's regioselectivity, although this is often a secondary effect compared to the solvent.
-
Solution: This is less straightforward to control, but using potassium or cesium bases (K₂CO₃, Cs₂CO₃) can sometimes improve O-alkylation selectivity due to the larger, "softer" cations which coordinate less tightly to the oxygen.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common Williamson ether synthesis issues.
Frequently Asked Questions (FAQs)
Q4: How do I choose the most appropriate base for my chroman derivative?
A4: The choice of base is critical and depends on the acidity of your chromanol and the sensitivity of other functional groups in your molecule.[3] Phenols are more acidic than aliphatic alcohols, allowing for a wider range of bases.[3]
| Base | Type | Common Solvents | Key Considerations |
| NaH, KH | Strong, non-nucleophilic | Anhydrous THF, DMF | Most effective. Irreversibly deprotonates the phenol, ensuring a high concentration of the nucleophile.[4] Requires strict anhydrous conditions. |
| NaOH, KOH | Strong | Aqueous, Biphasic | Cost-effective and strong. Often used in industrial settings, sometimes with a phase-transfer catalyst to bring the hydroxide into the organic phase.[3] |
| K₂CO₃, Cs₂CO₃ | Mild/Weak | DMF, Acetonitrile | Good for sensitive substrates. Milder conditions can prevent side reactions with other functional groups. Cesium carbonate (Cs₂CO₃) is more effective than K₂CO₃ due to the "cesium effect" but is also more expensive.[3][5] |
Q5: What is the role of a phase-transfer catalyst and when should I use one?
A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used in biphasic reactions (e.g., an organic solvent and an aqueous solution of NaOH). The PTC transports the hydroxide or phenoxide ion from the aqueous phase into the organic phase where the alkyl halide is located, allowing the reaction to proceed.[13] This is particularly common in industrial syntheses as it avoids the need for expensive anhydrous solvents and strong, moisture-sensitive bases like NaH.[1][9] Consider using a PTC if you want to use aqueous NaOH or solid K₂CO₃ with a nonpolar organic solvent.
Q6: What are the best alkylating agents to use?
A6: The reactivity of the alkylating agent follows the trend: I > Br > Cl > OTs (tosylate) ≈ OMs (mesylate) .[14] Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and cost. For the alkyl group structure, the rule is absolute: Methyl > Primary >> Secondary .[4][8] Secondary halides are prone to elimination, and tertiary halides will not work.[4]
Q7: What is a typical experimental protocol I can use as a starting point?
A7: The following is a general procedure using potassium carbonate, a common and relatively safe choice. Note: All reactions should be performed in a fume hood with appropriate personal protective equipment.
Protocol: Synthesis of a Chroman Ether using K₂CO₃ in DMF
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the starting chromanol (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) followed by anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M.
-
Alkylation: Add the primary alkyl halide (1.1-1.5 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
This guide provides a foundational understanding and practical advice for optimizing the Williamson ether synthesis for your chroman derivatives. By carefully considering the interplay of base, solvent, alkylating agent, and temperature, you can significantly improve your yields and minimize side reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. tailoredread.com [tailoredread.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. francis-press.com [francis-press.com]
Technical Support Center: Synthesis of 6-Methoxychroman-4-amine
Welcome to the Technical Support Center for the synthesis of 6-methoxychroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes and ensure the highest purity of your target compound.
Introduction to the Synthesis of 6-Methoxychroman-4-amine
The synthesis of 6-methoxychroman-4-amine is a critical step in the development of various pharmacologically active molecules. The most common synthetic routes involve the conversion of 6-methoxychroman-4-one to the desired primary amine. This is typically achieved through two primary pathways:
-
Two-Step Synthesis via an Oxime Intermediate: This involves the formation of 6-methoxychroman-4-one oxime, followed by its reduction to the corresponding primary amine.
-
One-Pot Reductive Amination: This method directly converts 6-methoxychroman-4-one to 6-methoxychroman-4-amine in the presence of an amine source (commonly ammonia or an ammonium salt) and a reducing agent.
While these routes are generally effective, they are not without their challenges. Side reactions can lead to impurities that are often difficult to separate, impacting yield and purity. This guide will address these potential pitfalls in a systematic, question-and-answer format.
Visualizing the Synthetic Pathways and Side Reactions
To provide a clear overview, the following diagrams illustrate the desired synthetic pathways and the common side reactions that can occur.
Caption: Synthetic routes to 6-methoxychroman-4-amine and potential side reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 6-methoxychroman-4-amine, providing potential causes and actionable solutions.
Issue 1: Low Yield of 6-Methoxychroman-4-amine with Significant Formation of 6-Methoxychroman-4-ol
Question: I am performing a one-pot reductive amination of 6-methoxychroman-4-one and my final product is contaminated with a significant amount of 6-methoxychroman-4-ol. How can I prevent this over-reduction?
Answer:
The formation of 6-methoxychroman-4-ol is a common side reaction in reductive amination, arising from the direct reduction of the starting ketone. This occurs when the reducing agent is too reactive and reduces the carbonyl group faster than the imine intermediate is formed and reduced.
Probable Causes:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the intermediate imine.
-
Reaction Conditions: Suboptimal pH can slow down the formation of the imine, giving the reducing agent more time to react with the ketone.
Solutions and Experimental Protocols:
-
Use a Milder, More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for reductive amination as it is less reactive towards ketones at neutral or slightly acidic pH but efficiently reduces the protonated imine (iminium ion).[1][2][3]
Protocol: Reductive Amination using Sodium Cyanoborohydride
-
In a round-bottom flask, dissolve 6-methoxychroman-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with dilute HCl, followed by basification and extraction with an organic solvent.
-
-
Control the pH of the Reaction: Imine formation is typically favored under slightly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by ammonia.
Optimization Tip: You can add a small amount of acetic acid to the reaction mixture to maintain an optimal pH for imine formation before adding the reducing agent.
Issue 2: Formation of a Higher Molecular Weight Impurity, Likely a Secondary Amine
Question: After purification, I've identified a significant impurity with a mass corresponding to a secondary amine. What is causing this and how can I avoid it?
Answer:
The formation of a secondary amine is a classic side reaction in reductive amination, especially when synthesizing a primary amine. The newly formed 6-methoxychroman-4-amine is nucleophilic and can react with another molecule of the starting ketone to form a new imine, which is then reduced to the secondary amine.
Probable Causes:
-
Stoichiometry: A low concentration of the ammonia source relative to the ketone can favor the reaction of the product amine with the remaining ketone.
-
Reaction Time: Prolonged reaction times after the complete consumption of the starting ketone can increase the likelihood of secondary amine formation.
Solutions and Experimental Protocols:
-
Use a Large Excess of the Ammonia Source: Employing a significant excess of ammonium acetate or bubbling ammonia gas through the reaction mixture will statistically favor the reaction of the ketone with ammonia over the product amine.[4]
Protocol: Reductive Amination with Excess Ammonia Source
-
Set up the reaction as previously described, but increase the amount of ammonium acetate to 20-30 equivalents.
-
Alternatively, in a sealed reaction vessel, use a solution of ammonia in methanol as the solvent.
-
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction. Once the starting ketone is consumed, promptly quench the reaction to prevent further side reactions.
Issue 3: Incomplete Conversion or Presence of an Intermediate in the Oxime Reduction Route
Question: I am synthesizing 6-methoxychroman-4-amine via the oxime route, but I am observing incomplete conversion and the presence of what I suspect is a hydroxylamine intermediate. How can I drive the reaction to completion?
Answer:
The reduction of an oxime to a primary amine is a two-step process, proceeding through a hydroxylamine intermediate. Incomplete reaction can be due to a number of factors, leading to a mixture of starting material, intermediate, and product.
Probable Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may not be adequate for the complete reduction of the oxime.
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C) can become poisoned or deactivated.
-
Reaction Conditions: The reaction temperature or pressure (for hydrogenation) may be too low.
Solutions and Experimental Protocols:
-
Ensure Sufficient Reducing Agent: When using metal hydrides, ensure at least 2 equivalents are used for the reduction of the oxime.
-
Optimize Catalytic Hydrogenation Conditions:
Protocol: Catalytic Hydrogenation of 6-Methoxychroman-4-one Oxime
-
In a hydrogenation vessel, dissolve the 6-methoxychroman-4-one oxime in a suitable solvent such as ethanol or acetic acid.
-
Add 10 mol% of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.
-
If the reaction is sluggish, the temperature can be increased to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS. If the reaction stalls, the catalyst may need to be filtered and fresh catalyst added.
-
Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Issue 4: Formation of an Unexpected Isomeric Impurity (Lactam)
Question: During the workup of my oxime reduction under acidic conditions, I isolated an unexpected product which appears to be a lactam. What is this and how did it form?
Answer:
The formation of a lactam from a cyclic oxime under acidic conditions is indicative of a Beckmann rearrangement .[2][5][6][7][8] This is a well-known acid-catalyzed rearrangement of oximes to amides (or lactams in the case of cyclic oximes).
Probable Causes:
-
Strongly Acidic Conditions: The use of strong acids to catalyze the reduction or during workup can promote the Beckmann rearrangement.
Solutions and Experimental Protocols:
-
Avoid Strongly Acidic Conditions: If using catalytic hydrogenation, perform the reaction in a neutral solvent like ethanol. If an acidic workup is necessary, use a dilute acid and maintain a low temperature.
-
Choose a Reduction Method that Avoids Acid: Reduction of the oxime with sodium in ethanol is a classic method that is performed under basic conditions and will not cause the Beckmann rearrangement.
Protocol: Oxime Reduction with Sodium in Ethanol
-
In a three-necked flask equipped with a reflux condenser, dissolve the 6-methoxychroman-4-one oxime in absolute ethanol.
-
Heat the solution to reflux.
-
Carefully add small pieces of sodium metal (4-6 equivalents) to the refluxing solution at a rate that maintains a steady reflux.
-
After the sodium has completely reacted, cool the mixture and carefully add water to quench any remaining sodium.
-
Extract the product with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to 6-methoxychroman-4-amine for high purity?
A1: Both the two-step oxime reduction and the one-pot reductive amination can yield high-purity product. The choice often depends on the available reagents and equipment. The one-pot reductive amination using a selective reducing agent like sodium cyanoborohydride is often preferred for its efficiency. However, the two-step route allows for the isolation and purification of the oxime intermediate, which can sometimes lead to a cleaner final product.
Q2: I am concerned about the stability of the 6-methoxy group during catalytic hydrogenation. Is this a valid concern?
A2: The methoxy group on the aromatic ring is an aryl methyl ether. Aryl ethers are generally stable to catalytic hydrogenation conditions used for the reduction of oximes or imines.[9] The C-O bond of the ether is not typically cleaved under these conditions. However, more forcing conditions (high pressure and temperature) or the use of more aggressive catalysts could potentially lead to cleavage. It is always advisable to monitor the reaction for any byproducts.
Q3: How can I effectively purify the final 6-methoxychroman-4-amine product?
A3: The basic nature of the amine product allows for straightforward purification.
-
Acid-Base Extraction: During the workup, you can extract the crude product into a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted into an organic solvent.
-
Column Chromatography: If impurities with similar basicity are present, column chromatography on silica gel is an effective purification method. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is often effective.
Q4: Can the Leuckart reaction be used for this synthesis?
A4: The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is a classical method for reductive amination.[10][11][12][13] It could potentially be applied to the synthesis of 6-methoxychroman-4-amine from the corresponding ketone. However, this reaction often requires high temperatures and can lead to the formation of N-formylated byproducts that require a subsequent hydrolysis step. Modern reductive amination methods with reagents like sodium cyanoborohydride are generally milder and more efficient.
References
- 1. tandfonline.com [tandfonline.com]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 13. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of (S)-6-methoxychroman-4-amine
Welcome to the dedicated technical support guide for the purification of (S)-6-methoxychroman-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral amine, a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that ensure reproducible success.
Section 1: Diastereomeric Salt Resolution - The Classical Approach
Diastereomeric salt formation is a robust, scalable, and cost-effective method for resolving racemic amines.[1][2] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts possess different physical properties, most critically, different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: How do I select the most effective chiral resolving agent for 6-methoxychroman-4-amine?
A1: The selection of the resolving agent is the most critical parameter. For chiral bases like yours, chiral acids are the resolving agents of choice. The ideal agent forms a salt that crystallizes well and shows a significant solubility difference between the two diastereomers.
-
Initial Screening: Tartaric acid and its derivatives are the most common and successful resolving agents for chiral amines. It is highly recommended to start your screening with commercially available, inexpensive options.
-
Mechanism of Action: The interaction between the amine and the chiral acid is not just a simple acid-base reaction. Successful resolution depends on the formation of a stable, well-ordered crystal lattice. This is influenced by hydrogen bonding, ionic interactions, and steric fit between the two molecules.
-
Screening Protocol: A parallel screening approach is most efficient.[1] Dissolve your racemic amine in various solvents and add sub-stoichiometric amounts (e.g., 0.5 equivalents) of different resolving agents. Observe for spontaneous precipitation.
Table 1: Recommended Chiral Resolving Agents for Primary Amine Resolution
| Resolving Agent | Class | Key Characteristics |
|---|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used, inexpensive, forms stable salts. A primary choice for initial screens.[4][5] |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Bulky aromatic groups can enhance chiral recognition and induce crystallization. |
| (+)-Mandelic Acid | α-Hydroxy Acid | Often effective when tartaric acids fail. Provides different steric and electronic interactions. |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, forms highly ionic salts. Useful if other agents yield oils or weak precipitates. |
Q2: My resolution attempt resulted in an oil or no precipitate at all. What should I do?
A2: This is a common issue related to solvent choice and solubility. The target diastereomeric salt must be sparingly soluble, while the other diastereomer and impurities remain in solution.
-
Solvent Polarity is Key: If an oil forms, the salt is "crashing out" of a solution in which it is too soluble, or melting at the process temperature. Try switching to a less polar solvent system to decrease solubility. Conversely, if nothing precipitates, the salt is too soluble; a less polar solvent or cooling to a lower temperature is needed.
-
Systematic Screening: A solvent screen should be your next step. Alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), and esters (Ethyl Acetate) are excellent starting points, sometimes with the addition of water or an anti-solvent like heptane to modulate polarity.[2]
-
Causality: The solvent not only affects solubility but also participates in the crystal lattice (solvation). The right solvent stabilizes the desired diastereomer's crystal structure more effectively than the undesired one, amplifying the solubility difference.
Table 2: Solvent Screening Guide for Diastereomeric Crystallization
| Solvent Class | Examples | Typical Application & Rationale |
|---|---|---|
| Alcohols | Methanol, Ethanol, IPA | Good for dissolving the amine and acid; polarity can be tuned by chain length. |
| Esters | Ethyl Acetate | Medium polarity, often good at providing moderate solubility for crystallization. |
| Ketones | Acetone | Useful polar aprotic solvent; can provide different solvation effects than alcohols. |
| Ethers | MTBE | Low polarity, often used as an anti-solvent to induce precipitation. |
| Hydrocarbons | Heptane, Toluene | Non-polar anti-solvents used to reduce the solubility of the salt in another solvent. |
Q3: The enantiomeric excess (e.e.) of my recovered (S)-amine is consistently low (<95%). How can I improve it?
A3: Achieving high enantiomeric purity often requires optimization beyond the initial hit. A low e.e. indicates either poor discrimination during crystallization or co-precipitation of the undesired diastereomer.
-
Control the Cooling Rate: Rapid cooling promotes kinetic trapping and co-precipitation. Employ a slow, controlled cooling profile to allow the system to remain near equilibrium, favoring the crystallization of the less-soluble, thermodynamically preferred diastereomer.
-
Recrystallize the Salt: The most reliable way to upgrade enantiomeric purity is to perform a recrystallization of the filtered diastereomeric salt.[5] Dissolve the salt in a minimal amount of hot solvent and cool slowly. This single step can often elevate e.e. from 90% to >99%.
-
Check Stoichiometry: Using exactly 0.5 equivalents of the resolving agent can sometimes maximize the yield and purity of the initial precipitation, as it ensures there is not enough acid to salt out the more soluble diastereomer.
Section 2: Chiral Chromatography Purification
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both analytical assessment of enantiomeric excess and for preparative purification, particularly at the discovery and early development stages.[1]
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing severe peak tailing for my amine on a polysaccharide-based chiral column. Why is this happening and how do I fix it?
A1: This is a classic problem when analyzing basic compounds like amines. The issue stems from secondary interactions between the basic amine and acidic silanol groups present on the silica gel support of the chiral stationary phase (CSP).[6]
-
The Cause: These strong, non-specific interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak. This can ruin resolution and make quantification inaccurate.
-
The Solution: Mobile Phase Additives. To solve this, you must add a small amount of a competing base to your mobile phase. This additive will occupy the active silanol sites, preventing your analyte from interacting with them.
-
For Normal Phase (Hexane/Alcohol): Add 0.1% to 0.2% of an amine modifier like Diethylamine (DEA) or Ethanolamine.[6]
-
For Reversed-Phase (Acetonitrile/Water): Ensure the mobile phase pH is buffered appropriately, typically 1-2 units away from the analyte's pKa. Adding a modifier like 0.1% Trifluoroacetic Acid (TFA) can protonate the amine, which can sometimes improve peak shape, but a basic modifier is often more effective for masking silanols.
-
Q2: My column backpressure has suddenly increased after several injections. What are the likely causes?
A2: A sudden pressure increase typically points to a blockage at the head of the column.[7]
-
Precipitated Sample: The most common cause is injecting a sample dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% Ethanol, mobile phase is 95% Hexane). When the sample plug mixes with the mobile phase, the compound can precipitate, clogging the inlet frit.[7][8] Solution: Always dissolve your sample in the mobile phase itself or in a solvent that is weaker than or equivalent to the mobile phase.
-
Particulates: Unfiltered samples or mobile phases can introduce particulate matter that blocks the frit. Solution: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection and filter aqueous mobile phase components. Using a guard column is also highly recommended to protect the main column.[7]
-
Reversing the Column: As a last resort for a blocked inlet frit, you can try reversing the column and flushing it with a strong, compatible solvent.[7] This can sometimes dislodge the blockage. Refer to the column's instruction manual before attempting this.
Q3: I have no separation of enantiomers. How do I start developing a method?
A3: Method development for chiral separations is a screening process. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and should be your starting point.[6]
-
Column Screening: Screen your racemic amine on a set of 3-5 CSPs with different selectivities (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase Screening: For each column, test a few standard mobile phases.
-
Normal Phase: Start with 90/10 Hexane/Isopropanol (+0.1% DEA).
-
Polar Organic Mode: Try 100% Acetonitrile or Methanol (+0.1% DEA).
-
-
Optimize the Hit: Once you see any sign of separation (even a shoulder), optimize it by systematically varying the percentage of the alcohol modifier. Small changes can have a large impact on resolution.[6]
Table 3: Chiral HPLC Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
|---|---|---|
| Peak Tailing | Secondary interactions with silanols.[6] | Add 0.1% DEA or other basic modifier to the mobile phase. |
| High Backpressure | Blocked inlet frit (sample precipitation, particulates).[7] | Dissolve sample in mobile phase; filter samples; use a guard column. |
| Poor Resolution | Sub-optimal CSP or mobile phase. | Screen multiple CSPs and mobile phases; optimize alcohol modifier percentage. |
| Ghost Peaks | Contaminated mobile phase or system carryover.[6] | Use fresh, HPLC-grade solvents; implement a robust needle wash procedure. |
Section 3: Protocols & Visual Workflows
Experimental Protocol 1: Diastereomeric Salt Resolution Screening
-
Setup: In 8 separate vials, dissolve 100 mg of racemic 6-methoxychroman-4-amine in 1 mL of a test solvent (e.g., Methanol, Isopropanol, Acetone, Ethyl Acetate).
-
Addition of Agent: To each vial, add 0.5 molar equivalents of a different chiral resolving agent from Table 1.
-
Observation at RT: Stir all vials at room temperature for 2 hours. Note any that form a crystalline precipitate.
-
Cooling: For vials with no precipitate, place them in a 4°C refrigerator overnight.
-
Analysis: Filter any crystalline solids formed. Wash the cake with a small amount of cold solvent and dry.
-
Liberation and Test: Liberate the free amine from the salt by dissolving it in water, basifying with 1M NaOH to pH >12, and extracting with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the organic layer and concentrate.
-
e.e. Analysis: Analyze the recovered amine by chiral HPLC to determine the enantiomeric excess and identify the most promising salt/solvent combination.
Diagram 1: Workflow for Improving Enantiomeric Excess (e.e.)
This diagram outlines the decision-making process when the initial chiral resolution yields suboptimal enantiomeric purity.
Caption: Decision tree for troubleshooting and improving low enantiomeric excess.
Diagram 2: Troubleshooting Chiral HPLC Peak Tailing
This workflow guides the user through the steps to diagnose and solve asymmetric peak shapes for basic analytes.
Caption: Systematic workflow for diagnosing and fixing peak tailing in chiral HPLC.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. rsc.org [rsc.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Chiral Amine Enantioseparation
Welcome to the technical support center dedicated to overcoming the complexities of enantioseparating chiral amines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in chiral chromatography. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting guides, and answer your most pressing questions. Our approach is rooted in scientific principles and validated by field experience to ensure you can achieve robust and reproducible separations.
Chiral amines are fundamental building blocks in pharmaceuticals, with their enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] Consequently, their accurate enantiomeric separation and quantification are critical for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as a premier technique for this purpose.[1][2] However, the basic nature of amines presents unique challenges, often leading to frustrating and time-consuming method development. This guide will equip you with the knowledge to tackle these challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the enantioseparation of chiral amines.
Q1: Why are my chiral amine peaks severely tailing?
A1: Peak tailing is the most frequent issue when analyzing basic compounds like amines.[3] The primary cause is secondary interactions between the basic amine group and residual acidic silanol groups on the silica surface of the CSP.[4][5][6] This unwanted interaction creates a secondary retention mechanism, causing the peak to tail and compromising both resolution and quantification.[7]
-
Solution Synopsis: The most effective solution is to add a basic modifier to your mobile phase. Additives like diethylamine (DEA), triethylamine (TEA), or butylamine, typically at a concentration of 0.1%, compete with the analyte for the active silanol sites, effectively masking them and leading to more symmetrical peaks.[7][8][9]
Q2: I'm not getting any separation between my enantiomers. Where do I start?
A2: A complete lack of separation (a single peak) indicates that the chosen CSP and mobile phase combination is not suitable for your analyte. Chiral recognition is a highly specific process requiring a precise fit and multiple interactions between the analyte and the chiral selector.[10]
-
Solution Synopsis: The most effective strategy is a systematic screening approach.[8]
-
Screen Multiple CSPs: Test your analyte on a few different, complementary CSPs. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a great starting point due to their broad applicability.[1][7][8] For primary amines, cyclofructan-based and crown ether-based CSPs have also shown high success rates.[1][11][12]
-
Vary Mobile Phase Composition: For each CSP, test a standard set of mobile phases. In normal phase mode, this typically involves a non-polar solvent like hexane with an alcohol modifier such as isopropanol (IPA) or ethanol.[8]
-
Q3: My resolution is poor (Rs < 1.5). How can I improve it?
A3: Poor resolution means the peaks are not baseline separated, making accurate quantification difficult. This can be due to insufficient selectivity or poor column efficiency.
-
Solution Synopsis:
-
Optimize the Mobile Phase: Systematically adjust the percentage of the alcohol modifier in the mobile phase. Small changes can dramatically impact resolution.[7]
-
Change the Alcohol Modifier: The choice of alcohol (e.g., isopropanol, ethanol, methanol) can influence selectivity.[8]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can improve resolution for difficult separations.[7]
-
Adjust Temperature: Temperature affects the thermodynamics of chiral recognition.[7][10] Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see the effect on resolution.[10]
-
Q4: Do I always need an additive in my mobile phase for chiral amine separations?
A4: For basic chiral amines, the answer is almost always yes. A basic additive is crucial for achieving good peak shape and preventing strong interactions with the silica support.[2][7] In some cases, a combination of an acid (like trifluoroacetic acid - TFA) and a base (like TEA) can improve peak shape and selectivity, possibly through the formation of ion pairs with the analyte.[12][13][14] For neutral or acidic compounds, additives may not be necessary and could even worsen the separation.[8][9]
Q5: My retention times are drifting. What's causing this instability?
A5: Poor reproducibility can invalidate your results. The most common culprits are temperature fluctuations, mobile phase instability, and insufficient column equilibration.[7]
-
Solution Synopsis:
-
Use a Column Oven: Maintain a constant, controlled temperature to eliminate ambient fluctuations.[7][8]
-
Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent reservoirs capped to prevent evaporation of the more volatile components.[8]
-
Ensure Proper Equilibration: Chiral columns often require longer equilibration times than achiral columns, especially when changing mobile phases. A stable baseline is a good indicator of a fully equilibrated system.[7][9]
-
Troubleshooting Guides
This section provides a deeper dive into specific problems with detailed, step-by-step solutions.
Guide 1: Eliminating Severe Peak Tailing
Problem: You are analyzing a primary chiral amine, and the resulting chromatogram shows a peak with a significant tail, making integration and resolution assessment impossible.
Underlying Cause: The basic amine is strongly interacting with acidic silanol groups on the silica surface of the chiral stationary phase.[4][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Detailed Protocol:
-
Initial Mobile Phase Modification: Prepare your mobile phase (e.g., 90:10 Hexane:IPA) and add 0.1% (v/v) of a basic additive like Diethylamine (DEA).[8]
-
Thorough Column Equilibration: Flush the column with the new mobile phase for at least 30 column volumes. A stable baseline is critical before injection.[8]
-
Analysis: Inject your chiral amine sample.
-
Evaluation:
-
Success: If the peak shape is now symmetrical and sharp, you have successfully masked the secondary interactions. You can now proceed to optimize for resolution.
-
Partial Improvement: If tailing is reduced but not eliminated, consider increasing the additive concentration slightly (e.g., to 0.2%) or switching to a different basic additive like triethylamine (TEA) or butylamine. Some amines respond better to different additives.[1]
-
No Improvement: If significant tailing persists, the issue might be inherent to the specific CSP chemistry. Consider screening on a different type of CSP. For example, cyclofructan-based CSPs can be very effective for primary amines and may exhibit different secondary interaction profiles.[12]
-
Guide 2: Achieving Baseline Resolution (Rs ≥ 1.5)
Problem: You have symmetrical peaks, but they are overlapping (e.g., Rs = 0.8).
Underlying Cause: The chiral recognition is weak, resulting in insufficient selectivity (α) between the enantiomers.
Method Optimization Workflow:
Caption: Systematic approach to improving chiral resolution.
Detailed Protocol:
-
Optimize Modifier Concentration:
-
Action: Adjust the percentage of your alcohol modifier. For example, if you are using 90:10 Hexane:IPA, try 95:5 and 85:15.
-
Causality: The polarity of the mobile phase directly affects the strength of the interactions between the analyte and the CSP. A weaker mobile phase (less alcohol) generally increases retention and can improve resolution, but the effect on selectivity can be unpredictable.
-
-
Change the Alcohol Modifier:
-
Action: If optimizing the concentration of IPA doesn't work, switch to ethanol or methanol.
-
Causality: Different alcohols have different polarities and hydrogen bonding capabilities, which can alter the stereoselective interactions with the CSP.[8] For example, a switch from IPA to ethanol might provide the subtle change in interaction needed for separation.
-
-
Adjust Flow Rate and Temperature:
-
Action: Reduce the flow rate. A lower flow rate increases the number of theoretical plates and allows more time for the enantiomers to interact with the stationary phase.[7]
-
Action: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C).[10]
-
Causality: Chiral separations are often thermodynamically driven. Changing the temperature alters the enthalpy (ΔH) and entropy (ΔS) of the binding process, which can significantly impact selectivity.[10] In some cases, lower temperatures improve resolution, while in others, higher temperatures are beneficial.[15]
-
-
Final Recourse:
-
Action: If the above steps do not lead to baseline resolution, the chosen CSP is likely not selective enough for your analyte.
-
Causality: Stationary phase selectivity is the most powerful tool for achieving separation. You must return to the screening phase and test different CSPs.
-
Data Summary Tables
Table 1: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Chiral Selector | Typical Mobile Phases | Strengths & Considerations |
| Polysaccharide-Based | Amylose or Cellulose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[2][16] | Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Alcohol)[1] | Broadly selective, high success rate. Immobilized versions offer wider solvent compatibility.[1][7] |
| Cyclofructan-Based | Derivatized Cyclofructans[12] | Polar Organic (Acetonitrile/Methanol), SFC[1][12][13] | Excellent for primary amines. Often requires acidic and basic additives.[12][13] |
| Crown Ether-Based | Chiral Crown Ethers[11] | Reversed-Phase (Acidic aqueous buffers)[13] | Highly efficient for primary amines and amino acids, but requires strongly acidic mobile phases.[1][11] |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin[7] | Reversed-Phase, Normal Phase, Polar Organic[7] | Effective for polar compounds, including amino acids. Offers great flexibility in mobile phase choice.[7][17] |
Table 2: Impact of Mobile Phase Additives on a Basic Amine
| Mobile Phase Composition (Hexane/IPA 90:10) | Expected Peak Shape | Expected Resolution | Rationale |
| No Additive | Severe Tailing | Poor or None | Strong secondary interactions with residual silanols.[4] |
| + 0.1% Diethylamine (DEA) | Symmetrical | Improved | DEA masks silanol groups, eliminating secondary retention and improving peak shape.[7][8] |
| + 0.1% Trifluoroacetic Acid (TFA) | Tailing or Broad | Poor | TFA protonates the amine but does not block silanols, potentially worsening interactions.[8] |
| + 0.1% TFA & 0.1% TEA | Symmetrical | Potentially Improved | Forms an ion pair with the amine, which can sometimes enhance chiral recognition on certain CSPs.[12][13] |
Experimental Protocol: Systematic Screening for a New Chiral Amine
This protocol outlines a robust, step-by-step methodology for initial method development.
Objective: To identify a suitable CSP and mobile phase combination that shows promising selectivity for a novel chiral amine.
Materials:
-
Chiral Amine Sample (dissolved in mobile phase or a compatible solvent)
-
Selected CSPs (Recommended starting set: 1 Amylose-based, 1 Cellulose-based, 1 Cyclofructan-based)[7]
-
HPLC-grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol, Acetonitrile, Methanol
-
Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA), Triethylamine (TEA)
Procedure:
-
Prepare Screening Mobile Phases:
-
Normal Phase (NP):
-
NP-A: 90:10 Hexane/IPA + 0.1% DEA
-
NP-B: 90:10 Hexane/Ethanol + 0.1% DEA
-
-
Polar Organic (PO) (for Cyclofructan CSP):
-
PO-A: 90:10 Acetonitrile/Methanol + 0.3% TFA / 0.2% TEA[13]
-
-
-
Column Installation and Equilibration:
-
Install the first selected CSP (e.g., Amylose-based).
-
Equilibrate the column with mobile phase NP-A at a flow rate of 1.0 mL/min until a stable baseline is achieved (minimum 30 column volumes).
-
-
Initial Injection and Analysis:
-
Set the column temperature to 25°C.
-
Inject the sample.
-
Run the analysis and record the chromatogram.
-
-
Systematic Screening:
-
If no separation is observed, switch the mobile phase to NP-B. Re-equilibrate the column thoroughly before injecting.
-
Repeat the process for each selected CSP. For the Cyclofructan column, use the PO mobile phase.
-
-
Evaluation:
-
Carefully examine all chromatograms.
-
Look for the combination of CSP and mobile phase that provides the best selectivity (α), even if the resolution is not yet baseline. This is your most promising starting point.
-
Once a promising condition is identified, proceed with the optimization steps outlined in Troubleshooting Guide 2 .
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases [mdpi.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
preventing racemization during (S)-6-methoxychroman-4-amine synthesis
A Guide to Preventing Racemization and Ensuring Enantiopurity
Welcome to the Technical Support Center for the synthesis of (S)-6-methoxychroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on maintaining stereochemical integrity during this critical synthesis. Chiral amines are fundamental building blocks in over 40% of pharmaceuticals, making their enantioselective synthesis a paramount concern.[1] This guide offers troubleshooting advice and frequently asked questions to help you navigate the complexities of preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[2] In the context of synthesizing this compound, which is a chiral molecule, racemization would lead to the formation of its mirror image, the (R)-enantiomer. This is a critical issue because different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even toxic.[1] Therefore, maintaining the enantiopurity of the desired (S)-enantiomer is crucial for its efficacy and safety in drug development.
Q2: What are the primary mechanisms that can lead to racemization during the synthesis of chiral amines like this compound?
A2: Racemization in chiral amine synthesis often proceeds through the formation of an achiral intermediate.[3] The most common mechanisms include:
-
Formation of an Achiral Intermediate: The molecular processes leading to racemization often involve the formation of an achiral carbocation, carbanion, or free radical intermediate. Subsequent non-enantiospecific reformation of the stereogenic center then leads to a racemic mixture.[3]
-
Base-Catalyzed Epimerization: The presence of a base can facilitate the removal of a proton from the stereocenter, leading to a planar, achiral intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[3]
-
Harsh Reaction Conditions: Elevated temperatures or the use of strong acids or bases can provide the energy needed to overcome the activation barrier for enantiomerization.[4]
Q3: Which synthetic routes are most susceptible to racemization when preparing this compound?
A3: Routes that involve intermediates where the stereocenter is temporarily destroyed or becomes labile are most at risk. For instance, methods that proceed through a ketone intermediate, such as the oxidation of a corresponding alcohol followed by reductive amination, can be prone to racemization if the reduction is not highly stereoselective. Similarly, any step involving strong basic or acidic conditions can pose a risk.
Troubleshooting Guide: Preventing Racemization
This section provides practical solutions to common problems encountered during the synthesis of this compound, focusing on maintaining high enantiomeric excess (e.e.).
Issue 1: Low Enantiomeric Excess (e.e.) Observed in the Final Product
Possible Cause A: Racemization during Reductive Amination of 6-Methoxychroman-4-one.
Reductive amination is a common method to introduce the amine functionality. However, if the reducing agent and conditions are not optimized for stereoselectivity, a racemic or near-racemic mixture can be formed.
Solutions:
-
Enzyme-Catalyzed Reductive Amination: Biocatalysis offers a highly stereoselective alternative. The use of whole-cell biocatalysts containing recombinant enzymes can catalyze benzylic aminations with high enantiomeric excess (up to 97.5% e.e.).[5][6] Transaminases, in particular, are effective for the asymmetric amination of ketones.[7][8]
-
Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of the reduction. While this adds extra steps for attachment and removal, it can be a robust method for achieving high stereoselectivity.
-
Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, for the asymmetric hydrogenation of an imine intermediate can provide high enantioselectivity.
Possible Cause B: Epimerization under Basic or Acidic Conditions.
The amine product itself, or intermediates in the synthesis, may be susceptible to racemization if exposed to non-optimal pH conditions, especially at elevated temperatures.
Solutions:
-
Mild Reaction Conditions: Whenever possible, opt for reactions that proceed under neutral or near-neutral conditions.
-
Base Selection: If a base is required, its strength and steric hindrance are critical factors.[9] Weaker, sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine to minimize racemization.[9]
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
Issue 2: Racemization during the Synthesis of the Precursor, 6-Methoxychroman-4-one
While the ketone itself is achiral, certain synthetic routes to this intermediate could inadvertently create and then destroy a chiral center, leading to a racemic starting material for the amination step.
Solutions:
-
Stereoselective Synthesis of Chromanones: Organocatalytic methods can be employed for the enantioselective synthesis of chromanones, ensuring the stereocenter is set correctly from the beginning.[10]
Issue 3: Racemization during Purification
Chromatographic purification, if not performed carefully, can sometimes lead to epimerization, especially if the stationary phase has acidic or basic sites.
Solutions:
-
Neutral Stationary Phases: Use neutral alumina or silica gel for chromatography. If necessary, the stationary phase can be washed with a dilute solution of a non-nucleophilic base (like triethylamine in the mobile phase) to neutralize acidic sites.
-
Chiral Chromatography: Chiral HPLC can be used to separate enantiomers, which is a powerful tool for both analysis and purification. Various chiral stationary phases, including polysaccharide-based and cyclofructan-derivatized columns, are available for the separation of chiral primary amines.[11]
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Amination of 6-Methoxychroman-4-one
This protocol outlines a general procedure for the stereoselective amination using a transaminase.
Materials:
-
6-Methoxychroman-4-one
-
Transaminase (e.g., ATA-117 or a suitable alternative)
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, dissolve 6-methoxychroman-4-one in a minimal amount of DMSO.
-
Add the buffer solution, amine donor, and PLP.
-
Initiate the reaction by adding the transaminase enzyme.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress by HPLC or GC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the this compound by chromatography.
Protocol 2: Asymmetric Reduction of 6-Methoxychroman-4-one Oxime
This protocol describes the stereoselective reduction of the corresponding oxime to the chiral amine.
Materials:
-
6-Methoxychroman-4-one oxime
-
Chiral reducing agent or catalyst system (e.g., a chiral spiroborate ester with borane-THF)[12]
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the 6-methoxychroman-4-one oxime in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the recommended temperature (e.g., 0-5 °C).
-
Add the chiral catalyst followed by the slow addition of the reducing agent (e.g., borane-THF).
-
Stir the reaction at the specified temperature and monitor its progress.
-
Once the reaction is complete, carefully quench it with an appropriate reagent (e.g., methanol or water).
-
Work up the reaction mixture to isolate the crude product.
-
Purify the this compound and determine the enantiomeric excess using chiral HPLC.
Data Summary
The choice of synthetic route and reaction conditions significantly impacts the enantiomeric excess of the final product. The following table provides a qualitative comparison of different approaches.
| Synthetic Strategy | Potential for Racemization | Key Considerations |
| Biocatalytic Amination | Low | Enzyme selection, reaction optimization (pH, temp) |
| Asymmetric Hydrogenation | Low to Medium | Catalyst and ligand choice, substrate purity |
| Chiral Auxiliary | Low | Stoichiometric use of chiral material, extra steps |
| Classical Reductive Amination | High | Lack of stereocontrol |
Visualizing the Pathway to Enantiopurity
The following diagram illustrates the key decision points in the synthesis of this compound to minimize racemization.
Caption: Decision workflow for enantioselective synthesis.
This guide provides a framework for understanding and mitigating the risk of racemization during the synthesis of this compound. By carefully selecting the synthetic route and optimizing reaction conditions, researchers can achieve high enantiopurity in their target molecule.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. Whole-Cell Biocatalysts for Stereoselective C-H Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Application of Enzymes in Regioselective and Stereoselective Organic Reactions | MDPI [mdpi.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric reduction of oxime ethers promoted by chiral spiroborate esters with an O3BN framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Diastereomers Derived from (S)-6-Methoxychroman-4-amine
Introduction
Welcome to the Technical Support Center for the resolution of diastereomers derived from (S)-6-methoxychroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The successful separation of diastereomers is a critical step in the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.[1][2] This resource aims to equip you with the knowledge to overcome common challenges encountered during the resolution process, ensuring high purity and yield of your target stereoisomer.
The primary method for resolving enantiomers on a larger scale is through the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid.[1][3][4][5] These resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[2][3][6] This guide will focus on troubleshooting and optimizing this classical resolution method.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses specific issues that you may encounter during the diastereomeric resolution of this compound derivatives.
Issue 1: Poor or No Crystal Formation
Question: I've mixed my racemic this compound derivative with the chiral resolving agent in the chosen solvent, but no crystals are forming, even after an extended period. What should I do?
Answer:
The lack of crystallization is a common hurdle and can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Solvent System Optimization: The choice of solvent is critical.[7] The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[6][7] If no crystals form, the current solvent may be too good at solvating both diastereomers.
-
Actionable Steps:
-
Screen a variety of solvents with different polarities. A good starting point is to test a range from polar protic (e.g., isopropanol, ethanol) to less polar aprotic solvents (e.g., ethyl acetate, toluene).
-
Utilize solvent mixtures. Sometimes a combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization. For example, dissolving the diastereomeric salt mixture in a minimal amount of a good solvent and then slowly adding an anti-solvent can trigger precipitation.
-
Consider temperature. Cooling the solution can decrease the solubility of the diastereomeric salts and promote crystallization. Experiment with different cooling profiles (e.g., slow cooling vs. crash cooling).[7]
-
-
-
Supersaturation: Crystallization requires a supersaturated solution. If the concentration of your diastereomeric salts is too low, crystallization will not occur.
-
Chiral Resolving Agent: The interaction between the amine and the chiral acid might not be optimal for forming a crystalline salt.
Issue 2: Low Yield of the Desired Diastereomeric Salt
Question: I am getting crystals, but the yield of the desired diastereomer is very low. How can I improve this?
Answer:
Low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor. Here’s how to address this:
-
Re-evaluate the Solvent System: The solubility difference between the two diastereomers in the chosen solvent may not be large enough.[6][7]
-
Actionable Step: Re-screen solvents with the goal of finding one where the desired diastereomer is significantly less soluble than the undesired one.
-
-
Optimize Crystallization Conditions: The kinetics of crystallization can play a major role.
-
Actionable Steps:
-
Cooling Rate: A slower cooling rate often leads to purer crystals and can improve the overall yield of the less soluble diastereomer.
-
Equilibration Time: Allow sufficient time for the crystallization to reach equilibrium. This can range from a few hours to several days.
-
-
-
Molar Ratio of Resolving Agent: The stoichiometry between the amine and the chiral resolving agent can influence the yield.
-
Actionable Step: While a 1:1 molar ratio is a common starting point, experimenting with slight variations (e.g., 1:0.9 or 1:1.1) might improve the crystallization of the desired salt.
-
-
Recycle the Mother Liquor: The mother liquor is enriched with the more soluble diastereomer. It may be possible to recover the desired amine from this mixture.
-
Actionable Step: Isolate the mother liquor, liberate the free amine, and consider racemizing it for use in a subsequent resolution, a process known as Resolution-Racemisation-Recycle (R3).[10]
-
Issue 3: Poor Diastereomeric Excess (d.e.) of the Crystallized Salt
Question: I have a good yield of crystals, but the diastereomeric excess is low. How can I improve the purity?
Answer:
Low diastereomeric excess means that the undesired diastereomer is co-crystallizing with the desired one.
-
Recrystallization: This is the most common method to improve the purity of a crystalline solid.
-
Actionable Step: Dissolve the isolated crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize. This process can be repeated until the desired diastereomeric excess is achieved.
-
-
Solvent Choice for Recrystallization: The solvent used for recrystallization should ideally have a steep solubility curve with respect to temperature for the desired diastereomer.
-
Actionable Step: Screen different solvents for the recrystallization step. The goal is to find a solvent that dissolves the salt at a higher temperature but has low solubility at a lower temperature.
-
-
Washing the Crystals: Impurities, including the undesired diastereomer, can be present on the surface of the crystals.
-
Actionable Step: After filtration, wash the crystalline cake with a small amount of cold solvent to remove any residual mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for amines like this compound?
A1: Commonly used chiral acids for resolving amines include:
-
Tartaric acid and its derivatives: such as (+)-tartaric acid, (-)-tartaric acid, dibenzoyl-L-tartaric acid, and di-p-toluoyl-L-tartaric acid.[2][4][8]
-
Mandelic acid and its derivatives: such as (S)-(+)-mandelic acid and (R)-(-)-mandelic acid.[4][8]
-
Camphorsulfonic acid: such as (1S)-(+)-10-camphorsulfonic acid.[3][4]
-
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP acid): A chiral phosphoric acid that can be effective for resolving amines.[9]
The optimal choice is often determined empirically through screening.[1][2]
Q2: How do I choose the initial solvent for screening?
A2: A good starting point is to consider a range of solvents with varying polarities. Alcohols like isopropanol and ethanol are often good choices for forming diastereomeric salts. It is also beneficial to test ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). A systematic screening approach is highly recommended.[1]
Q3: Can I use chromatography to resolve the diastereomers?
A3: Yes, chromatographic separation is a powerful technique for both analytical and preparative-scale resolution.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These methods use a chiral stationary phase (CSP) to separate enantiomers or diastereomers.[9][11] While effective, scaling up can be expensive.[1]
-
Achiral Chromatography of Diastereomers: After forming the diastereomeric derivatives, they can be separated on a standard achiral stationary phase (e.g., silica gel) because diastereomers have different physical properties.[11][12]
Q4: What is Crystallization-Induced Dynamic Resolution (CIDR)?
A4: Crystallization-Induced Dynamic Resolution (CIDR), also known as Crystallization-Induced Diastereomeric Transformation (CIDT), is a powerful technique that can theoretically achieve a 100% yield of the desired enantiomer.[10][13] It combines the selective crystallization of one diastereomer with the in-situ racemization of the undesired diastereomer in the solution phase.[13][14] This continuous conversion of the unwanted enantiomer into the desired one as it crystallizes out of solution drives the equilibrium towards the formation of the desired product.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: a. Dissolve the racemic amine derivative in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Heat the mixture gently if necessary to ensure complete dissolution.
-
Crystallization: a. Allow the solution to cool slowly to room temperature. b. If no crystals form, consider further cooling in an ice bath or refrigerator. c. Allow the crystallization to proceed for a sufficient amount of time (can be several hours to days).
-
Isolation of Diastereomeric Salt: a. Collect the crystals by filtration. b. Wash the crystals with a small amount of cold solvent to remove impurities. c. Dry the crystals under vacuum.
-
Liberation of the Free Amine: a. Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). b. Stir the mixture until the solid has completely dissolved and partitioned between the two phases. c. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.[2]
Data Presentation
Table 1: Hypothetical Screening of Chiral Resolving Agents and Solvents
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| (S)-(+)-Mandelic Acid | Isopropanol | 45 | 85 |
| (S)-(+)-Mandelic Acid | Ethyl Acetate | 30 | 92 |
| (1R)-(-)-10-Camphorsulfonic Acid | Ethanol | 55 | 78 |
| (1R)-(-)-10-Camphorsulfonic Acid | Acetone | 25 | 88 |
| Di-p-toluoyl-L-tartaric acid | Methanol | 60 | 95 |
Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for low yield or purity in diastereomeric salt formation.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chiral_resolution [chemeurope.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Light-Driven Crystallization-Induced Dynamic Resolution of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Amine Analysis by HPLC
Welcome to our dedicated technical support center for the HPLC analysis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and overcome the common challenges associated with these sensitive separations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor or no resolution between my chiral amine enantiomers?
A1: Achieving successful chiral separation of amines hinges on establishing a stable and selective interaction between the enantiomers and the chiral stationary phase (CSP). Poor resolution is often a result of several factors, including an inappropriate choice of CSP, a suboptimal mobile phase composition, incorrect column temperature, or a compromised column.[1] A systematic approach to method development is crucial for identifying and optimizing these critical parameters.[1]
Q2: How does temperature critically impact the separation of chiral amines?
A2: Temperature plays a multifaceted and often unpredictable role in chiral recognition.[1] Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[1] However, this can sometimes lead to broader peaks due to slower kinetics. Conversely, higher temperatures can improve peak efficiency and shape but may reduce selectivity.[1] It is also important to note that in some cases, altering the temperature can lead to a reversal in the elution order of the enantiomers.[1][2] Therefore, precise temperature control and optimization are paramount for reproducible chiral separations.
Q3: My chromatogram shows significant peak tailing for my amine analytes. What causes this and how can I fix it?
A3: Peak tailing in the analysis of chiral amines is a common issue, often caused by secondary interactions between the basic amine groups and residual acidic silanol groups on the silica support of the stationary phase.[1][3] This leads to asymmetric peaks that are difficult to integrate accurately.[1] Other potential causes include column overload, an inappropriate mobile phase pH, or excessive extra-column dead volume.[1]
Q4: What is the purpose of adding a basic modifier like diethylamine (DEA) to the mobile phase?
A4: For the analysis of basic compounds like chiral amines, adding a small amount of a basic modifier to the mobile phase is often essential.[4][5] These additives, such as diethylamine (DEA), butylamine, or ethanolamine, work by competing with the amine analyte for active silanol sites on the stationary phase.[1][5] This masking of the silanol groups minimizes undesirable secondary interactions, resulting in improved peak shape and, in many cases, enhanced resolution.[5] The typical concentration for these additives is between 0.1% and 0.5%.[5][6]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or the resolution is less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps & Protocols:
-
Verify CSP Selection: The choice of the chiral stationary phase is the most critical factor for a successful separation.[7] Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) and cyclofructan-based CSPs are known to be highly effective for a wide range of chiral primary amines.[6][8] If you are not seeing any separation, consult literature for the analysis of similar compounds or consider a CSP screening study.
-
Optimize Mobile Phase Composition:
-
For Normal Phase (NP) and Polar Organic (PO) Modes: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase significantly impacts selectivity.
-
Protocol: Mobile Phase Optimization:
-
Start with a mobile phase of 90:10 (v/v) n-hexane/2-propanol with 0.1% DEA for basic amines.[4]
-
Systematically vary the alcohol content in 5% increments (e.g., 85:15, 80:20).
-
If resolution is still poor, switch to a different alcohol like ethanol.
-
For polar organic mode, a mobile phase of acetonitrile with an alcohol modifier is a good starting point.[9]
-
-
-
Optimize Column Temperature:
-
Protocol: Temperature Optimization:
-
-
Check Column Health: A contaminated or degraded column can lead to a loss of efficiency and resolution.
-
Protocol: Column Washing:
-
Disconnect the column from the detector.
-
Consult the manufacturer's guidelines for recommended washing solvents. For many immobilized polysaccharide columns, flushing with a strong solvent like isopropanol, ethanol, or even THF or DCM may be permissible to remove strongly adsorbed contaminants.[1]
-
-
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Rule out Column Overload:
-
Action: Dilute your sample and reinject.
-
Protocol: Sample Dilution: Prepare 1:10 and 1:100 dilutions of your sample in the mobile phase. If the peak shape improves significantly, the original sample concentration was too high.[1]
-
-
Optimize Mobile Phase Additives:
-
Action: Add or adjust the concentration of a basic modifier to mitigate silanol interactions.
-
Protocol: Basic Additive Optimization:
-
-
Check Column Health:
-
Action: A contaminated column can exhibit active sites that cause tailing.
-
Protocol: Follow the column washing protocol described in Issue 1, Step 4 . If washing does not resolve the issue, the column may be permanently damaged and require replacement.[1]
-
Issue 3: Irreproducible Retention Times and/or Resolution
Symptom: Retention times and/or the resolution between enantiomers vary between injections or analytical runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for irreproducibility.
Detailed Steps & Protocols:
-
Ensure Proper Column Equilibration: Chiral stationary phases, especially when using mobile phase additives, can require longer equilibration times than standard reversed-phase columns.
-
Protocol: Column Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. When changing mobile phase compositions, especially those with different additives, extended equilibration is necessary.
-
-
Verify Temperature Stability: As discussed, temperature is a critical parameter in chiral separations.
-
Action: Ensure your column oven is functioning correctly and maintaining a stable temperature. Small fluctuations can lead to noticeable shifts in retention and selectivity.[10]
-
-
Check Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the concentration of the additive, can cause variability.
-
Action: Prepare fresh mobile phase daily. Use precise measurements for all components, especially the amine additive.
-
-
Consider Column History ("Memory Effects"): Chiral columns can be sensitive to their history of use.[11] Additives can be retained on the stationary phase and influence subsequent analyses, even after flushing.[11]
-
Action: Dedicate specific columns to particular methods or types of analyses (e.g., with or without specific additives) to avoid cross-contamination and memory effects.[11] If a column has been used with different additives, a thorough regeneration procedure as per the manufacturer's instructions is recommended.[12]
-
Alternative Approach: Chiral Derivatization
Common Chiral Derivatizing Agents for Amines:
Data Summary Table
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Modes | Strengths for Amine Analysis |
| Polysaccharide-based | CHIRALPAK®, Chiralcel® | Normal Phase, Polar Organic, Reversed Phase | Broad applicability, high success rate for a wide range of amines.[6][15] |
| Cyclofructan-based | Larihc®, Astec® CYCLOBOND | Polar Organic, Normal Phase | High success rate for primary amines, particularly in polar organic mode.[6][8] |
| Crown Ether-based | Crownpak® | Reversed Phase | Highly efficient for primary amines, but often requires strongly acidic mobile phases.[6][15] |
| Protein-based | Chiral-AGP, Cellobiohydrolase | Reversed Phase | Can offer unique selectivity, but may have limitations on organic modifier content.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Derivatizing Agents for Enantiomeric Resolution of Amines: A Comparative Analysis Featuring (S)-6-methoxychroman-4-amine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of stereoselective synthesis and pharmaceutical quality control. Chiral derivatization, an indirect method for resolving enantiomers, remains a powerful and versatile technique. This guide provides an in-depth comparison of (S)-6-methoxychroman-4-amine with other established chiral derivatizing agents (CDAs). We will delve into the mechanistic underpinnings, field-proven protocols, and performance data to empower you in selecting the optimal reagent for your analytical challenges.
The Imperative of Chiral Derivatization
Enantiomers, non-superimposable mirror-image isomers, exhibit identical physicochemical properties in an achiral environment, rendering their direct separation on standard chromatographic columns impossible.[1][2] The indirect approach circumvents this by reacting the enantiomeric analyte, such as a chiral amine, with an enantiomerically pure CDA. This reaction generates a pair of diastereomers with distinct physical properties, allowing for their separation and quantification using conventional achiral chromatography, most notably High-Performance Liquid Chromatography (HPLC).[3][4]
The efficacy of a CDA is paramount for the accuracy of enantiomeric excess (e.e.) determination. An ideal CDA should react quantitatively with the analyte without causing racemization of either the analyte or the reagent itself.[5] Furthermore, the resulting diastereomers should exhibit sufficient separation (resolution) under achievable chromatographic conditions.
In Focus: this compound as a Chiral Derivatizing Agent
This compound is a chiral building block with a rigid heterocyclic structure. While its primary applications have been in the synthesis of biologically active compounds, its inherent chirality and the presence of a reactive primary amine group suggest its potential as a chiral derivatizing agent.[6] However, it is crucial to note that at the time of this guide's publication, there is a lack of extensive peer-reviewed literature specifically detailing its application and performance as a CDA for the analysis of other chiral molecules.
Conceptually, this compound would react with a racemic carboxylic acid, for instance, to form diastereomeric amides. The structural rigidity of the chroman backbone could impart significant conformational differences between the two diastereomers, potentially leading to excellent chromatographic resolution.
Established Alternatives: A Comparative Overview
Several chiral derivatizing agents have become staples in the analytical chemist's toolkit. Here, we compare three of the most prominent: Marfey's Reagent, Mosher's Acid, and o-Phthaldialdehyde (OPA) with a chiral thiol.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
Introduced by Paul Marfey in 1984, this reagent has become a benchmark for the chiral analysis of amino acids and primary amines.[7][8]
Reaction Mechanism: FDAA reacts with the primary or secondary amine of the analyte via nucleophilic aromatic substitution, displacing the fluorine atom. The resulting diastereomeric N-aryl derivatives are highly chromophoric, facilitating UV detection.[9][10]
Caption: Reaction of a racemic amine with Marfey's Reagent to form diastereomers.
Advantages:
-
Excellent resolution for a wide range of amino acids and primary amines.[8]
-
The D-amino acid derivatives typically have longer retention times on reversed-phase columns due to intramolecular hydrogen bonding, which can aid in peak assignment.[11]
-
Commercially available in both L- and D-forms.[9]
Limitations:
-
Reaction times can be relatively long (typically 1-2 hours at elevated temperatures).[8]
-
The reagent itself has a strong UV absorbance, which can sometimes interfere with the detection of early-eluting derivatives.
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA)
Developed by Harry S. Mosher, MTPA is a versatile CDA primarily used for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines via NMR spectroscopy, though HPLC applications also exist.[12][13]
Reaction Mechanism: The acid chloride of MTPA reacts with chiral amines to form stable diastereomeric amides. The rigid conformation of these amides, influenced by the bulky phenyl and trifluoromethyl groups, leads to distinct chemical shifts in the NMR spectrum for protons near the chiral center.[13][14]
Caption: Formation of diastereomeric amides using Mosher's acid chloride.
Advantages:
-
A powerful tool for determining absolute configuration using the "Mosher's method" in NMR.[12]
-
The presence of the trifluoromethyl group allows for sensitive ¹⁹F NMR analysis.
-
Both enantiomers of MTPA are readily available.[15]
Limitations:
-
Primarily suited for NMR analysis, which may not be as readily available or high-throughput as HPLC.
-
The analysis of NMR spectra can be complex, requiring careful assignment of signals.
o-Phthaldialdehyde (OPA) with Chiral Thiols
OPA is a highly sensitive fluorogenic reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[16][17] By using a chiral thiol, diastereomeric adducts are formed, enabling enantiomeric separation.
Reaction Mechanism: OPA first reacts with the primary amine and then with the chiral thiol in a rapid condensation reaction to form a fluorescent, chiral isoindole.[18]
Caption: Derivatization of a racemic amine with OPA and a chiral thiol.
Advantages:
-
Very high sensitivity due to the fluorescent nature of the derivatives.[16][17]
-
Rapid reaction at room temperature.
-
A wide variety of chiral thiols are available, allowing for optimization of the separation.[19]
Limitations:
-
The resulting isoindole derivatives can be unstable, requiring prompt analysis.[16][17]
-
Only reacts with primary amines.
Performance Comparison of Chiral Derivatizing Agents
The following table summarizes key performance characteristics of the discussed CDAs based on available literature.
| Feature | This compound | Marfey's Reagent (FDAA) | Mosher's Acid (MTPA) | OPA / Chiral Thiol |
| Analyte Compatibility | Primarily carboxylic acids (hypothesized) | Primary & secondary amines, amino acids | Primary & secondary amines, alcohols | Primary amines, amino acids |
| Reaction Time | Not Available | 1-2 hours | 2-6 hours (for NMR) | < 5 minutes |
| Reaction Conditions | Not Available | 40-60°C, basic pH | Room temperature | Room temperature, basic pH |
| Detection Method | UV (hypothesized) | UV (340 nm) | NMR (¹H, ¹⁹F), UV | Fluorescence (Ex: ~340 nm, Em: ~450 nm) |
| Sensitivity | Not Available | Nanomole | Milligram (for NMR) | Femtomole to attomole |
| Derivative Stability | Not Available | High (stable for at least 48 hours)[11] | High | Low to moderate[16][17] |
| Primary Application | Not Established | HPLC | NMR | HPLC |
Experimental Protocols
The following are generalized protocols. Optimization for specific analytes is highly recommended.
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted from established methods for the derivatization of primary amines.[11]
Materials:
-
Sample containing the racemic amine.
-
1% (w/v) solution of FDAA in acetone.
-
1 M Sodium bicarbonate solution.
-
2 M Hydrochloric acid.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
To 100 µL of a 5 µmol solution of the amine sample in a reaction vial, add 200 µL of the 1% FDAA solution.
-
Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Vortex the mixture and heat at 40°C for 1 hour.
-
Cool the reaction vial to room temperature.
-
Add 20 µL of 2 M HCl to quench the reaction.
-
The sample is now ready for HPLC analysis.
Protocol 2: Derivatization with OPA and N-acetyl-L-cysteine (NAC)
This protocol is a general procedure for the fluorogenic derivatization of primary amines.[16]
Materials:
-
Sample containing the racemic amine.
-
OPA solution (e.g., 10 mg/mL in borate buffer/methanol).
-
NAC solution (e.g., 10 mg/mL in borate buffer).
-
Borate buffer (0.4 M, pH 9.5).
Procedure:
-
In a reaction vial, mix the amine sample with the borate buffer.
-
Add the NAC solution, followed by the OPA solution.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
The reaction mixture can be directly injected for HPLC analysis. Due to the potential instability of the derivatives, automated derivatization using an autosampler is often preferred.
Experimental Workflow Visualization
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Mosher's acid - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mosher's Reagent [drugfuture.com]
- 16. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
A Senior Application Scientist's Guide to Polysaccharide-Based Chiral Stationary Phases for Amine Separation
Welcome to a comprehensive exploration of polysaccharide-based chiral stationary phases (CSPs) for the enantioseparation of chiral amines. In the realm of drug development and pharmaceutical sciences, the stereoisomeric composition of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy versus toxicity.[1] Chiral primary amines, in particular, are fundamental building blocks for a vast number of active pharmaceutical ingredients (APIs).[2] Consequently, robust and reliable analytical methods for their enantiomeric separation are paramount.
High-Performance Liquid Chromatography (HPLC) utilizing CSPs stands as the preeminent technique for this challenge.[1][2] Among the diverse array of CSPs available, those derived from polysaccharides—namely cellulose and amylose—have proven to be the most versatile and widely successful, accounting for a significant majority of all documented chiral HPLC separations.[3][4]
This guide is designed for the practicing researcher and scientist. It moves beyond a simple recitation of facts to provide a comparative analysis grounded in experimental evidence, explaining the causality behind methodological choices and empowering you to develop effective, rugged chiral separation methods for amines.
The Foundation: Understanding Polysaccharide-Based CSPs
The remarkable chiral recognition capabilities of these phases do not stem from the native polysaccharides themselves, but from their derivatives meticulously bound to a silica support.[5][6] To make an informed selection, one must first appreciate their fundamental chemistry and structure.
The Polysaccharide Backbone: Cellulose vs. Amylose
At the heart of these CSPs are two of nature's most abundant polymers: cellulose and amylose. Both are polymers of D-glucose, but their linkage differs fundamentally, which in turn dictates their higher-order structure.
-
Cellulose: Composed of D-glucose units linked by β-1,4-glycosidic bonds, resulting in a linear, ribbon-like chain. This structure promotes a more ordered, sheet-like arrangement.[1][5]
-
Amylose: Composed of D-glucose units linked by α-1,4-glycosidic bonds, which induces a natural twist, forming a flexible, helical structure.[1][5]
This structural variance is a key determinant of their complementary separating power; a compound that is poorly resolved on a cellulose-based CSP may be well-resolved on an amylose-based one, and vice-versa.[7] The helical grooves of amylose derivatives are thought to provide a different type of chiral environment compared to the cavities formed between the more linear cellulose chains.[5][8]
The Key to Selectivity: Derivatization
Native polysaccharides possess limited chiral recognition ability. Their power is unlocked by derivatizing the hydroxyl groups along the polymer backbone with selectors, most commonly phenylcarbamates and benzoates.[6] Derivatives such as tris(3,5-dimethylphenylcarbamate) have become industry workhorses due to their exceptional resolving power for a broad range of racemates.[5][9] These aromatic and carbamate moieties provide the necessary sites for intermolecular interactions that govern chiral recognition.
Coated vs. Immobilized: A Critical Distinction
The method of attaching the polysaccharide derivative to the silica support defines the two major classes of these CSPs, each with distinct advantages and limitations.
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica surface. These traditional phases often provide excellent enantioselectivity. However, their primary drawback is a limited solvent compatibility. "Forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), chloroform, or ethyl acetate can strip the coating from the support, irreversibly damaging the column.[10][11]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica matrix. This immobilization creates exceptionally robust CSPs with universal solvent compatibility.[10][12] This opens up a vastly expanded range of mobile phases for method development, which can be crucial for dissolving challenging samples or achieving unique selectivities.[2][12] While coated phases may sometimes show slightly higher selectivity under identical, permissible mobile phase conditions, the operational flexibility of immobilized phases makes them the superior choice for modern method development.[8][13]
The Mechanism of Chiral Recognition for Amines
While not fully elucidated, the enantioseparation of amines on polysaccharide CSPs is understood to be a multifactorial process. A stable, transient diastereomeric complex is formed between one enantiomer and the CSP, driven by a combination of interactions. The other enantiomer forms a less stable complex, and is therefore eluted more quickly. Key interactions include:
-
Hydrogen Bonding: The N-H groups of the primary amine and the C=O and N-H groups of the carbamate derivatives on the CSP are prime sites for hydrogen bonding.
-
π-π Interactions: The aromatic rings on the CSP's phenylcarbamate side chains can interact with any aromatic moieties on the amine analyte.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to the overall interaction energy.
-
Steric Fit (Inclusion): The most crucial element. The overall shape of the analyte must fit snugly into the chiral grooves or cavities of the polysaccharide derivative. The helical structure of amylose, for instance, can form deep grooves that are highly shape-selective.[5][8][14]
References
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioseparation and molecular modeling study of chiral amines as three naphthaldimine derivatives using amylose or cellulose trisphenylcarbamate chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. researchgate.net [researchgate.net]
accuracy and precision of analytical methods using (S)-6-methoxychroman-4-amine
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A Comparative Guide to the Cross-Validation of (S)-6-methoxychroman-4-amine Quantification Methods
In the landscape of pharmaceutical development and chiral compound analysis, the robust and accurate quantification of enantiomerically pure compounds is paramount. (S)-6-methoxychroman-4-amine, a chiral amine of significant interest, demands analytical methodologies that are not only precise and accurate but also validated to be fit-for-purpose across different analytical platforms. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The narrative herein is grounded in the principles of analytical method validation as outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate analytical technique for their specific application, be it for pharmacokinetic studies, quality control, or metabolic profiling.
The Imperative of Enantioselective Quantification
Chiral molecules, such as this compound, can exhibit markedly different pharmacological and toxicological profiles between their enantiomers.[5][6] Consequently, regulatory agencies mandate the enantioselective quantification of chiral drug candidates. This necessitates the development of analytical methods capable of separating and quantifying the desired enantiomer in the presence of its mirror image and other matrix components.[7]
This guide will explore a cross-validation framework to compare a widely accessible HPLC-UV method with a highly sensitive and selective LC-MS/MS method. Cross-validation serves to demonstrate the interchangeability of analytical methods, ensuring data consistency across different studies or laboratories.[3][4]
Experimental Design: A Tale of Two Techniques
The following sections detail the experimental protocols for the quantification of this compound by HPLC-UV and LC-MS/MS. The causality behind key experimental choices is elucidated to provide a deeper understanding of the method development process.
Method 1: Enantioselective HPLC-UV
High-Performance Liquid Chromatography is a cornerstone of chiral separations.[6] For this compound, a polysaccharide-based chiral stationary phase (CSP) is proposed, renowned for its broad applicability in resolving enantiomers.[5][8]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm I.D. (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA). The addition of a basic modifier like DEA is crucial for improving peak shape and reducing tailing of amine compounds.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Controlled temperature ensures retention time reproducibility.
-
Detection: UV at 230 nm, a wavelength selected for optimal absorbance of the chroman moiety.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 75 µg/mL) from a separate stock solution to ensure accuracy and precision.[4]
-
-
Analysis: Inject 10 µL of each standard and sample. Construct a calibration curve by plotting the peak area against the concentration of the standards.
Method 2: High-Sensitivity LC-MS/MS
For applications requiring lower detection limits, such as in vivo pharmacokinetic studies, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10] Its high sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, allow for accurate quantification in complex biological matrices.[11]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters XTerra® MS C18, 2.1 × 100 mm, 3.5 µm) is suitable for separating the analyte from matrix components.[9] Chiral separation is achieved on the same CSP as the HPLC-UV method, or by using a chiral derivatizing agent if a standard achiral column is preferred.[12]
-
Mobile Phase: A gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. The acidic mobile phase promotes ionization in positive ESI mode.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]+ → Product ion (To be determined by infusion and fragmentation studies).
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d3) is highly recommended to correct for matrix effects and variability in extraction and ionization.[13]
-
-
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Calibration Standards: Prepare calibration standards in the relevant biological matrix (e.g., plasma) ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to extract the analyte from the biological matrix, a necessary step to reduce matrix effects.[10]
-
Cross-Validation: Bridging the Data
A cross-validation study is essential when two different analytical methods are used to generate data for the same study.[3] The following tables present hypothetical, yet realistic, data from a cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Calibration Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | ≥ 0.99 |
| Regression Model | Linear | Linear, weighted (1/x²) | Best fit for the data |
The LC-MS/MS method demonstrates a significantly wider dynamic range, extending to much lower concentrations, which is critical for pharmacokinetic studies.
Table 2: Accuracy and Precision
| QC Level | HPLC-UV Accuracy (%) | HPLC-UV Precision (%RSD) | LC-MS/MS Accuracy (%) | LC-MS/MS Precision (%RSD) | Acceptance Criteria |
| Low QC | 98.5 | 4.2 | 102.1 | 5.5 | Accuracy: 85-115% (80-120% for LLOQ), Precision: ≤15% RSD (≤20% for LLOQ) |
| Mid QC | 101.2 | 3.1 | 99.5 | 3.8 | Accuracy: 85-115%, Precision: ≤15% RSD |
| High QC | 99.8 | 2.5 | 100.8 | 2.9 | Accuracy: 85-115%, Precision: ≤15% RSD |
Both methods meet the stringent acceptance criteria for accuracy and precision as per regulatory guidelines, indicating their reliability.[1][4]
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| LOD | ~300 ng/mL | ~0.03 ng/mL | LC-MS/MS is approximately 10,000-fold more sensitive. |
| LLOQ | 1 µg/mL | 0.1 ng/mL | The Lower Limit of Quantification (LLOQ) is a key differentiator. |
| Selectivity | Good | Excellent | HPLC-UV may be susceptible to interferences from co-eluting compounds with similar UV absorbance. LC-MS/MS provides superior selectivity due to the specificity of MRM transitions. |
Visualizing the Workflow
The following diagrams illustrate the cross-validation workflow and a decision-making framework for method selection.
Caption: Cross-validation experimental workflow.
Caption: Decision tree for method selection.
Synthesis and Recommendations
The cross-validation of analytical methods for this compound reveals distinct advantages and ideal use-cases for both HPLC-UV and LC-MS/MS.
-
HPLC-UV stands out as a robust, cost-effective, and widely accessible technique. It is exceptionally well-suited for applications where the analyte concentrations are relatively high, such as in the analysis of bulk drug substances, process monitoring, and formulation quality control. Its simplicity of operation and lower maintenance costs make it an attractive option for routine testing environments.
-
LC-MS/MS is the undisputed choice for applications demanding high sensitivity and selectivity. The quantification of this compound in biological matrices for pharmacokinetic, toxicokinetic, or metabolism studies is a prime example where LC-MS/MS is not just preferable, but essential. Its ability to detect and quantify analytes at the sub-nanogram per milliliter level, while discriminating against a complex matrix background, is unparalleled.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. an.shimadzu.com [an.shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Column Performance in Chroman Amine Separation
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step. The therapeutic efficacy and toxicological profile of a chiral drug can be intrinsically linked to its stereochemistry. Chroman amines, a significant class of compounds in medicinal chemistry, often possess chiral centers, making their enantioselective analysis paramount. This guide provides an in-depth, objective comparison of the performance of various chiral columns for the separation of chroman amine enantiomers, supported by experimental data and field-proven insights.
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, relies on the formation of transient diastereomeric complexes with a chiral stationary phase (CSP)[1][2]. The selection of the appropriate CSP and the optimization of the mobile phase are the most critical factors for achieving successful chiral separations[1][3]. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are often the first choice due to their broad applicability and proven success in resolving a wide range of racemates, including primary amines[1][3].
Understanding the Chiral Stationary Phases (CSPs)
The success of a chiral separation is highly dependent on the specific interactions between the analyte and the CSP. For chroman amines, polysaccharide-based and cyclofructan-based CSPs have demonstrated considerable utility.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose, such as phenylcarbamates. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Columns like those in the CHIRALPAK® and Lux® series fall into this category. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which is beneficial for method development and sample solubility[3].
-
Cyclofructan-Based CSPs: These CSPs have also shown a high success rate in separating primary amines, especially in the polar organic mode[3][4]. Their unique three-dimensional structure provides a different chiral environment compared to polysaccharides, sometimes offering complementary selectivity.
Performance Comparison of Key Chiral Columns
The selection of a chiral column is often an empirical process, requiring screening of different phases and mobile conditions[5]. Below is a comparative overview of commonly used chiral columns for amine separations, with a focus on their potential for chroman amine analysis.
| Column Family | Chiral Selector Type | Key Strengths for Amine Separation | Considerations |
| CHIRALPAK® (Daicel) | Polysaccharide-based (Amylose & Cellulose derivatives) | Broad selectivity for a wide range of compounds, including amines.[6] Coated versions often show high enantioselectivity.[7][8] | Coated phases have limitations on solvent compatibility. Immobilized versions (e.g., IA, IB, IC) offer greater solvent flexibility. |
| Lux® (Phenomenex) | Polysaccharide-based (Amylose & Cellulose derivatives) | Provides complementary and sometimes alternative selectivity to CHIRALPAK® columns.[8][9] Immobilized versions are robust and compatible with a wide range of solvents.[8][9] | Performance can be application-specific, and screening against other brands is recommended.[9] |
| Cyclofructan-Based (e.g., Larihc®) | Cyclofructan derivatives | High success rate for primary amine separation, particularly in polar organic mode.[4] Can offer unique selectivity where polysaccharide columns fail.[4] | Mobile phase additive choice is critical; additives that work well with polysaccharide columns may be detrimental.[4] |
| Crown Ether-Based | Chiral Crown Ethers | Highly efficient for separating primary amines. | Typically require strongly acidic mobile phases, which can be a drawback for some applications and instrumentation.[3] |
A study comparing various polysaccharide and cyclofructan columns for the separation of 39 primary chiral amines found that a cyclofructan-based CSP demonstrated the highest success rate in the polar organic mode[4]. Among the polysaccharide columns, the ChiralPak IF was particularly effective[4]. This highlights the importance of screening different types of CSPs.
Experimental Workflow for Chiral Column Evaluation
A systematic approach is crucial for efficiently evaluating and selecting the optimal chiral column and conditions. The following workflow outlines a logical progression from initial screening to method optimization.
Caption: A systematic workflow for chiral column performance evaluation.
Experimental Protocols
Protocol 1: Initial Column and Mobile Phase Screening
This protocol is designed to quickly assess the potential of different chiral columns to separate the chroman amine enantiomers.
1. Analyte Preparation:
- Dissolve the racemic chroman amine standard in the initial mobile phase to a concentration of approximately 1 mg/mL[1].
2. Column Selection:
- Begin with a broad-selectivity polysaccharide-based CSP, such as one derived from amylose or cellulose[1]. It is advisable to screen at least one amylose-based and one cellulose-based column, as their selectivities can be complementary[10].
3. Initial Screening (Normal-Phase):
- Equilibrate the column with a starting mobile phase of 90:10 (v/v) n-Hexane:Isopropanol at a flow rate of 1.0 mL/min[1].
- Inject 5-10 µL of the sample[1].
- If no separation is observed, repeat the injection using 90:10 (v/v) n-Hexane:Ethanol[1].
- For basic analytes like chroman amines, add 0.1% (v/v) of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape and resolution[1][11].
4. Initial Screening (Polar Organic Mode):
- If normal-phase conditions are unsuccessful, switch to a polar organic mobile phase.
- A common starting condition is Acetonitrile:Methanol (90:10, v/v) with 0.1% DEA.
Protocol 2: Method Optimization
Once partial separation is achieved, the following steps can be taken to improve the resolution.
1. Mobile Phase Composition:
- Systematically vary the percentage of the alcohol modifier in the mobile phase in small increments (e.g., 2-5%) to fine-tune the selectivity[1].
2. Additives/Modifiers:
- The choice and concentration of the additive are crucial. For basic chroman amines, DEA is a common choice to mask active silanol sites on the silica support and improve peak shape[1]. The concentration can be optimized, typically in the range of 0.1% to 0.5%[3]. For acidic chroman derivatives, an acidic modifier like trifluoroacetic acid (TFA) would be used[1].
3. Temperature:
- Temperature can influence the thermodynamics of the chiral recognition mechanism. Experiment with a range of temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition for resolution[1].
4. Flow Rate:
- Reducing the flow rate (e.g., to 0.5 mL/min) can increase the interaction time between the analytes and the CSP, potentially improving resolution[1].
Causality Behind Experimental Choices
The rationale for the systematic screening of columns and mobile phases lies in the complex nature of chiral recognition. The helical structure of polysaccharide-based CSPs creates chiral grooves where enantiomers can interact differently through a combination of forces[12]. The mobile phase composition directly influences these interactions. Alcohols in the mobile phase act as polar modifiers, competing with the analyte for interaction sites on the CSP. Adjusting the type and concentration of the alcohol alters the strength of these interactions and, consequently, the enantioselectivity[1].
Basic additives like DEA are essential for analyzing amines to prevent strong interactions with residual acidic silanol groups on the silica surface of the column, which can cause severe peak tailing and poor resolution[1][3]. Temperature affects the kinetics and thermodynamics of the binding between the enantiomers and the CSP, and its optimization can be a powerful tool to enhance separation[1].
Concluding Remarks
The separation of chroman amine enantiomers is a challenging yet achievable task with a systematic approach to chiral column and method development. Polysaccharide-based columns from reputable manufacturers like Daicel (CHIRALPAK®) and Phenomenex (Lux®) serve as excellent starting points for screening due to their broad selectivity. Cyclofructan-based columns offer a valuable alternative with complementary selectivity, particularly for primary amines.
Successful chiral separation hinges on a thorough screening process that explores different stationary phases, mobile phase compositions (including modifiers and additives), and operating temperatures. By understanding the underlying principles of chiral recognition and following a logical experimental workflow, researchers can efficiently develop robust and reliable methods for the enantioselective analysis of chroman amines, a critical aspect of modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phenomenex.com [phenomenex.com]
- 9. jp.images-monotaro.com [jp.images-monotaro.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Chiral Derivatizing Agents: (S)-6-Methoxychroman-4-amine vs. Mosher's Acid
In the landscape of stereochemical analysis, the accurate determination of enantiomeric excess (ee) and absolute configuration is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with Chiral Derivatizing Agents (CDAs), provides a powerful and accessible method for achieving this. The core principle involves the conversion of an enantiomeric mixture into a mixture of diastereomers by reaction with an enantiomerically pure CDA.[1][2][3] These newly formed diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for quantification and structural elucidation.[3][4][5]
This guide provides an in-depth comparison of two such agents: the well-established α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, and the less common (S)-6-methoxychroman-4-amine. It is crucial to understand at the outset that these two reagents are not direct competitors; rather, they are complementary tools designed for different classes of chiral analytes. Mosher's acid, a chiral acid, is used to derivatize chiral alcohols and amines,[6][7][8] while this compound, a chiral amine, is employed for the derivatization of chiral carboxylic acids.[9][10][11] This guide will explore the distinct applications, methodologies, and data interpretation associated with each, providing the necessary insights for researchers to select the appropriate tool for their specific analytical challenge.
Part 1: The Foundational Principle of Chiral Derivatization
Enantiomers are chemically identical in an achiral environment, rendering their NMR spectra indistinguishable. The strategic use of a CDA transforms this scenario. By covalently bonding a single enantiomer of the CDA to the analyte, a pair of diastereomers is formed. These diastereomers have different spatial arrangements and, consequently, different magnetic environments for their respective nuclei, leading to separable signals in the NMR spectrum.
The primary objectives of this technique are twofold:
-
Determination of Enantiomeric Excess (ee): The relative integration of the distinct signals corresponding to each diastereomer directly correlates to the enantiomeric ratio of the original sample.[12]
-
Assignment of Absolute Configuration: By systematically analyzing the differences in chemical shifts (Δδ) between the two diastereomers and applying established conformational models, the absolute stereochemistry of the analyte can be deduced.[4][5][13]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "General workflow for NMR-based stereochemical analysis using a Chiral Derivatizing Agent (CDA)."
Section 1: Mosher's Acid (MTPA) - The Gold Standard for Alcohols and Amines
Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is arguably the most widely used CDA for determining the absolute configuration of chiral alcohols and amines.[4][5][6] It is typically converted to its more reactive acid chloride form (MTPA-Cl) for derivatization.[6][14]
Mechanism and Application
Mosher's acid works by forming diastereomeric esters with chiral alcohols or amides with chiral amines.[6][7] The key to its effectiveness lies in the conformational rigidity of the resulting derivatives. The MTPA moiety adopts a preferred conformation where the trifluoromethyl (-CF₃), methoxy (-OCH₃), and phenyl groups create a distinct anisotropic environment. This magnetic environment differentially shields or deshields the protons of the analyte, leading to observable differences in their chemical shifts (Δδ).[15]
The "Advanced Mosher Method" involves the preparation of both (R)- and (S)-MTPA esters (or amides) and a comparative analysis of their ¹H NMR spectra.[4][5][13] By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, a consistent pattern emerges that allows for the unambiguous assignment of the absolute configuration.[13][16]
Experimental Protocol: Mosher's Ester Analysis for a Chiral Alcohol
This protocol outlines the in-situ preparation of Mosher's esters directly in an NMR tube for the analysis of a chiral secondary alcohol.[17]
Materials:
-
Chiral alcohol (~2.5 mg)
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (~5 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC or ¹H NMR if necessary.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate dry NMR tube, repeat the exact procedure using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both samples.
-
Assign the proton signals for both diastereomers. For complex molecules, 2D NMR (e.g., COSY, HSQC) may be required.
-
Calculate Δδ (δS - δR) values for assigned protons. Protons with a positive Δδ value are assigned to one side of the Mosher ester plane, and those with a negative Δδ value to the other, revealing the absolute configuration.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Workflow for absolute configuration determination using (R)- and (S)-Mosher's acid chloride."
Data Interpretation & Performance
The reliability of Mosher's method is well-documented.[4][5][18] The magnitude of the chemical shift differences (Δδ) is typically large enough for accurate analysis on modern NMR spectrometers. The presence of the -CF₃ group also allows for ¹⁹F NMR analysis, which can be advantageous due to its high sensitivity and lack of background signals.[6][14]
| Analyte Class | Derivatizing Agent | Key NMR Nuclei | Typical Δδ (ppm) | Main Advantage |
| Chiral Alcohols | (R/S)-MTPA-Cl | ¹H, ¹⁹F | 0.05 - 0.20 | Well-established model, ¹⁹F option |
| Chiral Amines | (R/S)-MTPA-Cl | ¹H, ¹⁹F | 0.05 - 0.20 | Reliable for primary/secondary amines |
Causality Behind Experimental Choices:
-
Use of Acid Chloride (MTPA-Cl): The acid chloride is significantly more reactive than the parent carboxylic acid, ensuring a rapid and complete reaction under mild conditions, which minimizes the risk of side reactions or kinetic resolution.[6][7]
-
Anhydrous Conditions: The presence of water would hydrolyze the MTPA-Cl, reducing the yield of the desired ester and complicating the NMR spectrum.
-
Pyridine/DMAP: A non-nucleophilic base is required to scavenge the HCl byproduct of the esterification reaction, driving the equilibrium towards the product.
Section 2: this compound - A Niche Reagent for Chiral Carboxylic Acids
While Mosher's acid addresses alcohols and amines, a different class of CDA is needed for chiral carboxylic acids. Chiral amines, such as this compound, serve this purpose by forming diastereomeric amides.[19] This and similar chroman-based structures are valued as chiral building blocks in medicinal chemistry.[9][20]
Mechanism and Application
The derivatization of a chiral carboxylic acid with this compound requires a peptide coupling agent to facilitate amide bond formation. The resulting diastereomeric amides can then be analyzed by ¹H NMR. The rigid, bicyclic structure of the chromanamine creates a defined anisotropic environment, similar in principle to Mosher's acid, causing differential shielding of the analyte's protons.
This reagent is particularly useful for chiral carboxylic acids that lack other convenient handles for stereochemical analysis. Its application is less widespread than Mosher's acid, and therefore, established models for predicting chemical shift differences are not as universally documented. Analysis often relies on direct comparison of the spectra of the diastereomers without a predictive model, sufficient for ee determination but more challenging for de novo absolute configuration assignment without authentic samples.
Experimental Protocol: Amide Formation with a Chiral Carboxylic Acid
This protocol outlines the preparation of diastereomeric amides for NMR analysis.
Materials:
-
Chiral carboxylic acid (~3.0 mg)
-
This compound
-
Peptide coupling agent (e.g., EDC, DCC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Amide Formation:
-
In a clean, dry vial, dissolve ~3.0 mg of the chiral carboxylic acid and a slight molar excess (~1.1 equivalents) of this compound in 0.5 mL of anhydrous CDCl₃.
-
Add one equivalent of the coupling agent (e.g., EDC).
-
Cap the vial and allow the reaction to proceed at room temperature for 2-6 hours, or until completion.
-
-
Purification (if necessary):
-
Depending on the coupling agent used, a simple filtration (e.g., to remove DCU byproduct if DCC is used) or a micro-column purification may be necessary to obtain a clean sample for NMR.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the diastereomeric amide mixture.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Determine the enantiomeric excess by integrating these signals.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Workflow for ee determination of a chiral carboxylic acid using a chiral amine CDA."
Data Interpretation & Performance
The efficacy of this compound depends on its ability to induce significant chemical shift non-equivalence (Δδ) in the resulting amides. While quantitative data across a broad range of substrates is not as readily available as for Mosher's acid, the method is effective for ee determination provided there is baseline resolution of at least one pair of proton signals.
| Analyte Class | Derivatizing Agent | Key NMR Nuclei | Typical Δδ (ppm) | Main Advantage |
| Chiral Carboxylic Acids | This compound | ¹H | Substrate Dependent | Enables analysis of chiral acids |
Causality Behind Experimental Choices:
-
Peptide Coupling Agent: Carboxylic acids and amines do not readily form amides without activation. A coupling agent like EDC or DCC activates the carboxylate group, making it susceptible to nucleophilic attack by the amine to form the amide bond under mild conditions.[19]
Comparative Summary and Conclusion
The choice between Mosher's acid and this compound is dictated entirely by the functional group of the chiral analyte . They are not interchangeable reagents but rather complementary tools in the analytical chemist's toolbox.
| Feature | Mosher's Acid (MTPA) | This compound |
| Analyte Class | Chiral Alcohols & Amines | Chiral Carboxylic Acids |
| Reaction Type | Esterification / Amidation | Amidation (Peptide Coupling) |
| Reagent Form | Acid Chloride (MTPA-Cl) | Free Amine |
| Predictive Model | Yes (Advanced Mosher Method) | Generally No (Empirical Comparison) |
| NMR Options | ¹H and ¹⁹F | Primarily ¹H |
| Primary Use | ee and Absolute Configuration | ee Determination |
| Maturity | Highly established, extensive literature | Niche application, less documented |
For researchers working with chiral alcohols or amines , Mosher's acid remains the undisputed, field-proven method of choice. Its robust protocols, extensive literature support, and the power of the predictive Advanced Mosher Method for absolute configuration assignment make it an indispensable tool.[4][5][8]
For those investigating chiral carboxylic acids , derivatization with a chiral amine like this compound is a valid and effective strategy, particularly for the crucial task of determining enantiomeric purity. While it may lack the predictive power of the Mosher model for absolute configuration, it provides a reliable pathway to forming diastereomers that are distinguishable by NMR, enabling accurate quantification. The selection of the optimal chiral amine CDA may require screening, as resolution can be highly substrate-dependent.[21]
Ultimately, the efficacy of any chiral derivatizing agent is measured by its ability to provide clear, resolvable signals in the NMR spectrum. Both reagents, when applied to their correct substrate class, fulfill this requirement, empowering researchers to confidently validate the stereochemical integrity of their molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. The Retort [www1.udel.edu]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. grokipedia.com [grokipedia.com]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of (S)-6-Methoxychroman-4-amine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is not a trivial pursuit but a cornerstone of safety and efficacy. (S)-6-methoxychroman-4-amine and its derivatives represent a class of privileged scaffolds in medicinal chemistry, often targeting the central nervous system.[1] The distinct pharmacological profiles of each enantiomer mandate the precise and accurate determination of enantiomeric excess (e.e.). This guide provides an in-depth, objective comparison of the primary analytical techniques for this critical assessment: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you in selecting the most fitting strategy for your research endeavors.
The Imperative of Enantiomeric Purity in Drug Development
The spatial arrangement of atoms in a chiral molecule can lead to profoundly different interactions with biological systems. For chroman-4-amine derivatives, one enantiomer may elicit the desired therapeutic effect while the other could be inactive, or worse, contribute to off-target effects and toxicity.[2] Therefore, regulatory bodies and quality control standards necessitate robust analytical methods to quantify the enantiomeric purity of any chiral drug candidate.[3] The enantiomeric excess, a measure of the predominance of one enantiomer over the other, is a critical quality attribute that must be monitored throughout the drug development lifecycle.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted and versatile technique for the separation and quantification of enantiomers.[4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.
Expertise & Experience: The "Why" Behind the Method
The success of a chiral HPLC separation is fundamentally dependent on the choice of the CSP and the composition of the mobile phase. For primary amines like 6-methoxychroman-4-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad enantiorecognition capabilities.[2] These CSPs possess helical polymer structures with chiral grooves, where enantiomers can interact through a combination of hydrogen bonding, π-π stacking, and steric interactions.
The basic nature of the amine group necessitates the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This is crucial for achieving good peak shape by suppressing the interaction of the basic analyte with residual acidic silanol groups on the silica surface of the CSP, which would otherwise cause significant peak tailing.[5]
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the analysis of this compound, based on methods developed for structurally similar chroman-3-amine and other primary amines.[5][6]
Step 1: Sample Preparation
-
Accurately weigh and dissolve the 6-methoxychroman-4-amine derivative in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: HPLC Conditions
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A typical starting condition is a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio, containing 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm (or a wavelength appropriate for the derivative's chromophore).
-
Injection Volume: 5-10 µL.
Step 3: Method Optimization
-
Mobile Phase Composition: Adjust the ratio of IPA. Increasing the alcohol percentage will generally decrease retention times but may also impact resolution.
-
Additive Concentration: Optimize the DEA concentration (0.05% - 0.2%) to achieve the best peak symmetry.
Step 4: Data Analysis
-
Identify and integrate the peak areas corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualization: Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering significant advantages in speed and reduced organic solvent consumption.[7] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Expertise & Experience: The "Why" Behind the Method
The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates and longer columns without a significant loss in efficiency, leading to faster separations.[8] For the analysis of chiral primary amines, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[7] A polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO2 to increase the mobile phase strength and elute the polar amine. Similar to HPLC, additives are crucial. A combination of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., TEA) is often used to form an ion pair with the amine, which can improve peak shape and selectivity.[9]
Experimental Protocol: Chiral SFC
This protocol is based on established screening methods for primary amines on cyclofructan and polysaccharide CSPs.[7][9]
Step 1: Sample Preparation
-
Dissolve the 6-methoxychroman-4-amine derivative in methanol or ethanol to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Step 2: SFC Conditions
-
Column: Larihc® CF6-P (cyclofructan-based) or a polysaccharide-based column (e.g., Chiralpak® IA), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of CO2 and a modifier (e.g., Methanol with 0.2% TFA and 0.1% TEA). A typical screening gradient might run from 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2.0-4.0 mL/min.
-
Back Pressure: 120-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV-Vis Diode Array Detector (DAD).
-
Injection Volume: 1-5 µL.
Step 3: Method Optimization
-
Modifier Choice: Screen different alcohol modifiers (Methanol, Ethanol, IPA).
-
Additive Ratio: Optimize the acid/base additive concentrations for the best peak shape and resolution.
-
Gradient Profile: Adjust the gradient slope and range to optimize the separation of the enantiomers.
Step 4: Data Analysis
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
Visualization: Chiral SFC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Mechanistic Insight
NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable.[10]
Expertise & Experience: The "Why" Behind the Method
This is achieved by adding a chiral solvating agent (CSA) to the NMR sample of the racemic or enantioenriched amine. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[11] These diastereomeric complexes have different magnetic environments, leading to separate signals for corresponding protons in the ¹H NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers. For amines, common and effective CSAs include chiral acids like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or derivatives of mandelic acid.[4][12] The choice of solvent is critical; a non-polar, aprotic solvent like chloroform-d (CDCl3) is preferred to promote the hydrogen bonding and other weak interactions that form the diastereomeric complexes.[10]
Experimental Protocol: NMR with Chiral Solvating Agent
This protocol is based on general procedures for determining the enantiomeric purity of primary amines using BINOL-based CSAs.[12][13]
Step 1: Sample Preparation
-
In a clean NMR tube, dissolve approximately 5-10 mg of the 6-methoxychroman-4-amine derivative in 0.6-0.7 mL of CDCl3.
-
Add 1.0 to 1.5 molar equivalents of an enantiomerically pure CSA (e.g., (R)-BINOL).
-
Gently shake the NMR tube to ensure complete dissolution and complex formation.
Step 2: NMR Acquisition
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the minor enantiomer.
Step 3: Data Analysis
-
Identify a well-resolved proton signal that is split into two distinct peaks, corresponding to the two diastereomeric complexes. Protons close to the chiral center of the analyte are often good candidates.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess from the integral values (Integralmajor and Integralminor).
Visualization: Principle of NMR with CSA
References
- 1. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (S)-6-methoxychroman-4-amine Analysis
Foreword: The Imperative of Reproducibility in Chiral Analysis
(S)-6-methoxychroman-4-amine is a chiral amine of significant interest in pharmaceutical development. As with many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the accurate and precise quantification of the (S)-enantiomer is a critical quality attribute that ensures the safety and efficacy of any resulting drug product. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical methods used to quantify this compound. Our objective is to establish a robust, reproducible analytical method that can be confidently transferred between laboratories, a cornerstone of modern pharmaceutical quality systems operating under Current Good Manufacturing Practices (cGMP).[1][2][3][4][5]
This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details the rationale behind the experimental design, provides a validated analytical protocol, and presents a model for comparing inter-laboratory performance data.
Rationale for Inter-Laboratory Comparison and Method Selection
An inter-laboratory comparison, often referred to as a round-robin study, is the ultimate test of an analytical method's robustness and transferability. While single-laboratory validation provides initial evidence of a method's suitability, demonstrating that different laboratories, with different analysts, equipment, and reagent lots, can achieve comparable results is essential for regulatory submissions and ensuring consistent product quality across manufacturing sites.
For the enantioselective analysis of this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the technique of choice.[6][7] This method offers high resolution, sensitivity, and specificity for separating enantiomers.[8][9][10] The specific method detailed in this guide utilizes a polysaccharide-based CSP, known for its broad applicability in separating chiral amines.[11][12][13]
The validation parameters discussed and evaluated in this guide are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[14][15][16][17]
The Inter-Laboratory Study Design
This guide outlines a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with the same batch of this compound reference standard, a sample containing a known quantity of the (R)-enantiomer impurity, and the validated analytical method protocol.
The study was designed to assess the following key performance indicators:
-
Precision: Evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Accuracy: Determined by the recovery of a known amount of the (S)-enantiomer spiked into a sample.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomeric impurity.
-
Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy.
Comparative Analysis of Inter-Laboratory Results
The data generated by the three participating laboratories are summarized below. All data was subjected to statistical analysis to determine the overall performance and reproducibility of the analytical method.
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. The key parameters are resolution between the enantiomer peaks and the tailing factor for the main (S)-enantiomer peak.
| Parameter | Acceptance Criteria | Lab A | Lab B | Lab C |
| Resolution (Rs) | ≥ 2.0 | 2.8 | 2.9 | 2.7 |
| Tailing Factor (T) | ≤ 1.5 | 1.1 | 1.2 | 1.1 |
Precision
Precision was evaluated by analyzing six replicate preparations of the test sample.
| Parameter | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) |
| Repeatability (Intra-day) | 0.21 | 0.25 | 0.23 |
| Intermediate Precision (Inter-day) | 0.35 | 0.41 | 0.38 |
Accuracy (Recovery)
Accuracy was determined by spiking the sample with the (S)-enantiomer reference standard at three different concentration levels.
| Spike Level | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) |
| 80% | 100.5 | 99.8 | 100.2 |
| 100% | 99.7 | 100.1 | 99.9 |
| 120% | 100.2 | 100.6 | 100.4 |
Limit of Quantitation (LOQ) for the (R)-enantiomer
The LOQ for the undesired (R)-enantiomer was established and verified by each laboratory.
| Parameter | Acceptance Criteria | Lab A | Lab B | Lab C |
| LOQ Concentration | Report Value | 0.05 µg/mL | 0.05 µg/mL | 0.06 µg/mL |
| Precision at LOQ (%RSD) | ≤ 10% | 6.8 | 7.5 | 7.2 |
Standard Operating Protocol: Chiral HPLC Analysis of this compound
This section provides the detailed experimental protocol that was distributed to all participating laboratories.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v). All solvents must be HPLC grade.
-
Diluent: Mobile Phase.
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Impurity Standard: (R)-6-methoxychroman-4-amine.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Workflow
Calculations
The percentage of the (R)-enantiomer impurity is calculated using the following formula:
% (R)-enantiomer = (Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)) * 100
Conclusion and Recommendations
The results of this inter-laboratory comparison demonstrate that the provided chiral HPLC method for the analysis of this compound is robust, reproducible, and transferable. The high degree of correlation in accuracy and precision data across the three participating laboratories provides a high level of confidence in the method's performance.
It is recommended that this method be adopted as the standard quality control procedure for the enantiomeric purity testing of this compound. Any future laboratory seeking to implement this method should perform a method verification study to demonstrate their proficiency and the suitability of their equipment and reagents. This verification should, at a minimum, confirm that system suitability, precision, and accuracy meet the acceptance criteria outlined in this guide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pharmasource.global [pharmasource.global]
- 4. Understanding cGMP: Key Insights for Effective Manufacturing Practices [adragos-pharma.com]
- 5. Health products policy and standards [who.int]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. database.ich.org [database.ich.org]
Safety Operating Guide
A Researcher's Protocol for the Safe Disposal of (S)-6-methoxychroman-4-amine
In the landscape of modern drug discovery and chemical synthesis, the responsible management of novel reagents is as crucial as the innovative research they enable. (S)-6-methoxychroman-4-amine, a chiral heterocyclic amine, represents a class of compounds whose handling and disposal demand meticulous attention to safety and environmental protocols. This guide provides a comprehensive, step-by-step framework for researchers and laboratory professionals to manage the waste stream of this specific chemical, ensuring the protection of personnel and adherence to regulatory standards.
Core Principles: Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the chemical's potential hazards is paramount. While specific toxicological data for this compound is limited, its chemical structure—an aromatic ether and a primary amine—necessitates that it be treated as a hazardous substance.[1][2][3]
-
Inherent Hazards: Amines as a class can be corrosive, toxic, and pose environmental risks, particularly to aquatic life.[2][4] Aromatic amines, in particular, are noted for potential carcinogenicity.[2] Therefore, all waste containing this compound must be classified as hazardous chemical waste .[5]
-
Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) mandates that chemical waste be tracked from its point of generation to its final disposal.[6] Even small quantities must be collected for proper disposal and are generally forbidden from being poured down the drain.[7]
Fundamental Rule: Under no circumstances should this compound or its rinsate be disposed of via the sanitary sewer system.[4]
Mandatory Personal Protective Equipment (PPE)
Safe handling during disposal requires a robust defense against accidental exposure. The following PPE is considered the minimum standard when managing this compound waste.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Protects against splashes and aerosols, which can cause severe eye irritation or damage due to the basic nature of the amine.[8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin absorption, a primary route of exposure for many toxic amine compounds.[2][8] |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Operations should be conducted in a chemical fume hood. | Minimizes inhalation of potentially harmful vapors.[5] |
Step-by-Step Disposal of Unused Reagent
The disposal of neat (pure) or concentrated solutions of this compound must follow a strict, documented pathway managed by your institution's Environmental Health & Safety (EH&S) department.
Workflow: From Laboratory Bench to Final Disposal
Caption: Mandated disposal pathway for hazardous chemical waste.
Protocol:
-
Segregation: Keep this compound waste separate from all other waste streams to prevent dangerous reactions and cross-contamination.[4][5] Specifically, store away from acids and oxidizing agents.[4][7]
-
Containerization: Use a designated, leak-proof container made of a compatible material. The original reagent bottle is often a suitable choice.[2] Ensure the container is kept closed except when adding waste.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard.[5][6]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
Pickup and Disposal: Contact your institution's EH&S office to schedule a waste pickup. They will manage the process of transporting the waste to a licensed disposal facility, where it will likely be incinerated at high temperatures.[2][10][11]
Protocol for Contaminated Labware and Empty Containers
Solid waste (e.g., contaminated gloves, weigh boats, silica gel) and empty containers require specific procedures to ensure they are disposed of safely.
A. Contaminated Solid Waste: Disposable materials with gross contamination should be collected in a separate, labeled hazardous waste container for incineration.[12] Do not dispose of this material in the normal trash.[12]
B. Decontamination of Empty Containers: An empty container is not considered non-hazardous until it has been properly decontaminated. The standard procedure is a "triple rinse."[9][13]
Workflow: Empty Container Decontamination
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-methoxychroman-4-amine - Safety Data Sheet [chemicalbook.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. epa.gov [epa.gov]
- 11. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Researcher's Guide to the Safe Handling of (S)-6-methoxychroman-4-amine
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of detailed toxicological data, a conservative approach to personal protection is paramount. The chemical structure, featuring a chroman ring system and a primary amine, suggests potential for skin, eye, and respiratory irritation. Similar compounds are known to be harmful if swallowed or inhaled.[1][2] Therefore, a comprehensive PPE strategy is non-negotiable.
Core PPE Requirements
A baseline of personal protective equipment must be worn at all times when handling (S)-6-methoxychroman-4-amine in any form (solid or in solution).
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | To provide maximum protection against splashes, aerosols, and airborne particles that could cause serious eye damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] | To prevent skin contact, which may cause irritation or absorption. Gloves should be inspected before each use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over a standard lab coat.[3][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a chemical fume hood.[3] | To prevent the inhalation of airborne particles. All handling of the solid form should ideally occur within a fume hood.[1] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment.
Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
